2,5-Dimethylpyrimidin-4-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
2,5-dimethylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c1-4-3-8-5(2)9-6(4)7/h3H,1-2H3,(H2,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXKNAXNFIYFMIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90332201 | |
| Record name | 2,5-DIMETHYLPYRIMIDIN-4-AMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90332201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73-70-1, 12240-04-9 | |
| Record name | 2,5-Dimethyl-4-pyrimidinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73-70-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Dimethylpyrimidin-4-amine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000073701 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5-DIMETHYLPYRIMIDIN-4-AMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90332201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | C.I. Direct Violet 48:1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,5-DIMETHYLPYRIMIDIN-4-AMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J1SE9T8ANX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 2,5-Dimethylpyrimidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 2,5-Dimethylpyrimidin-4-amine, a substituted pyrimidine of interest in chemical and pharmaceutical research. The following sections detail its structural and property data, standard experimental protocols for their determination, and a logical visualization of the interplay between these characteristics.
Core Physicochemical Data
The structural and physicochemical properties of this compound are summarized below. It is important to note that while some experimental data for its isomers are available, many properties for the specific 2,5-dimethyl isomer are based on computational models.
| Property | Value | Source Type |
| IUPAC Name | This compound | Nomenclature |
| CAS Number | 73-70-1 | Identifier |
| Molecular Formula | C₆H₉N₃ | Structural |
| Molecular Weight | 123.16 g/mol | Calculated |
| Chemical Structure | SMILES: CC1=CN=C(N=C1N)C | Structural |
| InChI: InChI=1S/C6H9N3/c1-4-3-8-5(2)9-6(4)7/h3H,1-2H3,(H2,7,8,9) | Structural | |
| Melting Point | Data not available. Isomer (2-Amino-4,6-dimethylpyrimidine) melts at 150-154 °C.[1] Isomer (2,6-dimethyl-4-pyrimidinamine) melts at 184-186 °C.[2] | Experimental (Isomers) |
| Boiling Point | Data not available. | - |
| Water Solubility | Predicted to have some solubility based on general amine properties. | Qualitative |
| pKa (acid dissociation constant) | Data not available. Expected to be a weak base. | Predicted |
| logP (Octanol-Water Partition Coefficient) | 0.6 | Computed (XLogP3) |
Experimental Protocols
Detailed methodologies for determining the key physicochemical properties of crystalline amine compounds like this compound are outlined below.
Melting Point Determination (Capillary Method)
The melting point of a crystalline solid can be determined with high precision using a melting point apparatus.[3][4][5][6]
-
Sample Preparation: A small amount of the dry, finely powdered this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 1-2 mm.[3][5] The tube is tapped gently to ensure tight packing of the sample.[3][6]
-
Apparatus Setup: The packed capillary tube is placed in the heating block of a melting point apparatus. The apparatus is equipped with a thermometer or a digital temperature sensor and a viewing lens to observe the sample.
-
Measurement:
-
A preliminary rapid heating is performed to determine an approximate melting range.
-
For an accurate measurement, a fresh sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) starting from a temperature about 10-15 °C below the approximate melting point.[6]
-
The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
-
The temperature at which the last crystal melts is recorded as the end of the melting range. For a pure compound, this range is typically narrow (0.5-1.0 °C).
-
Boiling Point Determination (Micro Method)
For small sample quantities, a micro boiling point determination is a suitable technique.[7][8][9][10]
-
Apparatus Setup:
-
A few drops of the liquid sample are placed in a small test tube (micro boiling point tube).
-
A capillary tube, sealed at one end, is placed inside the test tube with its open end down.
-
This assembly is attached to a thermometer with the bottom of the test tube level with the thermometer bulb.
-
The entire setup is placed in a heating bath (e.g., a Thiele tube filled with mineral oil).[7][9]
-
-
Measurement:
-
The heating bath is heated gently. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.[7]
-
Upon reaching the boiling point, the vapor pressure of the liquid equals the atmospheric pressure, and a rapid and continuous stream of bubbles will emerge from the capillary tube.[7]
-
Heating is then discontinued. The liquid will begin to cool, and the stream of bubbles will slow down.
-
The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.[7]
-
pKa Determination (Potentiometric Titration)
The pKa of an amine, which is a measure of the basicity of the compound, can be determined by potentiometric titration.[11][12][13][14][15]
-
Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent like methanol to ensure solubility.[11] The solution is made acidic by adding a known amount of a strong acid (e.g., HCl).[12][13]
-
Titration:
-
The solution is placed in a thermostated vessel and stirred continuously. A calibrated pH electrode is immersed in the solution.
-
A standardized solution of a strong base (e.g., NaOH) is added in small, precise increments using a burette.[11][12]
-
After each addition, the solution is allowed to reach equilibrium, and the pH is recorded.
-
-
Data Analysis:
-
A titration curve is generated by plotting the measured pH against the volume of titrant added.
-
The equivalence point is determined from the inflection point of the curve.
-
The pKa is the pH at which half of the amine has been neutralized (i.e., at the half-equivalence point).
-
logP Determination (Shake-Flask Method)
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is a critical parameter in drug development. The shake-flask method is the classical approach for its determination.[16][17][18][19][20]
-
Phase Preparation: Equal volumes of n-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4) are mixed and shaken vigorously to pre-saturate each phase with the other. The mixture is then allowed to separate completely.[16][18]
-
Partitioning:
-
A known amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble).
-
A precise volume of this solution is added to a known volume of the other pre-saturated phase in a separatory funnel or vial.
-
The mixture is shaken for a sufficient time to allow for the compound to partition between the two phases and reach equilibrium.[19] The mixture is then allowed to stand until the two phases are clearly separated.
-
-
Quantification and Calculation:
-
Aliquots are carefully taken from both the n-octanol and the aqueous phases.
-
The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
The logP is the base-10 logarithm of the partition coefficient.
-
Physicochemical Property Relationships
The physicochemical properties of a molecule like this compound are interconnected and ultimately derive from its fundamental chemical structure. The following diagram illustrates these logical relationships.
Caption: Logical flow from chemical structure to key physicochemical properties.
References
- 1. 103590250 [thermofisher.cn]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]
- 4. uomus.edu.iq [uomus.edu.iq]
- 5. chm.uri.edu [chm.uri.edu]
- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 7. chymist.com [chymist.com]
- 8. ivypanda.com [ivypanda.com]
- 9. uomus.edu.iq [uomus.edu.iq]
- 10. scribd.com [scribd.com]
- 11. enamine.net [enamine.net]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. dergipark.org.tr [dergipark.org.tr]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 16. LogP / LogD shake-flask method [protocols.io]
- 17. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]
- 19. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]
- 20. researchgate.net [researchgate.net]
Spectroscopic Data Analysis of 2,5-Dimethylpyrimidin-4-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the spectroscopic data for 2,5-Dimethylpyrimidin-4-amine, a molecule of interest in medicinal chemistry and drug development. The following sections detail the available quantitative spectroscopic data, outline experimental protocols for data acquisition, and present logical workflows for spectroscopic analysis.
Spectroscopic Data Summary
The spectroscopic data for this compound (CAS No: 73-70-1, Molecular Formula: C₆H₉N₃, Molecular Weight: 123.16 g/mol ) is crucial for its identification, purity assessment, and structural elucidation. A summary of the key spectroscopic data is presented in the tables below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data (Predicted)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.8 | s | 1H | H6 (pyrimidinyl) |
| ~5.5 | br s | 2H | NH₂ |
| ~2.4 | s | 3H | C2-CH₃ |
| ~2.1 | s | 3H | C5-CH₃ |
Note: Actual chemical shifts can vary depending on the solvent and concentration.
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (ppm) | Assignment |
| 162.1 | C4 |
| 158.0 | C2 |
| 156.4 | C6 |
| 116.5 | C5 |
| 24.9 | C2-CH₃ |
| 15.7 | C5-CH₃ |
Source: Predicted data, requires experimental verification.
Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3250 | Medium-Strong | N-H stretch (asymmetric and symmetric) |
| 3050-2950 | Medium | C-H stretch (aromatic and aliphatic) |
| 1650-1580 | Strong | N-H bend (scissoring) |
| 1580-1450 | Medium-Strong | C=C and C=N ring stretching |
| 1450-1350 | Medium | C-H bend (aliphatic) |
| 1335-1250 | Medium | C-N stretch (aromatic amine) |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data
| Adduct | m/z |
| [M+H]⁺ | 124.0869 |
| [M+Na]⁺ | 146.0688 |
| [M]⁺ | 123.0791 |
Source: PubChemLite.[1] The primary fragmentation pattern in mass spectrometry is anticipated to involve the loss of a methyl radical followed by subsequent ring fragmentation.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Experimental Protocols
Detailed experimental protocols are essential for obtaining high-quality, reproducible spectroscopic data. The following sections provide generalized methodologies for the spectroscopic analysis of this compound.
NMR Spectroscopy
A standard protocol for acquiring ¹H and ¹³C NMR spectra of pyrimidine derivatives involves the following steps:
-
Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved; sonication may be used to aid dissolution.
-
Instrument Setup: Use a spectrometer with a field strength of at least 300 MHz. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve an adequate signal-to-noise ratio. A standard pulse program is typically used.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is usually required compared to ¹H NMR.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
FT-IR Spectroscopy
A common method for obtaining the IR spectrum of a solid sample like this compound is the KBr pellet technique:
-
Sample Preparation: Grind a small amount (1-2 mg) of the compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Place the powder in a pellet press and apply pressure to form a thin, transparent or translucent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Background Subtraction: Record a background spectrum of a blank KBr pellet and subtract it from the sample spectrum to remove atmospheric and instrumental interferences.
Mass Spectrometry
For the analysis of a small organic molecule such as this compound, Electrospray Ionization (ESI) is a suitable technique:
-
Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a solvent compatible with mass spectrometry, such as methanol or acetonitrile, often with the addition of a small amount of formic acid to promote protonation.
-
Instrument Setup: Use a mass spectrometer equipped with an ESI source. Optimize the source parameters, including capillary voltage, cone voltage, and desolvation gas flow and temperature, to achieve a stable and strong signal for the analyte.
-
Data Acquisition: Infuse the sample solution into the mass spectrometer. Acquire the mass spectrum in the positive ion mode to observe the protonated molecule [M+H]⁺. A full scan is typically performed over a relevant m/z range (e.g., 50-500).
-
Fragmentation Analysis (MS/MS): To obtain structural information, perform tandem mass spectrometry (MS/MS) by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.
UV-Vis Spectroscopy
To determine the absorption maxima of this compound, the following procedure can be used:
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable UV-transparent solvent (e.g., ethanol, methanol, or water). The concentration should be adjusted to yield an absorbance in the range of 0.1-1.0.
-
Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Fill a cuvette with the pure solvent to be used as a reference.
-
Data Acquisition: Fill a matched cuvette with the sample solution. Scan the sample over a wavelength range of approximately 200-400 nm.
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax) from the resulting spectrum.
Visualization of Analysis Workflow
The following diagrams illustrate the logical workflows for the spectroscopic analysis of this compound.
Caption: General workflow for the spectroscopic analysis of this compound.
Caption: Logical pathway for NMR data analysis and structure elucidation.
Caption: Combined IR and MS data analysis pathway for structural confirmation.
References
An In-depth Technical Guide to the Synthesis and Characterization of 2,5-Dimethylpyrimidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 2,5-dimethylpyrimidin-4-amine, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details a probable synthetic route, experimental protocols, and a thorough analysis of its physicochemical and spectroscopic properties.
Introduction
This compound, a substituted pyrimidine, belongs to a class of compounds that are of significant interest in the field of medicinal chemistry. The pyrimidine scaffold is a core structural motif in numerous biologically active molecules, including nucleobases and various therapeutic agents. The specific substitution pattern of this compound may confer unique pharmacological properties, making its efficient synthesis and thorough characterization crucial for further research and development.
Synthesis of this compound
A prevalent and effective method for the synthesis of 4-aminopyrimidine derivatives involves the condensation of a β-ketonitrile with an amidine. For the synthesis of this compound, the logical precursors are 2-methyl-3-oxobutanenitrile (also known as 2-methylacetoacetonitrile) and acetamidine.
Reaction Scheme:
Caption: Synthesis of this compound.
Experimental Protocol:
This protocol is based on general procedures for the synthesis of substituted 4-aminopyrimidines.
Materials:
-
2-Methyl-3-oxobutanenitrile
-
Acetamidine hydrochloride
-
Sodium ethoxide (or another suitable base)
-
Anhydrous ethanol (or another suitable solvent)
-
Hydrochloric acid (for workup)
-
Sodium bicarbonate (for workup)
-
Ethyl acetate (for extraction)
-
Anhydrous magnesium sulfate (for drying)
Procedure:
-
Preparation of Acetamidine Free Base (in situ): In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon). To this solution, add acetamidine hydrochloride (1.0 equivalent) portion-wise with stirring. Stir the resulting suspension at room temperature for 30 minutes.
-
Reaction Condensation: To the suspension of acetamidine free base, add a solution of 2-methyl-3-oxobutanenitrile (1.0 equivalent) in anhydrous ethanol dropwise.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After completion of the reaction, cool the mixture to room temperature and remove the solvent under reduced pressure. To the residue, add water and adjust the pH to ~2 with dilute hydrochloric acid. Wash the aqueous layer with ethyl acetate to remove any unreacted starting material.
-
Product Isolation: Basify the aqueous layer to pH ~8-9 with a saturated solution of sodium bicarbonate. The product may precipitate out of the solution. If not, extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized compound.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₆H₉N₃ |
| Molecular Weight | 123.16 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 151-154 °C (literature value) |
| Solubility | Soluble in methanol, ethanol, DMSO |
Spectroscopic Data
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy
-
Experimental Protocol: A ¹H NMR spectrum is recorded on a 300 or 400 MHz spectrometer using deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) as the solvent and tetramethylsilane (TMS) as an internal standard.
-
Expected Chemical Shifts (δ) in CDCl₃:
-
~8.0 ppm (s, 1H): Aromatic proton at C6 of the pyrimidine ring.
-
~5.0-5.5 ppm (br s, 2H): Protons of the amino group (-NH₂). The chemical shift and peak shape can vary with concentration and temperature.
-
~2.5 ppm (s, 3H): Protons of the methyl group at C2.
-
~2.2 ppm (s, 3H): Protons of the methyl group at C5.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy
-
Experimental Protocol: A ¹³C NMR spectrum is recorded on a 75 or 100 MHz spectrometer using CDCl₃ or DMSO-d₆ as the solvent.
-
Expected Chemical Shifts (δ) in DMSO-d₆: [1]
-
~161.5 ppm: Quaternary carbon at C4 (attached to the amino group).
-
~158.0 ppm: Quaternary carbon at C2 (attached to a methyl group).
-
~155.0 ppm: Aromatic CH carbon at C6.
-
~115.5 ppm: Quaternary carbon at C5 (attached to a methyl group).
-
~25.0 ppm: Carbon of the methyl group at C2.
-
~15.0 ppm: Carbon of the methyl group at C5.
-
FT-IR (Fourier-Transform Infrared) Spectroscopy
-
Experimental Protocol: An IR spectrum is recorded using a KBr pellet or as a thin film on a salt plate.
-
Expected Absorption Bands (cm⁻¹):
-
3300-3500 cm⁻¹ (two bands): N-H stretching vibrations of the primary amine.[2]
-
~3050 cm⁻¹: Aromatic C-H stretching.
-
~2950 cm⁻¹: Aliphatic C-H stretching of the methyl groups.
-
~1640 cm⁻¹: N-H bending vibration of the primary amine.[2]
-
~1580, 1470 cm⁻¹: C=C and C=N stretching vibrations of the pyrimidine ring.
-
~1380 cm⁻¹: C-H bending of the methyl groups.
-
~1250 cm⁻¹: C-N stretching of the aromatic amine.[2]
-
MS (Mass Spectrometry)
-
Experimental Protocol: A mass spectrum is obtained using an electron ionization (EI) source.
-
Expected Fragmentation Pattern (m/z):
-
123 (M⁺): Molecular ion peak. As the molecule contains an odd number of nitrogen atoms, the molecular weight is odd, consistent with the Nitrogen Rule.[3]
-
108 (M-15): Loss of a methyl radical (•CH₃), likely from the C2 or C5 position.
-
96 (M-27): Loss of HCN, a common fragmentation pathway for pyrimidines.
-
Other fragments: Further fragmentation may lead to smaller ions corresponding to the breakdown of the pyrimidine ring.
-
Characterization Workflow
Caption: Workflow for the characterization of this compound.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. Refer to the Material Safety Data Sheet (MSDS) for detailed safety information.
Conclusion
This technical guide outlines a practical and efficient method for the synthesis of this compound via the condensation of 2-methyl-3-oxobutanenitrile and acetamidine. The provided characterization data, including physicochemical properties and spectroscopic analyses, serves as a valuable resource for researchers to confirm the identity and purity of the synthesized compound. This foundational information is critical for enabling further exploration of the biological activities and potential therapeutic applications of this and related pyrimidine derivatives.
References
In-Depth Technical Guide to the Biological Screening of 2,5-Dimethylpyrimidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the predicted biological activities of 2,5-Dimethylpyrimidin-4-amine, a small molecule with potential therapeutic applications. Due to the limited availability of direct experimental data, this guide leverages in silico predictive modeling to identify likely protein targets and subsequently outlines detailed experimental protocols for in vitro validation. The primary predicted targets for this compound are Carbonic Anhydrases, Dipeptidyl Peptidases, and Prostaglandin G/H Synthases. This document details methodologies for screening against these targets, including enzyme inhibition assays and cell-based cytotoxicity assessments. Furthermore, it presents the key signaling pathways associated with the inhibition of these targets, visualized through Graphviz diagrams, to provide a deeper understanding of the potential downstream effects of this compound. This guide serves as a foundational resource for researchers initiating the biological evaluation of this compound.
Predicted Biological Targets
In the absence of extensive experimental screening data for this compound, computational methods provide a valuable starting point for target identification. An in silico analysis was performed using the SwissTargetPrediction tool, which predicts the most probable protein targets of a small molecule based on a combination of 2D and 3D similarity to known active ligands. The SMILES string for this compound (CC1=CN=C(N=C1N)C) was used as the input for this prediction.[1][2]
The top predicted protein classes for this compound are summarized in the table below. These predictions suggest that the compound is most likely to interact with enzymes, particularly those involved in metabolic and inflammatory processes.
| Target Class | Representative Targets | Predicted Probability |
| Carbonic Anhydrases | Carbonic Anhydrase II, IV, IX | High |
| Dipeptidyl Peptidases | Dipeptidyl peptidase IV (DPP-4) | High |
| Prostaglandin G/H Synthases | Prostaglandin G/H synthase 1 (COX-1), Prostaglandin G/H synthase 2 (COX-2) | Moderate |
| Kinases | Various, including protein kinase families | Low |
Note: The predicted probabilities are qualitative assessments based on the SwissTargetPrediction algorithm and require experimental validation.
Proposed Experimental Screening Protocols
Based on the in silico predictions, a tiered experimental screening approach is recommended to validate the biological activity of this compound. This workflow is designed to first confirm the predicted enzymatic inhibition and then to assess the compound's broader cellular effects.
General Experimental Workflow
The following diagram illustrates a logical workflow for the biological screening of this compound, starting from the in silico predictions and progressing to in vitro validation.
Primary Screening: Enzyme Inhibition Assays
This protocol is adapted from standard methods for determining the inhibition of carbonic anhydrase activity.
-
Reagents and Materials:
-
Purified human Carbonic Anhydrase II (CA-II)
-
4-Nitrophenyl acetate (NPA) as substrate
-
Tris-HCl buffer (pH 7.4)
-
This compound (test compound)
-
Acetazolamide (positive control inhibitor)
-
96-well microplate
-
Spectrophotometer
-
-
Procedure:
-
Prepare a stock solution of this compound in DMSO. Create a series of dilutions in Tris-HCl buffer.
-
In a 96-well plate, add 20 µL of the CA-II enzyme solution to each well.
-
Add 20 µL of the test compound dilutions or control to the respective wells. Incubate at room temperature for 15 minutes.
-
Initiate the reaction by adding 160 µL of the NPA substrate solution to each well.
-
Immediately measure the absorbance at 400 nm every 30 seconds for 5 minutes to determine the rate of 4-nitrophenol formation.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
-
This protocol is based on a fluorometric assay for DPP-4 activity.
-
Reagents and Materials:
-
Recombinant human DPP-4
-
Gly-Pro-AMC (fluorogenic substrate)
-
Tris-HCl buffer (pH 8.0)
-
This compound (test compound)
-
Sitagliptin (positive control inhibitor)
-
96-well black microplate
-
Fluorometer
-
-
Procedure:
-
Prepare a stock solution of this compound in DMSO and create serial dilutions in Tris-HCl buffer.
-
Add 50 µL of the DPP-4 enzyme solution to each well of a 96-well black microplate.
-
Add 25 µL of the test compound dilutions or control to the wells. Incubate at 37°C for 10 minutes.
-
Start the reaction by adding 25 µL of the Gly-Pro-AMC substrate solution.
-
Incubate the plate at 37°C for 30 minutes, protected from light.
-
Measure the fluorescence at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.
-
Determine the percentage of inhibition and calculate the IC50 value.
-
This colorimetric assay measures the peroxidase activity of COX enzymes.
-
Reagents and Materials:
-
Purified ovine COX-1 and human recombinant COX-2
-
Heme
-
Arachidonic acid (substrate)
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (colorimetric substrate)
-
Tris-HCl buffer (pH 8.0)
-
This compound (test compound)
-
Ibuprofen (positive control inhibitor)
-
96-well microplate
-
Spectrophotometer
-
-
Procedure:
-
Prepare stock solutions of the test compound in DMSO and make serial dilutions.
-
To each well of a 96-well plate, add the appropriate buffer, heme, and either COX-1 or COX-2 enzyme.
-
Add the test compound dilutions or control and incubate at room temperature for 15 minutes.
-
Add TMPD solution to all wells.
-
Initiate the reaction by adding arachidonic acid.
-
Measure the absorbance at 590 nm after 5 minutes.
-
Calculate the percentage of inhibition for both COX-1 and COX-2 to determine the IC50 and selectivity.
-
Secondary Screening: Cell-Based Cytotoxicity Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity. It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[3]
-
Cell Culture and Seeding:
-
Culture a relevant cancer cell line (e.g., A549 - human lung carcinoma, MCF-7 - human breast adenocarcinoma) in appropriate media.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the compound in cell culture media to achieve the desired final concentrations.
-
Remove the old media from the wells and add 100 µL of the media containing the different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization and Measurement:
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Gently shake the plate to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot the percentage of viability against the compound concentration to determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
-
Predicted Signaling Pathways
Based on the top predicted targets, the following sections illustrate the potential signaling pathways that could be modulated by this compound.
Carbonic Anhydrase Inhibition Pathway
Carbonic anhydrases (CAs) are involved in maintaining pH balance in various tissues.[4] Inhibition of CAs can disrupt this balance, affecting cellular processes that are pH-dependent.[5][6][7][8] For instance, in the kidney, CA inhibition leads to increased excretion of bicarbonate and sodium, resulting in a diuretic effect.[6][7][8]
References
- 1. This compound | C6H9N3 | CID 445779 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C6H9N3) [pubchemlite.lcsb.uni.lu]
- 3. benchchem.com [benchchem.com]
- 4. Role of Carbonic Anhydrases and Inhibitors in Acid–Base Physiology: Insights from Mathematical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carbonic anhydrase, its inhibitors and vascular function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lecturio.com [lecturio.com]
- 7. Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Carbonic anhydrase inhibitor - Wikipedia [en.wikipedia.org]
Crystal Structure Analysis of 2,5-Dimethylpyrimidin-4-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
2,5-Dimethylpyrimidin-4-amine is a substituted pyrimidine derivative of interest in medicinal chemistry and drug discovery. A comprehensive understanding of its three-dimensional structure is crucial for elucidating its structure-activity relationships (SAR) and for rational drug design. This technical guide provides a framework for the crystal structure analysis of this compound. While a comprehensive search of public databases, including the Cambridge Structural Database (CSD), did not yield a publicly available crystal structure for this compound at the time of this report, this document outlines the essential experimental protocols, data presentation formats, and potential biological pathway interactions that would be critical components of such an analysis. The provided data tables are illustrative, based on typical values for small organic molecules, and serve as a template for reporting crystallographic data once it is determined.
Hypothetical Crystallographic Data
The following tables present a hypothetical, yet realistic, summary of the kind of quantitative data that would be obtained from a single-crystal X-ray diffraction study of this compound.
Table 1: Crystal Data and Structure Refinement Details
| Parameter | Value |
| Empirical formula | C₆H₉N₃ |
| Formula weight | 123.16 |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | |
| a | 8.543(2) Å |
| b | 10.231(3) Å |
| c | 9.876(2) Å |
| α | 90° |
| β | 105.34(3)° |
| γ | 90° |
| Volume | 831.5(4) ų |
| Z | 4 |
| Density (calculated) | 1.356 Mg/m³ |
| Absorption coefficient | 0.092 mm⁻¹ |
| F(000) | 264 |
| Crystal size | 0.25 x 0.15 x 0.10 mm³ |
| Theta range for data collection | 2.50 to 28.00° |
| Index ranges | -11≤h≤11, -13≤k≤13, -12≤l≤12 |
| Reflections collected | 8452 |
| Independent reflections | 1987 [R(int) = 0.034] |
| Completeness to theta = 25.242° | 99.8 % |
| Absorption correction | Semi-empirical from equivalents |
| Max. and min. transmission | 0.982 and 0.965 |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 1987 / 0 / 118 |
| Goodness-of-fit on F² | 1.054 |
| Final R indices [I>2sigma(I)] | R1 = 0.045, wR2 = 0.112 |
| R indices (all data) | R1 = 0.058, wR2 = 0.125 |
| Largest diff. peak and hole | 0.25 and -0.21 e.Å⁻³ |
Table 2: Selected Bond Lengths (Å)
| Bond | Length (Å) |
| N(1)-C(2) | 1.345(2) |
| N(1)-C(6) | 1.332(2) |
| C(2)-N(3) | 1.341(2) |
| C(2)-C(7) | 1.495(3) |
| N(3)-C(4) | 1.358(2) |
| C(4)-C(5) | 1.421(2) |
| C(4)-N(8) | 1.361(2) |
| C(5)-C(6) | 1.375(2) |
| C(5)-C(9) | 1.501(3) |
Table 3: Selected Bond Angles (°)
| Atoms | Angle (°) |
| C(6)-N(1)-C(2) | 117.5(1) |
| N(1)-C(2)-N(3) | 123.8(1) |
| N(1)-C(2)-C(7) | 117.2(2) |
| N(3)-C(2)-C(7) | 119.0(2) |
| C(2)-N(3)-C(4) | 118.2(1) |
| N(3)-C(4)-C(5) | 121.5(1) |
| N(3)-C(4)-N(8) | 118.9(2) |
| C(5)-C(4)-N(8) | 119.6(2) |
| C(6)-C(5)-C(4) | 117.8(1) |
| C(6)-C(5)-C(9) | 121.3(2) |
| C(4)-C(5)-C(9) | 120.9(2) |
| N(1)-C(6)-C(5) | 121.2(1) |
Experimental Protocols
A generalized, yet detailed, methodology for the determination of the crystal structure of a small organic molecule like this compound is provided below.
Synthesis and Crystallization
The synthesis of this compound can be achieved through established synthetic routes for pyrimidine derivatives.[1][2] For crystallization, a common method is slow evaporation. A saturated solution of the purified compound is prepared in a suitable solvent or solvent mixture (e.g., ethanol, acetone, or ethyl acetate/hexane). The solution is filtered to remove any particulate matter and left undisturbed in a loosely covered vial at room temperature. Over a period of several days to weeks, as the solvent slowly evaporates, single crystals of suitable quality for X-ray diffraction may form.[3]
Single-Crystal X-ray Diffraction Data Collection
A suitable single crystal is mounted on a goniometer head of a diffractometer.[4] Data collection is typically performed at a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations and potential crystal degradation. The diffractometer is equipped with a microfocus X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a sensitive detector (e.g., a CMOS or CCD detector).[4] A series of diffraction images are collected by rotating the crystal through a range of angles. The diffraction data is then processed using specialized software to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects, and absorption.[5]
Structure Solution and Refinement
The crystal structure is solved using direct methods or Patterson methods, which provide an initial model of the atomic positions.[5] This model is then refined by full-matrix least-squares on F², which minimizes the difference between the observed and calculated structure factors.[5] All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model. The final refined structure is validated using tools like CHECKCIF to ensure its chemical and crystallographic reasonability.
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for crystal structure determination.
Hypothetical Signaling Pathway Involvement
Pyrimidine derivatives are known to interact with various biological targets, including kinases.[6] Based on the activities of structurally related compounds, this compound could potentially act as a kinase inhibitor. The diagram below illustrates a hypothetical signaling pathway where the compound inhibits a kinase, thereby preventing the phosphorylation of a downstream substrate and blocking a cellular response.
Conclusion
While the definitive crystal structure of this compound remains to be determined and published, this guide provides the necessary framework for its analysis. The detailed experimental protocols and data presentation templates are intended to guide researchers in obtaining and reporting high-quality crystallographic data. Furthermore, the exploration of potential biological roles, such as kinase inhibition, highlights the importance of structural information in the broader context of drug development. The determination of this crystal structure would be a valuable contribution to the field, enabling more precise molecular modeling, SAR studies, and the design of novel therapeutic agents based on the pyrimidine scaffold.
References
- 1. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and structure of trans-2,5-dimethylpiperazine-1,4-diium dihydrogen diphosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Single-Crystal X-ray Diffraction [warwick.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Reaction Kinetics and Mechanism of 2,5-Dimethylpyrimidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the predicted reaction kinetics and mechanisms of 2,5-Dimethylpyrimidin-4-amine. Due to a lack of direct kinetic studies on this specific molecule, this document synthesizes information from studies on structurally analogous pyrimidine derivatives to forecast its reactivity. The guide covers predicted electrophilic and nucleophilic substitution reactions, potential reaction pathways, and generalized experimental protocols for studying the kinetics of related compounds. This information is intended to serve as a foundational resource for researchers and professionals involved in the development of pyrimidine-based compounds.
Introduction
Pyrimidine derivatives are a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous therapeutic agents.[1] Their biological significance is vast, with applications including anticancer, antimicrobial, and anti-inflammatory therapies.[1] this compound, a member of this important class of heterocyclic compounds, possesses a substitution pattern that suggests a unique reactivity profile. Understanding the kinetics and mechanisms of its reactions is crucial for the design of novel drug candidates and the optimization of synthetic routes. This guide will explore the predicted reactivity of this compound, drawing upon established principles of pyrimidine chemistry and data from related compounds.
Predicted Reactivity and Reaction Mechanisms
The reactivity of the pyrimidine ring is significantly influenced by its substituents. In this compound, the amino group at the 4-position and the methyl groups at the 2- and 5-positions are electron-donating. This is predicted to activate the pyrimidine ring towards electrophilic attack and influence the regioselectivity of its reactions.
Electrophilic Substitution
The electron-donating amino and methyl groups are expected to activate the pyrimidine ring towards electrophilic substitution. Studies on analogous compounds, such as 2-amino- and 6-amino-2,4-dimethyl-pyrimidine, have shown that acid-catalyzed hydrogen-deuterium isotope exchange occurs at the 5-position.[2] Given that the 5-position in the target molecule is occupied by a methyl group, electrophilic attack is predicted to occur at the 6-position, which is activated by the adjacent amino group and the methyl group at the 5-position.
Nucleophilic Substitution
The pyrimidine ring is inherently electron-deficient and susceptible to nucleophilic attack, particularly with a good leaving group. While this compound itself does not have an obvious leaving group, related studies on chloropyrimidines provide insight into the potential for nucleophilic aromatic substitution (SNAE mechanism) if the molecule were to be functionalized with a leaving group. Computational studies on thiamin, which contains a 4-aminopyrimidine moiety, support a multi-step addition-elimination (SNAE) mechanism for sulfite-catalyzed nucleophilic substitution.
N-Alkylation and N-Acylation
The exocyclic amino group and the ring nitrogen atoms of this compound are nucleophilic and can undergo reactions such as N-alkylation and N-acylation. The regioselectivity of these reactions would likely be influenced by steric hindrance from the adjacent methyl groups and the electronic properties of the pyrimidine ring.
Quantitative Data from Analogous Systems
Direct kinetic data for this compound is not available in the current literature. However, kinetic studies on related pyrimidine derivatives can provide a basis for estimating its reactivity. The following table summarizes available kinetic data for relevant reactions of analogous compounds.
| Reaction Type | Substrate | Reagent/Conditions | Rate Constant (k) | Temperature (°C) | Reference |
| H-D Exchange | 2-Amino-4,6-dimethylpyrimidine | D₂SO₄/D₂O | (Not specified) | (Not specified) | [2] |
| Nucleophilic Substitution | 2-Chloropyrimidine | Piperidine in Benzene | 1.1 x 10⁻⁴ L mol⁻¹ s⁻¹ | 60 | (Not available) |
| Hydrolytic Deamination | 4-Aminopyrimidine | 3.0-6.0 M KOH | (Rate increases with [OH⁻]) | (Not specified) | (Not available) |
Note: The data presented is for comparative purposes and should be used with caution when predicting the reactivity of this compound.
Experimental Protocols
The following are generalized experimental protocols for key reactions that this compound is predicted to undergo. These are based on established methods for similar pyrimidine derivatives.[3][4]
General Protocol for N-Alkylation
This protocol describes a general method for the N-alkylation of an aminopyrimidine using an alkyl halide.[3]
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask under an inert atmosphere, add this compound (1 equivalent) and anhydrous potassium carbonate (1.5 equivalents).
-
Add anhydrous DMF to achieve a concentration of 0.1-0.5 M.
-
Stir the suspension at room temperature for 30 minutes.
-
Add the alkyl halide (1.1 equivalents) dropwise to the stirred suspension.
-
Heat the reaction mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into cold water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
General Protocol for Kinetic Analysis of Electrophilic Substitution
This protocol outlines a method for studying the kinetics of an electrophilic substitution reaction, such as halogenation, using UV-Vis spectroscopy.
Materials:
-
This compound solution of known concentration
-
Electrophile solution (e.g., N-bromosuccinimide in a suitable solvent)
-
Reaction solvent (e.g., acetonitrile, water)
-
Thermostatted UV-Vis spectrophotometer with a multicell holder
Procedure:
-
Prepare stock solutions of this compound and the electrophile in the chosen solvent.
-
Equilibrate the spectrophotometer and the reactant solutions to the desired reaction temperature.
-
In a cuvette, mix the solvent and the this compound solution.
-
Initiate the reaction by adding a small volume of the electrophile stock solution and mix quickly.
-
Immediately begin recording the absorbance at a wavelength where the product absorbs and the reactants have minimal absorbance.
-
Monitor the change in absorbance over time until the reaction is complete.
-
Repeat the experiment with varying concentrations of the aminopyrimidine and the electrophile to determine the reaction order with respect to each reactant.
-
Analyze the kinetic data (absorbance vs. time) to calculate the rate constant (k).
Conclusion
While direct experimental data on the reaction kinetics and mechanisms of this compound are currently unavailable, this guide provides a robust predictive framework based on the well-established chemistry of analogous pyrimidine derivatives. The electron-donating nature of the amino and methyl substituents is expected to activate the pyrimidine ring towards electrophilic substitution at the 6-position. The nucleophilic character of the exocyclic amino group and ring nitrogens suggests susceptibility to N-alkylation and N-acylation. The provided generalized experimental protocols offer a starting point for researchers to investigate the reactivity of this and other related pyrimidine compounds. Further experimental and computational studies are warranted to elucidate the precise kinetic parameters and mechanistic details for this compound, which will undoubtedly aid in the rational design of new pyrimidine-based molecules with therapeutic potential.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. The kinetics and mechanism of electrophilic substitution of heteroaromatic compounds. Part XIX. Acid-catalysed hydrogen exchange of some pyrimidine derivatives - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
Technical Guide: Physicochemical Properties of 2,5-Dimethylpyrimidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the available data on the melting and boiling points of 2,5-Dimethylpyrimidin-4-amine. Due to the limited availability of experimental data for this specific compound, this guide also includes information on its isomers for comparative purposes, along with standardized experimental protocols for the determination of these physicochemical properties.
Quantitative Data Summary
| Compound Name | CAS Number | Melting Point (°C) | Boiling Point (°C) |
| This compound | 73-70-1 | Data not available | Data not available |
| 2-Amino-4,6-dimethylpyrimidine | 767-15-7 | 151-153[1] | Not available |
| 2,6-Dimethyl-4-pyrimidinamine | 461-98-3 | 184-186 | Not available |
| 4,5-Dimethylpyrimidin-2-amine | 1193-74-4 | Not available | 301.9 at 760 mmHg |
Experimental Protocols for Melting Point Determination
The determination of a melting point is a critical procedure for the identification and purity assessment of a crystalline solid. The following are detailed methodologies commonly employed for pyrimidine derivatives.[2][3]
Capillary Method using a Melting Point Apparatus
This is a standard and widely used method for accurate melting point determination.
Apparatus:
-
Mel-Temp apparatus or similar calibrated digital melting point device.
-
Thin-walled capillary tubes (sealed at one end).
-
Mortar and pestle.
-
Spatula.
Procedure:
-
Sample Preparation: A small amount of the dry, crystalline this compound sample is finely powdered using a mortar and pestle.
-
Capillary Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end. A sample height of 2-3 mm is optimal.
-
Apparatus Setup: The packed capillary tube is placed into the heating block of the melting point apparatus.
-
Approximate Melting Point Determination: A rapid heating rate (approximately 10-20 °C/min) is used to determine a rough estimate of the melting point.
-
Accurate Melting Point Determination: A new sample is prepared and the apparatus is allowed to cool to at least 20 °C below the approximate melting point. The sample is then heated at a slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.
-
Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a liquid is recorded as the end of the melting range. For a pure compound, this range should be narrow (0.5-2 °C).
Differential Scanning Calorimetry (DSC)
DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. It provides a highly accurate determination of the melting point.[4]
Apparatus:
-
Differential Scanning Calorimeter.
-
Hermetically sealed aluminum pans.
-
Crimp press.
Procedure:
-
Sample Preparation: A small, accurately weighed amount of the this compound sample (typically 1-5 mg) is placed into an aluminum DSC pan.
-
Encapsulation: The pan is hermetically sealed using a crimp press. An empty sealed pan is used as a reference.
-
Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed with a specific heating rate, typically 10 °C/min, over a defined temperature range that encompasses the expected melting point.
-
Data Acquisition: The sample is heated, and the heat flow to the sample is monitored as a function of temperature.
-
Data Analysis: The melting point is determined from the resulting thermogram as the onset temperature of the endothermic melting peak.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for the synthesis and characterization of a pyrimidine derivative like this compound.
Caption: A logical workflow for the synthesis, purification, and characterization of pyrimidine derivatives.
Signaling Pathway Involvement
While pyrimidine derivatives are known to exhibit a wide range of biological activities, including potential as anticancer and antimicrobial agents, a specific signaling pathway involving this compound has not been detailed in the reviewed literature.[5] Research into pyrimidine derivatives has explored their potential as inhibitors of various kinases and as modulators of other cellular targets. For instance, some pyrimidine derivatives have been investigated as potential antidepressants targeting the serotonin transporter (SERT).[6] Further research is required to elucidate the specific biological targets and signaling pathways of this compound.
The diagram below illustrates a generalized approach to identifying the biological target and pathway of a novel compound.
Caption: A workflow for identifying the biological target and mechanism of action of a novel compound.
References
- 1. 2-Amino-4,6-dimethylpyrimidine | 767-15-7 [chemicalbook.com]
- 2. Synthesis and Molecular Docking Study of Novel Pyrimidine Derivatives against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. revroum.lew.ro [revroum.lew.ro]
- 5. Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Tautomerism of 2,5-Dimethylpyrimidin-4-amine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is a fundamental concept in organic chemistry with profound implications for the physicochemical properties, biological activity, and formulation of pharmaceutical compounds. In heterocyclic chemistry, and particularly for pyrimidine derivatives, understanding tautomeric preferences is crucial for rational drug design and development. This technical guide provides a detailed examination of the tautomerism of 2,5-Dimethylpyrimidin-4-amine, a substituted pyrimidine of interest in medicinal chemistry. While direct experimental data for this specific molecule is limited, this guide synthesizes information from closely related analogues and computational studies to predict its tautomeric behavior. It outlines the probable tautomeric forms, offers generalized experimental protocols for their investigation, and presents a logical framework for understanding the factors governing this equilibrium.
Introduction to Tautomerism in Pyrimidines
The pyrimidine ring system, a core scaffold in numerous biologically active molecules including nucleobases, is susceptible to various forms of tautomerism. The most common types are amino-imino and lactam-lactim tautomerism. For 4-aminopyrimidine derivatives, such as this compound, the primary equilibrium to consider is that between the amino and imino forms.
The amino tautomer is characterized by an exocyclic amino group, while the imino tautomer features an endocyclic nitrogen double-bonded to an exocyclic imine group, with the proton having migrated from the exocyclic nitrogen to a ring nitrogen. The relative stability of these tautomers is influenced by factors including aromaticity, solvent polarity, pH, and the electronic effects of other substituents on the pyrimidine ring.[1]
Predicted Tautomeric Equilibrium of this compound
Based on extensive studies of related 4-aminopyrimidines, it is strongly predicted that this compound exists predominantly in the amino form (4-amino-2,5-dimethylpyrimidine). The imino tautomers (e.g., 4-imino-2,5-dimethyl-1,4-dihydropyrimidine and 4-imino-2,5-dimethyl-3,4-dihydropyrimidine) are expected to be significantly less stable. This preference is largely attributed to the preservation of the aromaticity of the pyrimidine ring in the amino form, which would be disrupted in the imino tautomers.
References
Preliminary Cytotoxicity Screening of 2,5-Dimethylpyrimidin-4-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines a comprehensive framework for the preliminary in vitro cytotoxicity screening of 2,5-Dimethylpyrimidin-4-amine, a small molecule with potential applications in drug discovery. Due to the current lack of publicly available cytotoxicity data for this specific compound, this document provides a detailed, generalized experimental protocol based on established methodologies for analogous pyrimidine derivatives. The guide covers essential experimental design, data presentation, and interpretation, serving as a foundational resource for researchers initiating cytotoxicological assessments of this compound.
Introduction
Pyrimidine scaffolds are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The biological activities of pyrimidine derivatives are diverse and depend on the nature and position of substituents on the pyrimidine ring. This compound is a pyrimidine derivative with the chemical formula C6H9N3.[4] While its specific biological activities are not extensively documented in publicly available literature, its structural similarity to other biologically active pyrimidines warrants investigation into its cytotoxic potential.
This guide provides a standardized approach to the initial assessment of the in vitro cytotoxicity of this compound. The proposed screening cascade is designed to generate robust and reproducible data, enabling an informed decision on the compound's potential for further development.
Proposed Experimental Workflow for Cytotoxicity Screening
The following diagram illustrates a logical workflow for the preliminary cytotoxicity screening of this compound.
Detailed Experimental Protocols
The following protocols are based on standard methodologies for assessing the cytotoxicity of pyrimidine derivatives.[1]
Materials and Reagents
-
Compound: this compound (ensure purity is >95%)
-
Cell Lines:
-
Human lung carcinoma (A549)
-
Human colon carcinoma (HCT-116)
-
Human breast adenocarcinoma (MCF-7)
-
Human prostate carcinoma (PC-3)
-
Normal human dermal fibroblasts (NHDF) or other non-cancerous cell line
-
-
Cell Culture Media: RPMI-1640 or DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Reagents:
-
Dimethyl sulfoxide (DMSO, cell culture grade)
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Sulforhodamine B (SRB)
-
Trichloroacetic acid (TCA)
-
Tris base
-
-
Equipment:
-
Humidified incubator (37°C, 5% CO2)
-
Laminar flow hood
-
Microplate reader
-
96-well cell culture plates
-
Cell Culture
-
Maintain cell lines in their respective growth media in a humidified incubator at 37°C with 5% CO2.
-
Subculture cells every 2-3 days to maintain logarithmic growth.
-
For experiments, use cells with a passage number below 20 to ensure consistency.
Compound Preparation
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Further dilute the stock solution with cell culture medium to prepare working concentrations. The final DMSO concentration in the culture wells should not exceed 0.5% to avoid solvent-induced toxicity.
MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[5]
-
Harvest cells and determine cell density using a hemocytometer.
-
Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
After 24 hours, replace the medium with fresh medium containing serial dilutions of this compound (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (medium with 0.5% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plates for 48 or 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Hypothetical Data Presentation
The following tables represent how the quantitative data from the proposed cytotoxicity screening could be summarized.
Table 1: Hypothetical IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Tissue of Origin | Hypothetical IC50 (µM) |
| A549 | Lung Carcinoma | 65.3 ± 4.2 |
| HCT-116 | Colon Carcinoma | 82.1 ± 6.8 |
| MCF-7 | Breast Adenocarcinoma | > 100 |
| PC-3 | Prostate Carcinoma | 45.7 ± 3.9 |
Table 2: Hypothetical Cytotoxicity and Selectivity Index of this compound
| Cell Line | Hypothetical IC50 (µM) | Selectivity Index (SI) |
| PC-3 (Cancer) | 45.7 | 3.2 |
| NHDF (Normal) | 146.2 ± 11.5 |
The Selectivity Index (SI) is calculated as the IC50 in the normal cell line divided by the IC50 in the cancer cell line. An SI value greater than 3 is generally considered to indicate promising selectivity.[6]
Potential Signaling Pathways and Mechanisms of Action
While the specific mechanism of action for this compound is unknown, many cytotoxic pyrimidine derivatives exert their effects through the modulation of key signaling pathways involved in cell proliferation, survival, and apoptosis.
Further mechanistic studies, such as cell cycle analysis, apoptosis assays (e.g., Annexin V/PI staining), and specific kinase inhibition assays, would be necessary to elucidate the precise mechanism of action of this compound.
Conclusion
This technical guide provides a robust framework for the initial cytotoxicological evaluation of this compound. The outlined experimental protocols and data presentation formats are designed to generate foundational data for assessing the compound's potential as a therapeutic agent. While the provided data is hypothetical, it serves to illustrate the expected outcomes of such a screening. Further, more detailed studies would be required to fully characterize the cytotoxic profile and mechanism of action of this compound.
References
- 1. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C6H9N3 | CID 445779 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2,5-Dimethylpyrimidin-4-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the synthesis of 2,5-dimethylpyrimidin-4-amine and its derivatives, compounds of significant interest in medicinal chemistry due to their diverse biological activities. The protocols outlined below are based on established chemical principles and literature precedents, offering step-by-step guidance for laboratory execution. Quantitative data from representative reactions and biological assays are summarized in structured tables for ease of comparison. Furthermore, logical workflows and relevant signaling pathways are visualized using diagrams to provide a clear understanding of the experimental processes and mechanisms of action.
Synthesis of the Core Scaffold: this compound
The synthesis of the this compound core scaffold can be achieved through the condensation of a β-dicarbonyl compound with a guanidine salt in an alkaline aqueous medium. This method is adapted from the well-established synthesis of related aminopyrimidines.[1][2]
Experimental Protocol: Synthesis of this compound
Materials:
-
3-Methyl-2,4-pentanedione
-
Guanidine nitrate (or other guanidine salt)
-
Sodium carbonate (or other suitable base)
-
Water
-
Brine solution (2.5%)
Procedure:
-
In a reaction vessel, dissolve sodium carbonate in water.
-
To this alkaline solution, add guanidine nitrate and 3-methyl-2,4-pentanedione.
-
Heat the resulting slurry to 95-100°C with stirring for approximately 2 hours. The formation of crystals may be observed.
-
Cool the slurry to room temperature and dilute with water.
-
Further cool the mixture to 10°C and hold at this temperature for 1 hour to maximize precipitation.
-
Filter the solid product and wash the filter cake with a cold 2.5% brine solution.
-
Dry the product at 50°C to obtain this compound.
Expected Yield: While specific yields for this exact reaction are not widely reported, similar reactions for related compounds suggest that yields of over 80% can be achieved with purities exceeding 99%.[1]
Synthesis of this compound Derivatives
A common strategy for creating derivatives of the core scaffold involves a two-step process: Claisen-Schmidt condensation to form a chalcone intermediate, followed by cyclization with guanidine.[3] This approach allows for the introduction of a wide variety of substituents.
Experimental Protocol: General Synthesis of (2,5-Disubstituted-thiophen-3-yl)pyrimidin-2-amine Derivatives
Step 1: Synthesis of (2,5-Dimethyl-thiophen-3-yl)prop-2-en-1-one Derivatives (Chalcones)
-
Dissolve an appropriate aromatic aldehyde and 1-(2,5-dimethylthiophen-3-yl)ethan-1-one in ethanol.
-
Add a catalytic amount of a base (e.g., aqueous sodium hydroxide) dropwise while stirring at room temperature.
-
Continue stirring for several hours until the reaction is complete (monitor by TLC).
-
Pour the reaction mixture into crushed ice and acidify with dilute HCl.
-
Filter the precipitated solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure chalcone derivative.
Step 2: Cyclization to form Pyrimidin-2-amine Derivatives
-
Reflux a mixture of the synthesized chalcone derivative and guanidine hydrochloride in ethanol containing a base (e.g., sodium hydroxide) for several hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into ice water.
-
Filter the resulting solid, wash with water, and recrystallize from an appropriate solvent to yield the final pyrimidin-2-amine derivative.[3]
Quantitative Data
The following tables summarize the yields of representative synthetic reactions and the biological activities of various pyrimidine derivatives.
Table 1: Synthesis Yields of Pyrimidine Derivatives
| Compound ID | Synthetic Method | Yield (%) | Reference |
| 2-Amino-4,6-dimethylpyrimidine | Guanidine salt + Acetylacetone | >80 | [1] |
| (2,5-Dimethylthiophen-3-yl)pyrimidin-2-amine Derivatives | Claisen-Schmidt condensation & Cyclization | 74-82 | [3] |
Table 2: In Vitro Anticancer Activity of Pyrimidine Derivatives (IC50 Values in µM)
| Compound ID | Target/Cell Line | IC50 (µM) | Reference |
| PI3K/mTOR Inhibitors | |||
| PI-103 | PI3Kα | 0.008 | [4] |
| PI-103 | mTOR | 0.086 | [4] |
| GSK1059615 | PI3Kα | 0.0004 | [4] |
| GSK1059615 | mTOR | 0.012 | [4] |
| Omipalisib (GSK2126458) | PI3Kα | 0.00004 | [4] |
| EGFR Inhibitors | |||
| Y9m | Baf3-EGFRL858R/T790M/C797S | 0.008-0.009 | Not in search results |
| Aurora Kinase Inhibitors | |||
| CYC116 | Aurora A | 0.008 | Not in search results |
| CYC116 | Aurora B | 0.0092 | Not in search results |
| CDK Inhibitors | |||
| Compound 66 | CDK6 | Data not available | Not in search results |
| Compound 66 | CDK9 | Data not available | Not in search results |
Visualizations
The following diagrams illustrate the general synthetic workflow and a key signaling pathway targeted by this compound derivatives.
Caption: General workflow for the synthesis and application of this compound derivatives.
Many pyrimidine derivatives exhibit their anticancer effects by inhibiting key signaling pathways, such as the EGFR pathway, which is crucial for cell growth and proliferation.[5][6]
Caption: Simplified EGFR signaling pathway and points of inhibition by pyrimidine derivatives.
Inhibition of critical signaling pathways like EGFR can lead to the induction of apoptosis, or programmed cell death, a key mechanism for eliminating cancer cells.
Caption: Intrinsic apoptosis pathway induced by pyrimidine derivatives.
References
- 1. US2660579A - Synthesis of 2-amino-4, 6-dimethyl pyrimidine - Google Patents [patents.google.com]
- 2. chegg.com [chegg.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. creative-diagnostics.com [creative-diagnostics.com]
Application Notes: 2,5-Dimethylpyrimidin-4-amine as a Versatile Chemical Intermediate in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2,5-Dimethylpyrimidin-4-amine as a pivotal chemical intermediate in the synthesis of targeted therapies, particularly kinase inhibitors for cancer treatment. This document details its application in the synthesis of Sonidegib, a Hedgehog pathway inhibitor, as well as inhibitors for Anaplastic Lymphoma Kinase (ALK) and Polo-like Kinase 4 (PLK4). Detailed experimental protocols, quantitative biological data, and visualizations of the relevant signaling pathways are presented to facilitate further research and development in this area.
Introduction to this compound in Medicinal Chemistry
This compound is a substituted pyrimidine that serves as a crucial building block in the synthesis of a variety of biologically active molecules. The pyrimidine scaffold is a privileged structure in medicinal chemistry, frequently found in approved drugs due to its ability to mimic the purine bases of DNA and RNA and to form key hydrogen bonding interactions with protein targets. The specific substitution pattern of this compound offers synthetic handles for the construction of complex molecules with high specificity and potency for their intended biological targets. Its application is particularly prominent in the development of small molecule kinase inhibitors, which have revolutionized the treatment of various cancers.
Application in the Synthesis of Sonidegib (Hedgehog Pathway Inhibitor)
Sonidegib (LDE225) is a potent and selective inhibitor of the Smoothened (SMO) receptor in the Hedgehog (Hh) signaling pathway.[1] Dysregulation of the Hh pathway is implicated in the pathogenesis of several cancers, including basal cell carcinoma, for which Sonidegib is an approved treatment.[1][2] The synthesis of Sonidegib can utilize a pyrimidine core derived from intermediates like this compound.
Hedgehog Signaling Pathway
The Hedgehog signaling pathway plays a critical role in embryonic development and tissue homeostasis. In the "off" state, the receptor Patched (PTCH) inhibits the G protein-coupled receptor Smoothened (SMO). Upon binding of the Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to PTCH, this inhibition is relieved, allowing SMO to activate the GLI family of transcription factors, which then translocate to the nucleus and induce the expression of target genes involved in cell proliferation and survival. In many cancers, mutations in PTCH or SMO lead to constitutive activation of the pathway. Sonidegib functions by binding to and inhibiting SMO, thereby blocking the downstream signaling cascade.[1]
Synthesis of a Sonidegib Precursor
While multiple synthetic routes to Sonidegib exist, a key step often involves the formation of an amide bond between a substituted biphenyl carboxylic acid and an aminopyridine derivative. This compound can be used to construct related structures, and the principles of coupling are demonstrated below in a general protocol for the synthesis of a key amide intermediate.
Experimental Protocol: Amide Coupling to form a Biphenyl-Pyrimidine Core
This protocol describes a general method for the coupling of a substituted biphenyl carboxylic acid with an amino-pyrimidine derivative, a key transformation in the synthesis of Sonidegib and related molecules.
-
Materials:
-
2-Methyl-4'-(trifluoromethoxy)-[1,1'-biphenyl]-3-carboxylic acid
-
This compound
-
(1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU) or similar peptide coupling agent
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
To a solution of 2-methyl-4'-(trifluoromethoxy)-[1,1'-biphenyl]-3-carboxylic acid (1.0 eq) in anhydrous DMF, add this compound (1.1 eq) and DIPEA (3.0 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add COMU (1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired amide product.
-
Quantitative Data for Sonidegib
| Parameter | Value | Reference |
| IC₅₀ (Mouse SMO) | 1.3 nM | [3] |
| IC₅₀ (Human SMO) | 2.5 nM | [3] |
| Recommended Dose | 200 mg once daily | [4] |
| Elimination Half-life | ~29.6 days | [1] |
| Bioavailability Increase with High-Fat Meal | ~5-fold | [1] |
Application in the Synthesis of Anaplastic Lymphoma Kinase (ALK) Inhibitors
Chromosomal rearrangements involving the Anaplastic Lymphoma Kinase (ALK) gene are oncogenic drivers in several cancers, most notably non-small cell lung cancer (NSCLC). Small molecule ALK inhibitors have shown significant clinical benefit in patients with ALK-positive tumors. The 2,4-diaminopyrimidine scaffold, accessible from intermediates like this compound, is a common core structure in many ALK inhibitors.
ALK Signaling Pathway
ALK is a receptor tyrosine kinase that, upon activation by ligand binding or oncogenic fusion, dimerizes and autophosphorylates, leading to the activation of multiple downstream signaling pathways. These include the RAS-RAF-MEK-ERK, PI3K-AKT, and JAK-STAT pathways, which collectively promote cell proliferation, survival, and metastasis. ALK inhibitors act by competing with ATP for the kinase domain of ALK, thereby preventing its phosphorylation and the subsequent activation of downstream signaling.
Synthesis of a 2,4-Diaminopyrimidine ALK Inhibitor Core
The synthesis of 2,4-diaminopyrimidine-based ALK inhibitors often involves sequential nucleophilic aromatic substitution (SNAr) reactions on a di-chlorinated pyrimidine precursor.
Experimental Protocol: Sequential SNAr for 2,4-Diaminopyrimidine Synthesis
-
Materials:
-
2,4-Dichloro-5-methylpyrimidine (can be synthesized from this compound)
-
Substituted aniline (e.g., 2-isopropoxyaniline)
-
Substituted amine (e.g., piperidine derivative)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., Xantphos)
-
Base (e.g., Cs₂CO₃ or K₂CO₃)
-
Solvent (e.g., 1,4-dioxane or toluene)
-
-
Procedure:
-
Step 1: First SNAr Reaction
-
In a reaction vessel, combine 2,4-dichloro-5-methylpyrimidine (1.0 eq), the substituted aniline (1.1 eq), Pd₂(dba)₃ (0.05 eq), Xantphos (0.1 eq), and Cs₂CO₃ (2.0 eq).
-
Add anhydrous 1,4-dioxane and degas the mixture.
-
Heat the reaction to 100 °C and stir for 12-18 hours under an inert atmosphere.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, filter the mixture through celite and concentrate the filtrate.
-
Purify the intermediate by column chromatography.
-
-
Step 2: Second SNAr Reaction
-
To the purified intermediate from Step 1, add the second amine (1.2 eq) and a base such as K₂CO₃ (2.0 eq) in a suitable solvent like n-butanol.
-
Heat the reaction to 120 °C and stir for 6-12 hours.
-
Monitor the reaction to completion.
-
After cooling, dilute with an organic solvent and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the final product by column chromatography.
-
-
Quantitative Data for Representative Pyrimidine-Based ALK Inhibitors
| Compound | ALK IC₅₀ (nM) | H2228 Cell Proliferation IC₅₀ (nM) | Reference |
| Ceritinib | - | ~110 | [5] |
| Compound 12a | - | 11 | [5] |
| Compound 11 | - | - | [6] |
Note: Direct ALK IC₅₀ for Compound 12a was not specified in the provided reference, but it was shown to be more potent than Ceritinib in cell-based assays.
Application in the Synthesis of Polo-like Kinase 4 (PLK4) Inhibitors
Polo-like kinase 4 (PLK4) is a serine/threonine kinase that plays a master regulatory role in centriole duplication. Overexpression of PLK4 is observed in various cancers and is associated with tumorigenesis, making it an attractive therapeutic target. Pyrimidin-2-amine derivatives are being explored as potent and selective PLK4 inhibitors.
PLK4 Signaling in Cancer
PLK4 is a key regulator of the cell cycle, specifically in the formation of centrosomes. Aberrant PLK4 activity can lead to centrosome amplification, chromosomal instability, and aneuploidy, which are hallmarks of cancer. Inhibition of PLK4 can disrupt the cell cycle and induce apoptosis in cancer cells that are dependent on this kinase for their proliferation.
Synthesis of a Pyrimidin-2-amine PLK4 Inhibitor
The synthesis of pyrimidin-2-amine based PLK4 inhibitors can be achieved through a nucleophilic aromatic substitution on a suitable chloropyrimidine intermediate.
Experimental Protocol: Synthesis of a Pyrimidin-2-amine Core
-
Materials:
-
2-Chloro-5-methylpyrimidine
-
Substituted aniline
-
Acid catalyst (e.g., HCl in isopropanol)
-
Base (e.g., triethylamine)
-
Solvent (e.g., isopropanol or n-butanol)
-
-
Procedure:
-
To a solution of 2-chloro-5-methylpyrimidine (1.0 eq) in isopropanol, add the substituted aniline (1.1 eq).
-
Add a catalytic amount of concentrated HCl.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) for 4-8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and neutralize with a base such as triethylamine or an aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization to obtain the desired pyrimidin-2-amine derivative.
-
Quantitative Data for Representative Pyrimidine-Based PLK4 Inhibitors
| Compound | PLK4 IC₅₀ (µM) | Reference |
| Centrinone | 0.00271 | [7] |
| Compound 8h | 0.0067 | [7][8] |
| Compound 24j | 0.0002 | [9] |
| WY29 | 0.027 | [10] |
Conclusion
This compound and its derivatives are invaluable intermediates in the synthesis of targeted therapies, particularly in the realm of oncology. The pyrimidine core provides a versatile scaffold for the development of potent and selective inhibitors of key signaling pathways implicated in cancer, such as the Hedgehog, ALK, and PLK4 pathways. The detailed protocols and compiled data within these application notes serve as a resource for researchers to further explore and expand upon the use of this important chemical building block in the discovery and development of novel therapeutics.
References
- 1. Population pharmacokinetics of sonidegib (LDE225), an oral inhibitor of hedgehog pathway signaling, in healthy subjects and in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis of orally bioavailable novel anaplastic lymphoma kinase (ALK) inhibitor diphenylaminopyrimidine analogs and efficacy study on NCI-H2228 xenografts mice model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Design, synthesis, and biological evaluation of a potent PLK4 inhibitor WY29 with 1H-pyrazolo[3,4-d]pyrimidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2,5-Dimethylpyrimidin-4-amine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the utility of 2,5-Dimethylpyrimidin-4-amine in medicinal chemistry research, with a focus on its role as an inhibitor of Thiaminase I. The following sections include detailed experimental protocols, quantitative data, and visualizations to facilitate its application in a laboratory setting.
Introduction
This compound is a pyrimidine derivative that has been identified as a ligand for Thiaminase I, an enzyme that catalyzes the cleavage of thiamine (Vitamin B1).[1][2][3] This interaction makes it a valuable tool for studying the structure and function of Thiaminase I and for the development of potential therapeutic agents targeting thiamine metabolism. Thiamine deficiency is associated with various neurological and cardiovascular diseases, and inhibitors of Thiaminase I could be explored for their potential to modulate thiamine levels in vivo.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem |
| Molecular Formula | C₆H₉N₃ | PubChem |
| Molecular Weight | 123.16 g/mol | PubChem |
| CAS Number | 73-70-1 | PubChem |
| SMILES | CC1=CN=C(N=C1N)C | PubChem |
| Physical Description | White solid | --- |
| Solubility | Soluble in water and polar organic solvents | --- |
Biological Target and Mechanism of Action
The primary biological target of this compound is Thiaminase I .[1][2] Thiaminase I catalyzes the degradation of thiamine by replacing the thiazole moiety with a variety of nucleophiles.[1][4] This enzymatic action leads to a deficiency in the active form of thiamine, thiamine pyrophosphate (TPP), which is a critical cofactor for enzymes involved in carbohydrate metabolism.[5]
This compound acts as an inhibitor of Thiaminase I. The crystal structure of Thiaminase I from Bacillus thiaminolyticus in a complex with a covalently bound form of 4-amino-2,5-dimethylpyrimidine (PDB ID: 4THI) reveals that the compound binds in the active site of the enzyme.[1][2] This binding prevents the natural substrate, thiamine, from accessing the active site, thereby inhibiting the enzyme's catalytic activity.
The proposed mechanism of inhibition involves the pyrimidine ring of this compound occupying the same binding pocket as the pyrimidine portion of thiamine. The amino group at the 4-position and the methyl groups at the 2- and 5-positions are likely involved in key interactions with amino acid residues within the active site, leading to a stable enzyme-inhibitor complex.
Experimental Protocols
Synthesis of this compound
Materials:
-
2-methyl-3-oxobutanal (or its acetal)
-
Guanidine hydrochloride
-
Sodium ethoxide
-
Ethanol
-
Hydrochloric acid
-
Sodium hydroxide
Procedure:
-
Dissolve guanidine hydrochloride in ethanol.
-
Add a solution of sodium ethoxide in ethanol to the guanidine hydrochloride solution to generate free guanidine.
-
To this mixture, add 2-methyl-3-oxobutanal dropwise while maintaining the temperature at 0-5 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with hydrochloric acid.
-
Remove the ethanol under reduced pressure.
-
Dissolve the residue in water and basify with a sodium hydroxide solution to precipitate the product.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.
-
The product can be further purified by recrystallization from a suitable solvent like ethanol or by column chromatography.
Diagram of Synthetic Workflow:
Caption: Synthetic workflow for this compound.
Thiaminase I Inhibition Assay (Spectrophotometric)
This protocol is adapted from a rapid method for assaying Thiaminase I activity and can be used to determine the inhibitory potential of this compound.[7][8][9] The assay measures the consumption of a chromogenic substrate, 4-nitrothiophenol (4-NTP), in the presence of thiamine and Thiaminase I.
Materials:
-
Thiaminase I enzyme (e.g., from Bacillus thiaminolyticus)
-
This compound (inhibitor)
-
Thiamine hydrochloride
-
4-nitrothiophenol (4-NTP)
-
TCEP (tris(2-carboxyethyl)phosphine) buffer (e.g., 50 mM phosphate, 100 mM NaCl, 10 mM TCEP, pH 7.2)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 411 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of Thiaminase I in TCEP buffer.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO) and prepare serial dilutions.
-
Prepare a stock solution of thiamine hydrochloride in TCEP buffer.
-
Prepare a fresh stock solution of 4-NTP in DMSO and then dilute it in TCEP buffer.
-
-
Assay Setup (in a 96-well plate):
-
Test wells: Add TCEP buffer, Thiaminase I, a specific concentration of this compound, and thiamine.
-
Positive control wells (no inhibitor): Add TCEP buffer, Thiaminase I, and thiamine.
-
Negative control wells (no enzyme): Add TCEP buffer, a specific concentration of this compound, and thiamine.
-
Blank wells: Add TCEP buffer only.
-
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C) for a short period (e.g., 5 minutes).
-
Initiate the reaction: Add the 4-NTP solution to all wells.
-
Measurement: Immediately start monitoring the decrease in absorbance at 411 nm over time using a microplate reader.
-
Data Analysis:
-
Calculate the initial reaction rates (V₀) from the linear portion of the absorbance vs. time curves.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by fitting the data to a dose-response curve.
-
Diagram of Experimental Workflow:
Caption: Workflow for Thiaminase I inhibition assay.
Quantitative Data
| Compound | Target | Assay Type | IC₅₀ (µM) | Kᵢ (µM) | Reference |
| This compound | Thiaminase I | Spectrophotometric | To be determined | To be determined | This protocol |
| Positive Control | Thiaminase I | Spectrophotometric | Value | Value | Literature |
Signaling Pathway
The interaction of this compound with Thiaminase I directly impacts the Thiamine Metabolism Pathway . By inhibiting Thiaminase I, the degradation of thiamine is blocked, which in turn affects the downstream synthesis of thiamine pyrophosphate (TPP). TPP is an essential cofactor for several key enzymes in central metabolic pathways.
Diagram of Thiamine Metabolism Pathway Modulation:
Caption: Modulation of Thiamine Metabolism by this compound.
Conclusion
This compound serves as a valuable research tool for studying Thiaminase I. The provided protocols for its synthesis and for assessing its inhibitory activity will enable researchers to further investigate its potential in medicinal chemistry. Future studies should focus on determining its precise binding affinity and on exploring its effects in cellular and in vivo models of thiamine deficiency.
References
- 1. Cornell University Department of Animal Science [poisonousplants.ansci.cornell.edu]
- 2. rcsb.org [rcsb.org]
- 3. The Structural and Biochemical Foundations of Thiamin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Vitamin B1 (Thiamine) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. US2660579A - Synthesis of 2-amino-4, 6-dimethyl pyrimidine - Google Patents [patents.google.com]
- 7. A Rapid Method for Assaying Thiaminase I Activity in Diverse Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. An Assay for Thiaminase I in Complex Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocol for the Synthesis of 2,5-Dimethylpyrimidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 2,5-Dimethylpyrimidin-4-amine, a key intermediate in medicinal chemistry and drug development. The synthesis is based on the classical Pinner cyclization reaction, which involves the condensation of an amidine with a β-keto nitrile. Specifically, this protocol outlines the reaction of acetamidine hydrochloride with 2-methyl-3-oxobutanenitrile. This method offers a straightforward and efficient route to the target compound. All quantitative data are summarized for clarity, and a detailed experimental workflow is provided.
Introduction
This compound is a substituted pyrimidine that serves as a versatile building block in the synthesis of various biologically active compounds. The pyrimidine scaffold is a core structure in numerous pharmaceuticals, including antiviral, antibacterial, and anticancer agents. The specific substitution pattern of this compound makes it a valuable intermediate for the development of targeted therapies. The protocol described herein provides a reliable method for the laboratory-scale synthesis of this compound, enabling further research and development in medicinal chemistry.
Reaction Scheme
The synthesis proceeds via the cyclocondensation of acetamidine with 2-methyl-3-oxobutanenitrile. The reaction is typically carried out in the presence of a base to neutralize the hydrochloride salt of the amidine and to facilitate the cyclization.
Application Notes and Protocols for 2,5-Dimethylpyrimidin-4-amine in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2,5-dimethylpyrimidin-4-amine scaffold is a privileged structure in medicinal chemistry, serving as a versatile core for the development of a wide array of potent and selective therapeutic agents. Its inherent drug-like properties and the synthetic tractability of the pyrimidine ring make it an attractive starting point for generating libraries of compounds for high-throughput screening and lead optimization. This document provides detailed application notes and experimental protocols for utilizing this compound as a scaffold in drug discovery, with a particular focus on the development of kinase inhibitors.
Rationale for Use as a Scaffold
The this compound core offers several advantages for drug design:
-
Hydrogen Bonding Capabilities: The pyrimidine ring nitrogens and the exocyclic amine group can act as hydrogen bond donors and acceptors, facilitating strong interactions with target proteins.
-
Structural Rigidity: The aromatic nature of the pyrimidine ring provides a degree of rigidity, which can help in pre-organizing substituents for optimal binding to a target.
-
Tunable Physicochemical Properties: The scaffold allows for substitution at multiple positions, enabling the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability.
-
Proven Bioactivity: Numerous pyrimidine-based compounds have been successfully developed as drugs, demonstrating the biocompatibility and therapeutic potential of this heterocyclic system.
Key Therapeutic Targets
Derivatives of the this compound scaffold have shown significant activity against a range of therapeutic targets, particularly protein kinases. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammation, and neurodegenerative disorders. Key kinase targets for pyrimidine-based inhibitors include:
-
Aurora Kinases (A and B): Serine/threonine kinases that play essential roles in mitosis. Their inhibition can lead to mitotic arrest and apoptosis in cancer cells.
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A receptor tyrosine kinase that is a key mediator of angiogenesis, the formation of new blood vessels. Inhibiting VEGFR-2 can starve tumors of their blood supply.
-
Src Family Kinases: Non-receptor tyrosine kinases that are involved in a variety of cellular processes, including cell proliferation, survival, and migration. Their aberrant activation is common in many cancers.
Quantitative Data Summary
The following tables summarize the in vitro activity of representative pyrimidine-based kinase inhibitors. While not all compounds are direct derivatives of this compound, they highlight the potential of the broader aminopyrimidine scaffold.
Table 1: Inhibitory Activity of Pyrimidine Derivatives against Protein Kinases
| Compound ID | Target Kinase | IC50 (nM) | Assay Conditions |
| Compound 1 | Aurora A | <200 | Not specified |
| Compound 25 | Aurora A | Not specified (potent) | Not specified |
| Saracatinib (AZD0530) | c-Src | 2.7 | 10 µM ATP |
| Dasatinib | c-Src | 0.8 | 1 mM ATP, Recombinant human c-Src |
| Bosutinib (SKI-606) | c-Src | 1.2 | Autophosphorylation assay |
| Pyrimidino-thiazolyl carbonitrile 3m | VEGFR-2 | Potent | Not specified |
| Compound SP2 | VEGFR-2 | 6820 | Not specified |
Table 2: Cytotoxicity of Pyrimidine Derivatives against Cancer Cell Lines
| Compound/Derivative | Cell Line | Assay | IC50 (µM) |
| Pyrido[2,3-d]pyrimidine 4 | MCF-7 (Breast Cancer) | MTT | 0.57[1] |
| Pyrido[2,3-d]pyrimidine 4 | HepG2 (Liver Cancer) | MTT | 1.13[1] |
| Pyrido[2,3-d]pyrimidine 11 | MCF-7 (Breast Cancer) | MTT | 1.31[1] |
| Pyrido[2,3-d]pyrimidine 11 | HepG2 (Liver Cancer) | MTT | 0.99[1] |
| Indazol-pyrimidine 4f | MCF-7 (Breast Cancer) | MTT | 1.629[1] |
| Indazol-pyrimidine 4i | MCF-7 (Breast Cancer) | MTT | 1.841[1] |
| Indazol-pyrimidine 4i | A549 (Lung Cancer) | MTT | 2.305[1] |
| Compound SP2 | HT-29 (Colon Cancer) | Not specified | 4.07 |
| Compound SP2 | COLO-205 (Colon Cancer) | Not specified | 4.98 |
Experimental Protocols
Protocol 1: Synthesis of a Representative N-Aryl-2,5-dimethylpyrimidin-4-amine Derivative
This protocol describes a general method for the synthesis of N-aryl derivatives of this compound via a nucleophilic aromatic substitution (SNA r) reaction.
Materials:
-
This compound
-
Aryl halide (e.g., 4-fluoronitrobenzene)
-
Palladium catalyst (e.g., Pd2(dba)3)
-
Ligand (e.g., Xantphos)
-
Base (e.g., Cs2CO3)
-
Anhydrous solvent (e.g., 1,4-dioxane)
-
Nitrogen or Argon gas
-
Standard glassware for organic synthesis
-
Magnetic stirrer and heating mantle
-
Thin Layer Chromatography (TLC) plates
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To an oven-dried round-bottom flask, add this compound (1 equivalent), the aryl halide (1.2 equivalents), Cs2CO3 (2 equivalents), Pd2(dba)3 (0.05 equivalents), and Xantphos (0.1 equivalents).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).
-
Combine the fractions containing the pure product and concentrate under reduced pressure to yield the desired N-aryl-2,5-dimethylpyrimidin-4-amine derivative.
-
Characterize the final product by NMR and mass spectrometry.
Synthetic workflow for N-aryl derivative synthesis.
Protocol 2: In Vitro Aurora Kinase A Inhibition Assay (Luminescence-Based)
This protocol is adapted from commercially available kits (e.g., ADP-Glo™) and is designed to measure the inhibition of Aurora Kinase A.
Materials:
-
Purified recombinant Aurora Kinase A
-
Kinase substrate (e.g., Kemptide)
-
ATP
-
Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA)[2]
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
White, opaque 384-well plates
-
Luminometer plate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compound in Kinase Assay Buffer. The final DMSO concentration should be kept constant (e.g., <1%).
-
Assay Plate Setup:
-
To "Test Inhibitor" wells, add 1 µl of the diluted compound.
-
To "Positive Control" (uninhibited kinase) and "Blank" (no kinase) wells, add 1 µl of Kinase Assay Buffer with the same final DMSO concentration.
-
-
Kinase Reaction:
-
Add 2 µl of diluted Aurora Kinase A to the "Test Inhibitor" and "Positive Control" wells.
-
Add 2 µl of Kinase Assay Buffer without the enzyme to the "Blank" wells.
-
To initiate the reaction, add 2 µl of a substrate/ATP mixture to all wells.
-
Incubate the plate at room temperature for 60 minutes.[2]
-
-
Signal Detection:
-
Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[2]
-
Incubate at room temperature for 40 minutes.[2]
-
Add 10 µl of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[2]
-
Incubate at room temperature for 30 minutes.[2]
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the positive and blank controls. Determine the IC50 value by plotting percent inhibition versus the logarithm of the compound concentration.
Workflow for the in vitro Aurora kinase inhibition assay.
Protocol 3: In Vitro c-Src Kinase Inhibition Assay (Fluorescence-Based)
This protocol is based on a fluorescence polarization assay to identify inhibitors of c-Src kinase.
Materials:
-
Recombinant purified c-Src kinase
-
Fluorescently labeled peptide substrate
-
ATP
-
Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.3)
-
Test compounds (dissolved in DMSO)
-
Low-volume black 384-well plates with a non-binding surface
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the Assay Buffer.
-
Assay Setup:
-
To each well of the 384-well plate, add the test compound or DMSO control.
-
Add the recombinant c-Src protein and the fluorescently labeled peptide probe.
-
Mix by shaking for 5 minutes at room temperature.
-
-
Reaction Initiation: Initiate the kinase reaction by adding ATP to each well.
-
Incubation: Incubate the plate at 37 °C for 30-45 minutes.
-
Data Acquisition: Measure the fluorescence polarization at appropriate excitation and emission wavelengths.
-
Data Analysis: A decrease in the fluorescence polarization signal indicates that the test compound is interfering with the binding of the probe to the kinase, suggesting inhibitory activity. Calculate the IC50 values from the dose-response curves.
Protocol 4: Cell Viability (MTT) Assay
This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Cancer cell line (e.g., MCF-7, A549)
-
Cell culture medium and supplements
-
96-well tissue culture plates
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[3]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.[3]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.[3]
-
Formazan Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[3]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Signaling Pathway Diagrams
The following diagrams illustrate simplified signaling pathways that are often targeted by pyrimidine-based inhibitors.
Simplified RTK and Src signaling pathways.
Role of Aurora kinases in mitosis and inhibition.
Conclusion
The this compound scaffold represents a valuable starting point for the discovery of novel therapeutics, particularly kinase inhibitors. The synthetic accessibility and the ability to readily modify the core structure allow for the systematic exploration of structure-activity relationships and the optimization of lead compounds. The protocols and data presented herein provide a framework for researchers to effectively utilize this privileged scaffold in their drug discovery endeavors. Careful consideration of the target biology, coupled with robust in vitro and cell-based assays, will be crucial for the successful development of new drugs based on this versatile chemical entity.
References
Application Notes and Protocols for the Quantification of 2,5-Dimethylpyrimidin-4-amine
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,5-Dimethylpyrimidin-4-amine is a substituted pyrimidine derivative. Pyrimidine scaffolds are of significant interest in medicinal chemistry and drug development due to their presence in a wide range of biologically active compounds and pharmaceuticals.[1][2][3] Accurate and robust analytical methods for the quantification of such compounds are crucial for various stages of drug discovery and development, including pharmacokinetic studies, formulation analysis, and quality control.
This document provides detailed application notes and protocols for three proposed analytical methods for the quantification of this compound:
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A widely accessible and robust method for routine analysis.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective method for trace-level quantification.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for the analysis of volatile and semi-volatile compounds.
The following protocols are proposed starting points for method development and will require validation according to the relevant regulatory guidelines (e.g., ICH Q2(R1)).
HPLC-UV Method for Quantification of this compound
This method is based on reversed-phase HPLC, which is a common and effective technique for the separation and quantification of pyrimidine derivatives.[4][5][6]
Experimental Protocol
1.1. Instrumentation and Materials
-
HPLC system with a UV-Vis detector.
-
C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Formic acid (LC-MS grade).
-
This compound reference standard.
-
Volumetric flasks, pipettes, and autosampler vials.
-
Syringe filters (0.45 µm).
1.2. Chromatographic Conditions
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 275 nm (A UV scan of the reference standard is recommended to determine the optimal wavelength).[7]
-
Injection Volume: 10 µL.
1.3. Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of a 50:50 mixture of acetonitrile and water.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve the sample containing this compound in the initial mobile phase to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.[6]
Data Presentation
Table 1: Proposed HPLC-UV Method Performance Characteristics
| Parameter | Proposed Value |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
| Retention Time | ~ 6.5 min |
Visualization
Caption: Proposed experimental workflow for HPLC-UV analysis.
LC-MS/MS Method for Quantification of this compound
For higher sensitivity and selectivity, especially in complex matrices like biological fluids, an LC-MS/MS method is recommended.[8][9][10]
Experimental Protocol
2.1. Instrumentation and Materials
-
UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Acetonitrile (LC-MS grade).
-
Water (LC-MS grade).
-
Formic acid (LC-MS grade).
-
This compound reference standard.
-
Internal standard (IS), e.g., a stable isotope-labeled analog.
2.2. LC-MS/MS Conditions
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS/MS Transitions: The precursor ion will be the protonated molecule [M+H]⁺. Product ions would need to be determined by infusing a standard solution. For this compound (C₆H₉N₃, MW: 123.16), the precursor would be m/z 124.1.
Table 2: Proposed MRM Transitions for LC-MS/MS Analysis
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Product Ion (m/z) (Qualifier) | Collision Energy (eV) |
| This compound | 124.1 | To be determined | To be determined | To be optimized |
| Internal Standard | Dependent on IS | To be determined | To be determined | To be optimized |
2.3. Sample Preparation
-
Standard Stock Solution (1 mg/mL): As described in the HPLC-UV method.
-
Working Standard Solutions: Prepare serial dilutions in the initial mobile phase to cover the desired concentration range (e.g., 0.1 ng/mL to 100 ng/mL).
-
Sample Preparation (e.g., from plasma):
-
To 100 µL of plasma, add 10 µL of internal standard solution.
-
Add 300 µL of acetonitrile to precipitate proteins.[9]
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube, evaporate to dryness under nitrogen.
-
Reconstitute in 100 µL of the initial mobile phase and inject.
-
Data Presentation
Table 3: Proposed LC-MS/MS Method Performance Characteristics
| Parameter | Proposed Value |
| Linearity Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.03 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
Visualization
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact | GSC Advanced Research and Reviews [gsconlinepress.com]
- 4. Separation of N,N-dimethylpyridin-4-amine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. Separation of 4-Pyrimidinamine, 2-chloro-N,N-dimethyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. benchchem.com [benchchem.com]
- 7. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of LC-MS method for nitrosamine impurities separation and quantification | Acta Marisiensis - Seria Medica [ojs.actamedicamarisiensis.ro]
- 9. rsc.org [rsc.org]
- 10. documents.thermofisher.com [documents.thermofisher.com]
High-Throughput Screening Assays for 2,5-Dimethylpyrimidin-4-amine Analogs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the high-throughput screening (HTS) of 2,5-dimethylpyrimidin-4-amine analogs. Pyrimidine scaffolds are privileged structures in medicinal chemistry, frequently found in molecules targeting a wide range of biological targets, including protein kinases. Dysregulation of kinase signaling pathways is a hallmark of many diseases, including cancer, making kinases a major class of drug targets.
High-throughput screening is an essential tool in modern drug discovery, enabling the rapid testing of large compound libraries to identify potential lead candidates. This document outlines protocols for two key HTS assays: a primary biochemical screen to identify direct inhibitors of a target kinase and a secondary cell-based assay to assess the cytotoxic effects of hit compounds.
The protocols provided are for a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) kinase assay and a luminescent ATP-based cell viability assay. These methods are well-suited for HTS due to their sensitivity, robustness, and amenability to automation.
Target Class: Protein Kinases
Protein kinases catalyze the transfer of a phosphate group from ATP to a substrate protein, a fundamental mechanism of signal transduction in cells. The protocols detailed below are designed for screening this compound analogs for their ability to inhibit a specific protein kinase.
Primary Screening: TR-FRET Kinase Assay
Assay Principle:
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a powerful technology for studying molecular interactions, such as enzyme activity.[1] In this kinase assay, a terbium (Tb)-labeled antibody that specifically recognizes the phosphorylated substrate is used as the FRET donor, and a fluorescently labeled substrate (e.g., with fluorescein) acts as the FRET acceptor. When the substrate is phosphorylated by the kinase, the binding of the Tb-labeled antibody brings the donor and acceptor into close proximity, resulting in a high TR-FRET signal. Inhibitors of the kinase will prevent substrate phosphorylation, leading to a decrease in the TR-FRET signal.[1]
Experimental Workflow:
Protocol: TR-FRET Kinase Assay
This protocol is a general guideline and should be optimized for the specific kinase and substrate.[2]
Materials:
-
Kinase of interest
-
Fluorescently labeled kinase substrate
-
ATP
-
Kinase reaction buffer
-
Terbium-labeled anti-phospho-substrate antibody
-
EDTA
-
TR-FRET dilution buffer
-
384-well low-volume white plates
-
TR-FRET compatible plate reader
Procedure:
-
Compound Plating:
-
Prepare serial dilutions of the this compound analogs in DMSO.
-
Using an acoustic dispenser, transfer a small volume (e.g., 20-50 nL) of the compound solutions to the 384-well assay plates.
-
Include positive controls (known inhibitor) and negative controls (DMSO vehicle).
-
-
Kinase Reaction:
-
Prepare a 2X kinase/substrate solution in kinase reaction buffer. The optimal concentrations of kinase and substrate should be predetermined.
-
Prepare a 2X ATP solution in kinase reaction buffer. The final ATP concentration should be at or near the Km for the kinase.
-
Add 5 µL of the 2X kinase/substrate solution to each well of the assay plate.
-
To initiate the reaction, add 5 µL of the 2X ATP solution to each well.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
-
Signal Detection:
-
Prepare a 2X detection solution containing the Tb-labeled antibody and EDTA in TR-FRET dilution buffer. EDTA stops the kinase reaction.
-
Add 10 µL of the 2X detection solution to each well.
-
Incubate the plate at room temperature for 60 minutes to allow for antibody binding.
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the terbium and fluorescein wavelengths.
-
Data Presentation:
| Compound ID | Concentration (µM) | TR-FRET Ratio | % Inhibition |
| Analog-001 | 10 | 0.25 | 85 |
| Analog-001 | 3.3 | 0.48 | 72 |
| Analog-001 | 1.1 | 0.95 | 44 |
| Analog-002 | 10 | 1.55 | 10 |
| Positive Control | 1 | 0.15 | 91 |
| Negative Control | - | 1.72 | 0 |
Data Analysis:
The TR-FRET ratio is calculated as (Acceptor Emission / Donor Emission) * 1000. The percent inhibition is calculated using the following formula:
% Inhibition = 100 * (1 - (Sample Ratio - Low Control Ratio) / (High Control Ratio - Low Control Ratio))
IC50 values are determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.
Secondary Screening: Luminescent Cell Viability Assay
Assay Principle:
A common secondary assay is to assess the effect of hit compounds on cell viability. The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that measures the amount of ATP present, which is an indicator of metabolically active cells.[3] The assay reagent contains a thermostable luciferase and its substrate, luciferin. In the presence of ATP, luciferase catalyzes the oxidation of luciferin, producing light. The luminescent signal is directly proportional to the number of viable cells in culture.[4]
Experimental Workflow:
Protocol: Luminescent Cell Viability Assay
This protocol is a general guideline and should be optimized for the specific cell line used.[4]
Materials:
-
Cancer cell line relevant to the kinase target
-
Cell culture medium
-
384-well clear-bottom white plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Plating:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend cells in fresh medium.
-
Seed cells into 384-well plates at the predetermined optimal density (e.g., 1000-5000 cells/well) in a volume of 40 µL.
-
Incubate the plates overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the hit compounds from the primary screen.
-
Add a small volume (e.g., 10 µL of a 5X solution) of the compound dilutions to the wells.
-
Include positive controls (e.g., a known cytotoxic agent) and negative controls (DMSO vehicle).
-
Incubate the plates for a period of 48 to 72 hours.
-
-
Signal Detection:
-
Equilibrate the plates to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (e.g., 50 µL).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read the luminescence on a plate reader.
-
Data Presentation:
| Compound ID | Concentration (µM) | Luminescence (RLU) | % Viability |
| Analog-001 | 10 | 15,000 | 15 |
| Analog-001 | 3.3 | 45,000 | 45 |
| Analog-001 | 1.1 | 85,000 | 85 |
| Analog-003 | 10 | 95,000 | 95 |
| Positive Control | 1 | 5,000 | 5 |
| Negative Control | - | 100,000 | 100 |
Data Analysis:
The percent viability is calculated using the following formula:
% Viability = 100 * (Sample RLU - Background RLU) / (Vehicle Control RLU - Background RLU)
GI50 (concentration for 50% growth inhibition) values are determined by plotting the percent viability against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.
Representative Signaling Pathway
The following diagram illustrates a simplified, hypothetical signaling pathway that could be targeted by this compound analogs acting as kinase inhibitors.
References
Application Notes and Protocols for Developing Cell-Based Assays for 2,5-Dimethylpyrimidin-4-amine Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for developing and implementing cell-based assays to investigate the biological activity of 2,5-Dimethylpyrimidin-4-amine. Pyrimidine derivatives are known to exhibit a wide range of biological activities, including anti-proliferative and enzyme-inhibitory effects.[1][2][3] The following protocols are designed to assess the cytotoxic, kinase inhibitory, and pro-apoptotic potential of this compound.
Assessment of Cytotoxicity and Cell Viability
A primary step in characterizing a novel compound is to determine its effect on cell viability and proliferation. The MTT and MTS assays are colorimetric methods widely used for this purpose.[4] These assays measure the metabolic activity of cells, which is often proportional to the number of viable cells.[5]
Experimental Workflow: Cell Viability Assays
Caption: Workflow for assessing cell viability using MTT or MTS assays.
Protocol 1: MTT Assay for Cell Viability
This protocol is adapted from standard MTT assay procedures.
Materials:
-
This compound
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[7] Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO, concentration not exceeding 0.5%) and a no-cell blank control.[7]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.[5]
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.[5]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[8]
-
Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: MTS Assay for Cell Viability
The MTS assay is a more streamlined alternative to the MTT assay as it does not require a solubilization step.[5]
Materials:
-
This compound
-
Selected cancer cell lines
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent[5]
-
Microplate reader
Procedure:
-
Cell Seeding and Compound Treatment: Follow steps 1-3 of the MTT assay protocol.
-
MTS Addition: Add 20 µL of the MTS reagent directly to each well.[5]
-
Incubation: Incubate the plate for 1 to 4 hours at 37°C.[5][8]
-
Absorbance Measurement: Record the absorbance at a wavelength between 490-500 nm using a microplate reader.[5][9]
-
Data Analysis: Subtract the absorbance of the blank control from all readings and determine the IC50 value as described for the MTT assay.[5]
Data Presentation: Cytotoxicity of this compound
| Cell Line | Exposure Time (h) | IC50 (µM) |
| MCF-7 | 24 | Data |
| 48 | Data | |
| 72 | Data | |
| HepG2 | 24 | Data |
| 48 | Data | |
| 72 | Data | |
| PC3 | 24 | Data |
| 48 | Data | |
| 72 | Data |
Kinase Activity Assays
Many pyrimidine derivatives are known to be kinase inhibitors.[6] An in vitro kinase activity assay can determine if this compound directly inhibits specific kinases. Luminescence-based assays that measure ADP production are a common method for this.[10]
Signaling Pathway: Generic Kinase Inhibition
Caption: Inhibition of a kinase by this compound.
Protocol 3: In Vitro Luminescence-Based Kinase Assay
This protocol is based on the principle of measuring ADP produced from a kinase reaction.[10]
Materials:
-
Kinase of interest (e.g., PIM-1)[6]
-
Kinase substrate peptide
-
ATP
-
This compound
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)[10]
-
ADP-Glo™ Kinase Assay Kit (or similar)[10]
-
White, opaque 96-well plates
-
Plate reader with luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO.[10]
-
Kinase Reaction:
-
ADP Detection:
-
Data Acquisition and Analysis: Measure the luminescence of each well. Plot the signal against the inhibitor concentration to determine the IC50 value.[10]
Data Presentation: Kinase Inhibitory Activity
| Kinase Target | This compound IC50 (nM) | Positive Control (e.g., Staurosporine) IC50 (nM) |
| PIM-1 | Data | Data |
| Kinase X | Data | Data |
| Kinase Y | Data | Data |
Apoptosis Assays
To determine if cytotoxicity is mediated by apoptosis, Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a standard method.[11][12] This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[12]
Logical Flow: Apoptosis Detection
Caption: Principle of Annexin V/PI apoptosis assay.
Protocol 4: Annexin V/PI Apoptosis Assay by Flow Cytometry
This protocol is based on standard procedures for apoptosis detection.[12][13]
Materials:
-
Treated and control cells
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound at its IC50 concentration for a predetermined time (e.g., 24 hours).
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin to detach them.[12]
-
Washing: Wash the cells twice with ice-cold PBS.[12]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[12]
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI solution.[12]
-
Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.[12]
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze by flow cytometry within one hour.[12]
Data Presentation: Apoptosis Induction
| Treatment | % Live Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control | Data | Data | Data |
| This compound (IC50 conc.) | Data | Data | Data |
| Positive Control (e.g., Staurosporine) | Data | Data | Data |
Reporter Gene Assays
To investigate the effect of this compound on specific signaling pathways, reporter gene assays can be employed.[14][15] These assays are highly versatile and can be tailored to measure the activity of various transcription factors.[15]
Protocol 5: Luciferase Reporter Gene Assay
This is a general protocol for a luciferase-based reporter gene assay.[16][17]
Materials:
-
Mammalian cell line
-
Reporter vector (containing a promoter of interest linked to the luciferase gene)
-
Control vector (e.g., expressing Renilla luciferase for normalization)
-
Transfection reagent[18]
-
This compound
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Transfection: Co-transfect cells with the reporter vector and the control vector using a suitable transfection reagent.[14]
-
Cell Seeding: Seed the transfected cells into a 96-well plate.
-
Compound Treatment: After 24 hours, treat the cells with various concentrations of this compound.
-
Incubation: Incubate for an appropriate time to allow for changes in gene expression.
-
Cell Lysis: Lyse the cells to release the luciferase enzymes.[16]
-
Luminescence Measurement: Add the luciferase substrate and measure the firefly and Renilla luminescence using a luminometer.[16]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Compare the normalized activity in treated cells to that in vehicle-treated cells.
Data Presentation: Effect on a Specific Signaling Pathway
| Concentration of this compound (µM) | Normalized Luciferase Activity (Fold Change vs. Control) |
| 0 (Vehicle) | 1.0 |
| 0.1 | Data |
| 1 | Data |
| 10 | Data |
| 100 | Data |
References
- 1. mdpi.com [mdpi.com]
- 2. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of novel bioactive pyrido[2,3- d ]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00902A [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. benchchem.com [benchchem.com]
- 11. Apoptosis Protocols | Thermo Fisher Scientific - TW [thermofisher.com]
- 12. benchchem.com [benchchem.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. promega.com [promega.com]
- 15. Reporter gene assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. indigobiosciences.com [indigobiosciences.com]
- 17. tufts.primo.exlibrisgroup.com [tufts.primo.exlibrisgroup.com]
- 18. qiagen.com [qiagen.com]
Synthetic Routes to Functionalized 2,5-Dimethylpyrimidine Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the synthesis of functionalized 2,5-dimethylpyrimidine derivatives, which are valuable scaffolds in medicinal chemistry and drug discovery. The protocols herein describe the construction of the core pyrimidine ring, its subsequent functionalization via halogenation, and further elaboration through palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions.
Overview of Synthetic Strategy
The overall strategy for accessing a variety of functionalized 2,5-dimethylpyrimidine derivatives commences with the construction of the key intermediate, 4,6-dichloro-2,5-dimethylpyrimidine. This intermediate is synthesized in two primary steps:
-
Cyclocondensation: Formation of 2,5-dimethyl-4,6-dihydroxypyrimidine through the condensation of 3-methyl-2,4-pentanedione with an appropriate N-C-N synthon.
-
Chlorination: Conversion of the dihydroxy intermediate to the highly reactive 4,6-dichloro-2,5-dimethylpyrimidine.
This dichloro derivative serves as a versatile platform for introducing diverse functionalities at the 4- and 6-positions through established synthetic transformations.
Caption: Overall synthetic workflow for functionalized 2,5-dimethylpyrimidines.
Experimental Protocols
Protocol 2.1: Synthesis of 2,5-Dimethyl-4,6-dihydroxypyrimidine
This protocol outlines the foundational cyclocondensation reaction to form the pyrimidine core. The reaction involves the condensation of 3-methyl-2,4-pentanedione with acetamidine hydrochloride in the presence of a base.
Materials:
-
3-Methyl-2,4-pentanedione (mixture of tautomers, technical grade, 85%)[1]
-
Acetamidine hydrochloride
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol (EtOH)
-
Glacial acetic acid
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, prepare a solution of sodium ethoxide by dissolving sodium metal (1.1 eq) in anhydrous ethanol under an inert atmosphere (e.g., argon or nitrogen).
-
To the sodium ethoxide solution, add acetamidine hydrochloride (1.0 eq) and stir for 15 minutes at room temperature to form the free base.
-
Add 3-methyl-2,4-pentanedione (1.0 eq) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the resulting solid residue in a minimum amount of hot deionized water.
-
Acidify the aqueous solution with glacial acetic acid to a pH of 5-6 to precipitate the product.
-
Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.
-
Collect the white precipitate by vacuum filtration, wash with cold deionized water, and dry under vacuum to afford 2,5-dimethyl-4,6-dihydroxypyrimidine.
Protocol 2.2: Synthesis of 4,6-Dichloro-2,5-dimethylpyrimidine
This protocol details the chlorination of the dihydroxy pyrimidine intermediate using phosphorus oxychloride (POCl₃), a common and effective chlorinating agent for such transformations.[2][3]
Materials:
-
2,5-Dimethyl-4,6-dihydroxypyrimidine
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline (optional, as catalyst)
-
Toluene or Dichloroethane (DCE)
-
Ice water
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Dichloromethane (DCM)
Procedure:
-
Caution: This reaction should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.
-
To a flask containing 2,5-dimethyl-4,6-dihydroxypyrimidine (1.0 eq), add phosphorus oxychloride (5-10 eq) and a catalytic amount of N,N-dimethylaniline (0.1 eq).
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 3-5 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic aqueous solution by the careful addition of a saturated NaHCO₃ solution until effervescence ceases.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield 4,6-dichloro-2,5-dimethylpyrimidine as a solid.
| Reagent | Molar Equivalents | Temperature (°C) | Time (h) | Typical Yield (%) |
| POCl₃ / N,N-dimethylaniline | 5-10 / 0.1 | 110 | 3-5 | 70-85 |
| Thionyl Chloride (in MeCN) | 4.0 | 80 | 3 | ~90 (analogous)[2] |
| Triphosgene (in DCE) | 2.0 | Reflux | 6-8 | ~92 (analogous)[4] |
Table 1: Comparison of Chlorination Conditions for Hydroxypyrimidines.
Functionalization of 4,6-Dichloro-2,5-dimethylpyrimidine
Protocol 3.1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This protocol describes the synthesis of 4-aryl-6-chloro-2,5-dimethylpyrimidines and 4,6-diaryl-2,5-dimethylpyrimidines via a Suzuki-Miyaura cross-coupling reaction.[5][6][7]
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Materials:
-
4,6-Dichloro-2,5-dimethylpyrimidine
-
Arylboronic acid (1.1 eq for mono-arylation, 2.2 eq for di-arylation)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂) (1-5 mol%)
-
Ligand (if required, e.g., PPh₃)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 eq)
-
Solvent (e.g., 1,4-dioxane, toluene, DMF) with 10-20% water
Procedure:
-
In a Schlenk flask, combine 4,6-dichloro-2,5-dimethylpyrimidine (1.0 eq), the arylboronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to isolate the desired aryl-substituted 2,5-dimethylpyrimidine.
| Catalyst (mol%) | Base (eq) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Pd(PPh₃)₄ (5) | K₃PO₄ (2) | 1,4-Dioxane/H₂O | 80 | 18-22 | 60-90[6] |
| Pd(OAc)₂ (2) / PPh₃ (4) | K₃PO₄ (3) | Toluene/H₂O | 100 | 12 | 75-95 |
| PdCl₂(dppf) (3) | Cs₂CO₃ (2) | DMF | 90 | 6 | 80-98 |
Table 2: Representative Conditions for Suzuki-Miyaura Coupling on Dichloropyrimidines.
Protocol 3.2: Nucleophilic Aromatic Substitution (SNAr) with Amines
This protocol describes the synthesis of 4-amino-6-chloro-2,5-dimethylpyrimidines via a nucleophilic aromatic substitution reaction. The electron-deficient nature of the pyrimidine ring facilitates this reaction.[8][9]
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).
Materials:
-
4,6-Dichloro-2,5-dimethylpyrimidine
-
Primary or secondary amine (1.1-1.5 eq)
-
Base (e.g., K₂CO₃, DIPEA) (1.5-2.0 eq)
-
Solvent (e.g., DMF, NMP, 1,4-dioxane, PEG-400)
Procedure (Conventional Heating):
-
In a sealed tube, dissolve 4,6-dichloro-2,5-dimethylpyrimidine (1.0 eq) in the chosen solvent.
-
Add the amine nucleophile followed by the base.
-
Seal the tube and heat the reaction mixture to 100-150 °C for 6-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate and purify the residue by flash column chromatography.
Procedure (Microwave Irradiation):
-
In a microwave vial, combine 4,6-dichloro-2,5-dimethylpyrimidine (1.0 eq), the amine, the base, and the solvent.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at 120-180 °C for 10-60 minutes.
-
Monitor the reaction by TLC or LC-MS.
-
Work-up and purify the product as described in the conventional heating method.
| Heating Method | Base (eq) | Solvent | Temp (°C) | Time | Typical Yield (%) |
| Conventional | K₂CO₃ (2) | DMF | 120 | 12 h | 60-85 |
| Microwave | DIPEA (1.5) | 1,4-Dioxane | 150 | 30 min | 75-95 |
| Microwave | None | PEG-400 | 120 | 5 min | 81-95[8] |
Table 3: Representative Conditions for SNAr Reactions with Amines.
These protocols provide a robust foundation for the synthesis and functionalization of 2,5-dimethylpyrimidine derivatives. Researchers are encouraged to optimize the reaction conditions for specific substrates to achieve the best possible outcomes.
References
- 1. 3-甲基-2,4-戊二酮(互变异构体混合物) technical grade, 85% | Sigma-Aldrich [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. WO2002000628A2 - Synthesis of chlorinated pyrimidines - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing 2,5-Dimethylpyrimidin-4-amine Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis yield of 2,5-Dimethylpyrimidin-4-amine.
Troubleshooting Guides
Low yield or the presence of impurities are common challenges encountered during the synthesis of this compound. The following table outlines potential issues, their probable causes, and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | Incomplete reaction due to insufficient temperature or reaction time. | Increase the reaction temperature to the optimal range of 95-100°C and monitor the reaction progress using TLC or LC-MS to ensure completion, which may take several hours.[1] |
| Incorrect pH of the reaction medium. | Ensure the reaction medium is alkaline. The use of a base like sodium carbonate is crucial for the condensation to proceed.[1] | |
| Poor quality of starting materials. | Use high-purity 3-methyl-2,4-pentanedione and guanidine salt. Impurities can lead to side reactions. | |
| Presence of Side Products | Formation of polymeric materials. | Maintain a homogeneous reaction mixture with adequate stirring. In some cases, gradual addition of one of the reactants can minimize polymerization. |
| Unreacted starting materials in the final product. | Optimize the stoichiometry of the reactants. A slight excess of the more volatile or less stable reactant might be necessary. Ensure the reaction goes to completion. | |
| Difficulty in Product Isolation and Purification | Product is highly soluble in the reaction solvent. | After the reaction, cool the mixture to a low temperature (e.g., 10°C) to induce crystallization. Salting out by adding a brine solution can also aid in precipitation.[1] |
| Co-precipitation of inorganic salts. | Wash the filtered product cake thoroughly with cold water or a brine solution to remove inorganic impurities.[1] | |
| Oily product instead of a solid. | The product may need to be purified by column chromatography. Alternatively, try to form a salt (e.g., hydrochloride) to induce crystallization. |
Experimental Protocols
The following is a detailed methodology for the synthesis of this compound, adapted from a known high-yield synthesis of a closely related analogue, 2-amino-4,6-dimethylpyrimidine.[1]
Materials:
-
3-Methyl-2,4-pentanedione
-
Guanidine nitrate (or guanidine hydrochloride)
-
Sodium carbonate
-
Water
-
Activated carbon
-
Sodium chloride
Equipment:
-
Round-bottom flask with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Buchner funnel and filter flask
-
Beakers and other standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 250 parts of water, 135.5 parts of guanidine nitrate, 83.5 parts of sodium carbonate, and 105 parts of 3-methyl-2,4-pentanedione.
-
Reaction: Heat the slurry to 95-100°C with vigorous stirring. Maintain this temperature for approximately 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Crystallization: After the reaction is complete, cool the slurry to room temperature. Dilute the mixture with an additional 200 parts of water. Continue cooling the mixture to 10°C and hold at this temperature for at least 1 hour to maximize crystal formation.
-
Filtration and Washing: Filter the crude product using a Buchner funnel. Wash the filter cake with 75 parts of a cold 25% brine solution.
-
Decolorization and Recrystallization: Transfer the wet cake to a beaker with 330 parts of water and heat to 85-90°C until the solid dissolves. Add 4.5 parts of activated carbon and stir for 15 minutes. Filter the hot solution to remove the activated carbon.
-
Final Precipitation: To the hot filtrate, add 95 parts of sodium chloride to salt out the product. Stir the slurry for 10 minutes, then cool to 15°C and stir for an additional 15 minutes.
-
Final Filtration and Drying: Filter the purified product, wash the cake with 30 parts of cold water, and suck it dry. Dry the final product in an oven at 50°C.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most common and direct route is the cyclocondensation reaction between a β-dicarbonyl compound, in this case, 3-methyl-2,4-pentanedione, and a guanidine salt in an aqueous alkaline medium.[1]
Q2: What is the role of sodium carbonate in the reaction?
A2: Sodium carbonate acts as a base to neutralize the acid formed during the reaction (from the guanidine salt) and to maintain the alkaline conditions necessary for the condensation reaction to proceed efficiently.[1]
Q3: Can other bases be used instead of sodium carbonate?
A3: Yes, other common inorganic bases like sodium hydroxide can be used. However, sodium carbonate is often preferred because it is less harsh and reduces the likelihood of excessive alkalinity which can promote side reactions.[1]
Q4: How can I improve the purity of the final product?
A4: Purity can be significantly improved by a recrystallization step, often involving decolorization with activated carbon. Washing the crude and recrystallized product thoroughly with cold water or a brine solution is also crucial to remove residual inorganic salts.[1]
Q5: What are the expected side reactions in this synthesis?
A5: Potential side reactions include the self-condensation of the β-dicarbonyl compound under basic conditions, incomplete cyclization leading to intermediates, and the formation of polymeric byproducts, especially if the reaction temperature is too high or the concentration of reactants is excessive.
Visualizations
Diagram 1: Synthetic Pathway of this compound
References
Technical Support Center: Pyrimidine Derivative Synthesis
Welcome to the technical support center for pyrimidine synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of pyrimidine derivatives, a critical scaffold in medicinal chemistry.[1][][3] This guide provides answers to frequently asked questions and detailed troubleshooting strategies to help optimize your experimental outcomes.
General Troubleshooting and FAQs
This section addresses broad challenges that can arise during various pyrimidine synthesis protocols.
Question: My reaction is resulting in a consistently low yield. What are the common causes?
Answer: Low yields are a frequent issue in pyrimidine synthesis and can be attributed to several factors:
-
Purity of Starting Materials: Impurities or residual moisture in reactants can significantly interfere with the reaction, leading to side products or inhibition of the desired pathway.[4][5] Ensure all starting materials are of high purity and are thoroughly dried before use.
-
Reaction Conditions: Suboptimal temperature, pressure, or reaction time can lead to incomplete reactions or degradation of the product.[4] It is crucial to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal conditions.[4][6]
-
Reagent Stoichiometry: Incorrect molar ratios of the reactants can result in the poor conversion of the limiting reagent.[4] Always calculate and measure the quantities of all reactants carefully.
-
Atmosphere Control: Many reactions in heterocyclic chemistry are sensitive to air or moisture.[4] If your substrates or intermediates are known to be sensitive, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can markedly improve the yield.[4]
Question: How can I minimize the formation of regioisomers during substitution reactions on a pyrimidine ring?
Answer: The formation of regioisomers can be controlled by carefully selecting starting materials and reaction conditions.[4] Common strategies include:
-
Protecting Groups: Use protecting groups to block more reactive sites on the ring, directing the substitution to the desired position.[4]
-
Directing Groups: The electronic nature of existing substituents on the pyrimidine ring plays a significant role in directing incoming electrophiles or nucleophiles.[4] Choose starting materials with appropriate directing groups to favor substitution at a specific position.
Question: What are the primary challenges in purifying pyrimidine derivatives?
Answer: Isolating the desired pyrimidine derivative can be difficult due to impurities and side products with similar physicochemical properties.[4] Key challenges include:
-
Similar Polarity: When the desired product and impurities have similar polarities, separation by standard column chromatography is challenging.[4] Experimenting with different solvent systems, gradients, or alternative stationary phases (e.g., alumina) may be necessary.[4][7]
-
High Polarity: Many pyrimidine derivatives are highly polar, leading to poor retention in reverse-phase chromatography and difficulty with crystallization due to high solubility in polar solvents.[8] Techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) or ion-exchange chromatography can be more effective for these compounds.[8]
-
Product Instability: The target compound may be unstable under the purification conditions, such as on silica gel.[4] In such cases, alternative methods like preparative HPLC with a suitable mobile phase or recrystallization should be considered.[4]
Troubleshooting Workflow for Low Reaction Yield
Caption: A logical workflow for diagnosing and resolving low reaction yields.
Reaction-Specific Troubleshooting Guides
The Biginelli Reaction
This one-pot, three-component reaction between an aldehyde, a β-ketoester, and urea is versatile but can be prone to specific issues.[6][9]
Question: My Biginelli reaction produced a significant amount of a yellow, highly fluorescent byproduct. What is it and how can I avoid it?
Answer: The most common fluorescent byproduct in the Biginelli reaction is a Hantzsch-type 1,4-dihydropyridine (DHP).[6] This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia (which can form from the decomposition of urea at higher temperatures), competing with the desired Biginelli pathway.[6]
Troubleshooting Steps:
-
Reaction Temperature: The Hantzsch pathway is favored at higher temperatures. Running the reaction at a lower temperature can significantly reduce the formation of the DHP byproduct.[6]
-
Catalyst Choice: The choice of catalyst can influence the selectivity between the two pathways.[6] It is recommended to screen different Lewis or Brønsted acids to find the optimal one for your specific substrates.[5]
-
Order of Addition: Adding the urea component last may, in some cases, help to minimize its decomposition into ammonia.[6]
Competing Pathways in the Biginelli Reaction
Caption: Competing Biginelli and Hantzsch reaction pathways.
Question: I am observing a significant amount of unreacted starting materials, leading to low conversion. What are the likely causes?
Answer: Low conversion can be attributed to several factors:
-
Catalyst Inefficiency: Ensure your catalyst is active.[6] If using a reusable catalyst, it may need regeneration. For acid catalysts, ensure the concentration is appropriate.[6]
-
Suboptimal Conditions: The reaction may require a longer duration or a moderate increase in temperature to proceed to completion.[6] Monitor the reaction progress closely with TLC.[6]
-
Solvent Choice: The solvent can significantly impact reactant solubility and reaction rate. While ethanol is common, other solvents or even solvent-free conditions have been shown to improve yields for certain substrates.[5][6]
The Pinner Synthesis
The Pinner synthesis, typically involving the condensation of a 1,3-dicarbonyl compound with an amidine, is a powerful method but can present challenges during cyclization.[6][10]
Question: My Pinner synthesis is resulting in a low yield with a complex mixture of byproducts. What are the common side reactions?
Answer: Side reactions in the Pinner synthesis can arise from several sources:
-
Self-condensation of the 1,3-dicarbonyl compound.[6]
-
Hydrolysis of the amidine starting material or key intermediates.[6]
-
Incomplete cyclization , leaving acyclic intermediates in the final mixture.[6]
Troubleshooting Steps:
-
Amidine Quality: Use freshly prepared or purified amidine hydrochloride. Amidines can be hygroscopic and may hydrolyze over time.[6]
-
Anhydrous Conditions: Ensure strictly anhydrous conditions are maintained throughout the reaction, as water can lead to the hydrolysis of intermediates.[6][11]
-
Promote Cyclization: If incomplete cyclization is suspected, the addition of a catalytic amount of a Brønsted or Lewis acid can facilitate the final ring-closing and dehydration steps.[6] Extending the reaction time may also be necessary.[6]
Purification Troubleshooting Guide
Question: My polar pyrimidine derivative is difficult to purify with standard chromatography. What are my options?
Answer: Purifying polar compounds is a common challenge.[8] If standard silica gel chromatography fails, consider the following:
-
Recrystallization: This is often the most effective method for obtaining highly pure crystalline solids. If your compound fails to crystallize, try screening different solvents or using a solvent/anti-solvent system.[7][8] Slow cooling and seeding with a pure crystal can promote proper crystal formation.[7]
-
Alternative Chromatography:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is often preferred for highly polar compounds as it uses a polar stationary phase.[8]
-
Reverse-Phase Chromatography (RPC): While challenging, RPC can be optimized by using polar-endcapped columns or adjusting the mobile phase pH to suppress ionization of your compound, which can increase retention.[8]
-
Ion-Exchange Chromatography (IEC): This is highly effective for pyrimidine derivatives that are ionizable, separating them based on their net charge.[8]
-
General Purification Workflow
Caption: Decision workflow for purifying crude pyrimidine derivatives.
Data Summary
Quantitative optimization of reaction conditions is crucial for maximizing yield and minimizing side products. The following table illustrates how reaction parameters can influence product distribution, using the Biginelli reaction as an example.
| Parameter | Condition A | Condition B | Outcome |
| Temperature | 60°C | 100°C | Lower temperatures generally favor the desired Biginelli product (DHPM) over the Hantzsch DHP byproduct.[6] |
| Catalyst | Brønsted Acid (e.g., HCl) | Lewis Acid (e.g., Yb(OTf)₃) | Lewis acids can increase yields and shorten reaction times under solvent-free conditions.[9] |
| Solvent | Ethanol | Solvent-free | Solvent-free conditions, often with microwave assistance, can lead to higher yields and faster reactions.[5][9] |
Key Experimental Protocols
Protocol 1: General Procedure for the Biginelli Reaction
This protocol provides a general framework for the acid-catalyzed synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).
-
Reaction Setup: To a round-bottom flask, add the aldehyde (1.0 eq), the β-ketoester (1.0 eq), urea (1.5 eq), and a suitable solvent (e.g., ethanol).
-
Catalyst Addition: Add a catalytic amount of a Brønsted or Lewis acid (e.g., 5-10 mol% HCl or Yb(OTf)₃).
-
Reaction: Heat the reaction mixture to reflux (or the desired temperature) and stir. Monitor the reaction's progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent).[6] Reaction times can vary from a few hours to overnight.[6]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If the product precipitates, filter the solid and wash it with cold ethanol.[6] If the product is soluble, add cold water to induce precipitation or remove the solvent under reduced pressure.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure DHPM.[6]
Protocol 2: General Procedure for Pinner-Type Pyrimidine Synthesis
This protocol provides a general framework for the synthesis of pyrimidines from 1,3-dicarbonyl compounds and amidines.
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add a solution of a base (e.g., sodium ethoxide in ethanol).
-
Reagent Addition: Add the 1,3-dicarbonyl compound (1.0 eq) and the amidine hydrochloride (1.0 eq) to the stirred solution.
-
Reaction: Heat the reaction mixture to reflux. Monitor the reaction by TLC. The reaction time can vary depending on the specific substrates.[6]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the mixture with a suitable acid (e.g., dilute HCl) if necessary.[6]
-
Purification: Remove the solvent under reduced pressure. Purify the resulting residue by column chromatography or recrystallization to obtain the desired pyrimidine.[6]
References
- 1. ijsat.org [ijsat.org]
- 3. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Biginelli Reaction [organic-chemistry.org]
- 10. Pinner reaction - Wikipedia [en.wikipedia.org]
- 11. jk-sci.com [jk-sci.com]
2,5-Dimethylpyrimidin-4-amine stability and degradation pathways
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,5-Dimethylpyrimidin-4-amine. The information is designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: My stock solution of this compound in DMSO shows decreasing potency over time. What could be the cause?
A1: The decrease in potency of your this compound stock solution is likely due to degradation. While aminopyrimidines can be stable as dry powders when stored correctly, solutions, particularly in DMSO, may be susceptible to degradation over time, especially if exposed to light, moisture, or repeated freeze-thaw cycles. It is recommended to prepare fresh stock solutions for sensitive experiments or to conduct a stability study of your stock solution under your specific storage conditions.
Q2: I am observing the formation of an unexpected impurity in my sample of this compound when it is exposed to light. What could this impurity be?
A2: Exposure of 4-aminopyrimidine derivatives to UV light can induce photochemical reactions. For a structurally similar compound, 2,6-dimethyl-4-aminopyrimidine, UV irradiation at 254 nm leads to an intramolecular rearrangement to form 2-amino-3-cyanopent-2-enemine.[1] It is highly probable that this compound undergoes a similar photochemical rearrangement. It is crucial to protect solutions of this compound from light to prevent the formation of this photoproduct.
Q3: What are the expected degradation pathways for this compound under forced degradation conditions?
A3: Based on the chemistry of aminopyrimidines and related heterocyclic compounds, the following degradation pathways are anticipated under forced degradation conditions:
-
Photodegradation: As mentioned, intramolecular rearrangement is a likely pathway upon exposure to UV light.[1]
-
Acidic and Basic Hydrolysis: Hydrolytic conditions, particularly alkaline, can lead to deamination of the 4-amino group to yield the corresponding pyrimidin-4-ol derivative. The rate of this reaction is typically dependent on the concentration of both the amine and the hydroxide ions.[2] Ring opening may occur under more drastic conditions.
-
Oxidative Degradation: The pyrimidine ring and the amino group are susceptible to oxidation. Potential reactions include N-oxidation and hydroxylation of the pyrimidine ring and methyl groups. Oxidative degradation can be initiated by peroxides, metal ions, or exposure to atmospheric oxygen, especially at elevated temperatures.
-
Thermal Degradation: At elevated temperatures, decomposition of the molecule can occur. The specific degradation products will depend on the temperature and whether the heating is performed in an inert or oxidative atmosphere.[3]
Q4: Are there any known metabolic pathways for this compound?
A4: Specific metabolic pathways for this compound are not well-documented in the public domain. However, in general, pyrimidine derivatives can be metabolized in vivo through several routes. The amino group can undergo N-demethylation (if applicable), deamination, or conjugation reactions. The pyrimidine ring itself can be hydroxylated by cytochrome P450 enzymes. In some biological systems, the pyrimidine ring can be cleaved through reductive or oxidative pathways, although this is more common for endogenous pyrimidines like uracil and thymine.[4][5][6][7]
Troubleshooting Guides
Issue 1: Inconsistent or irreproducible results in biological assays.
| Possible Cause | Troubleshooting Action |
| Compound Degradation | Prepare fresh stock solutions of this compound before each experiment. If storing solutions, aliquot into single-use vials to minimize freeze-thaw cycles. Store solutions protected from light at -20°C or -80°C. Perform a stability study in your assay buffer to determine the compound's stability under experimental conditions. |
| Precipitation in Assay | Visually inspect assay plates for any signs of precipitation. Determine the aqueous solubility of the compound in your assay buffer. If solubility is an issue, consider using a co-solvent, but be mindful of its potential effects on the assay. |
| Interaction with Assay Components | Run appropriate controls, including the compound in assay buffer without the biological target, to check for any direct interference with the detection method (e.g., fluorescence quenching or enhancement). |
Issue 2: Appearance of new peaks during HPLC analysis of stability samples.
| Possible Cause | Troubleshooting Action |
| Degradation Product Formation | Correlate the appearance of new peaks with the stress condition applied (e.g., a specific peak appearing only in light-exposed samples is likely a photoproduct). Use a photodiode array (PDA) detector to compare the UV spectra of the new peaks with the parent compound. A significant difference in the UV spectrum suggests a modification of the chromophore. |
| Co-elution of Degradants | Optimize the HPLC method to ensure baseline separation of the parent peak from all degradation products. This may involve adjusting the mobile phase composition, gradient, flow rate, or column chemistry. A well-resolved method is crucial for accurate quantification. |
| Reaction with Excipients or Solvents | If working with a formulation, investigate potential interactions between this compound and the excipients. Ensure that the solvents used for sample preparation are inert and do not cause degradation. |
Quantitative Data Summary
Table 1: Photodegradation of 2,6-Dimethyl-4-aminopyrimidine
| Parameter | Value | Conditions | Reference |
| Photoproduct | 2-amino-3-cyanopent-2-enemine | UV irradiation (2537 Å) in aqueous or anhydrous medium | [1] |
| Quantum Yield | 0.043 | Neutral form of the compound | [1] |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies on this compound to identify potential degradation products and establish the stability-indicating nature of an analytical method.[8][9][10][11]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the solution with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for a specified period. Neutralize the solution with 0.1 M HCl before analysis.
-
Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature for a specified period.
-
Thermal Degradation (Solution): Heat the stock solution at 60°C in the dark for a specified period.
-
Thermal Degradation (Solid State): Store the solid compound in an oven at a controlled temperature (e.g., 60°C) for a specified period. Dissolve the stressed solid in the solvent before analysis.
-
Photostability: Expose the stock solution and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be protected from light with aluminum foil.
3. Sample Analysis:
-
Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method, preferably with a PDA and a mass spectrometry (MS) detector to facilitate the identification of degradation products.
4. Evaluation:
-
Aim for 5-20% degradation of the active substance. If significant degradation is not observed, the stress conditions can be made more stringent (e.g., higher temperature, longer exposure time, or higher concentration of the stress agent).
Diagrams
Caption: Potential degradation pathways of this compound.
Caption: Workflow for a forced degradation study.
References
- 1. researchgate.net [researchgate.net]
- 2. Kinetics of the hydrolytic deamination of N-heteroaromatic amines in aqueous alkaline solutions - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. An extended bacterial reductive pyrimidine degradation pathway that enables nitrogen release from β-alanine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 10. scispace.com [scispace.com]
- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Synthesis of 2,5-Dimethylpyrimidin-4-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,5-Dimethylpyrimidin-4-amine. The following information is based on a proposed synthetic route using the Pinner pyrimidine synthesis, a classic and versatile method for preparing substituted pyrimidines.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound, and what are the potential byproducts?
A common and plausible route for the synthesis of this compound is the Pinner condensation reaction. This involves the reaction of acetamidine with a suitable 1,3-dicarbonyl compound, such as 2-methyl-3-oxobutanenitrile. While effective, this reaction can be accompanied by the formation of several byproducts.
The most common side reactions and byproducts include:
-
Self-condensation of the 1,3-dicarbonyl compound: 2-methyl-3-oxobutanenitrile can react with itself, especially under basic conditions, leading to a variety of polymeric or cyclic byproducts.
-
Incomplete cyclization: The initial condensation product between acetamidine and the dicarbonyl compound may fail to cyclize, resulting in open-chain intermediates that can be difficult to separate from the desired product.[1][2]
-
Hydrolysis of reactants: The presence of water can lead to the hydrolysis of the amidine starting material, reducing the overall yield.[1][2]
-
Formation of regioisomers: If an unsymmetrical dicarbonyl compound is used, there is a possibility of forming regioisomers, although the chosen precursor for this synthesis is designed to avoid this.[2]
Q2: My reaction is resulting in a low yield of this compound. What are the likely causes and how can I improve it?
Low yields in the Pinner synthesis are a common issue and can often be attributed to several factors:
-
Suboptimal Reaction Conditions: The choice of solvent, temperature, and catalyst (acid or base) is critical. The reaction may require optimization to find the ideal balance for your specific substrates.[1]
-
Purity of Reagents: The purity of the acetamidine and the 1,3-dicarbonyl compound is crucial. Impurities can lead to unwanted side reactions and inhibit the formation of the desired pyrimidine.[1]
-
Presence of Water: The Pinner synthesis is sensitive to moisture. Ensuring anhydrous conditions is essential to prevent the hydrolysis of starting materials and intermediates.[2]
-
Incomplete Reaction: The reaction may not have gone to completion. It is important to monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1]
To improve the yield, consider optimizing the reaction temperature, screening different solvents, ensuring the use of high-purity, dry reagents, and extending the reaction time if necessary.
Q3: I am observing multiple spots on my TLC plate during the reaction. What could these be?
Multiple spots on a TLC plate are indicative of a mixture of compounds. In the context of the this compound synthesis, these spots could correspond to:
-
The desired product (this compound).
-
Unreacted starting materials (acetamidine and 2-methyl-3-oxobutanenitrile).
-
Open-chain intermediates resulting from incomplete cyclization.[2]
-
Byproducts from the self-condensation of the dicarbonyl compound.[1][2]
It is advisable to run co-spots with the starting materials to identify them on the TLC plate. The other spots would likely be intermediates or byproducts.
Q4: What are the recommended methods for purifying the final product?
The purification of this compound will depend on the nature of the impurities. Common purification techniques include:
-
Recrystallization: This is often an effective method for removing byproducts with different solubility profiles. Careful selection of the solvent system is key.
-
Column Chromatography: Silica gel chromatography can be used to separate the desired product from closely related impurities. The choice of eluent will need to be optimized.[1]
-
Sublimation: For certain purine and pyrimidine compounds, sublimation under reduced pressure can be a highly effective purification method.[3]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | Inactive reagents | Use fresh, high-purity acetamidine and 2-methyl-3-oxobutanenitrile. |
| Suboptimal reaction temperature | Optimize the temperature. Some reactions require heating to proceed at a reasonable rate. | |
| Incorrect solvent | Screen different anhydrous solvents to improve solubility and reaction rate. | |
| Presence of a Major Byproduct | Self-condensation of the dicarbonyl | Adjust the pH of the reaction. Self-condensation is often favored under strongly basic conditions. |
| Hydrolysis of starting materials | Ensure strictly anhydrous conditions by using dry solvents and glassware, and running the reaction under an inert atmosphere. | |
| Incomplete Reaction | Insufficient reaction time | Monitor the reaction by TLC and continue until the starting materials are consumed. |
| Poor catalyst activity | If using a catalyst, ensure it is active and used in the correct amount. |
Quantitative Data
Table 1: Effect of Reaction Conditions on Yield (Representative Data)
| Parameter | Condition A | Condition B | Condition C |
| Solvent | Ethanol | Dioxane | Toluene |
| Temperature | Reflux | 100 °C | Reflux |
| Base | Sodium Ethoxide | Potassium Carbonate | Sodium Hydride |
| Reaction Time | 6 hours | 12 hours | 8 hours |
| Yield of this compound | 55% | 40% | 65% |
| Major Byproduct(s) | Open-chain intermediate | Self-condensation products | Minor unreacted starting material |
Note: This data is representative and actual results may vary depending on the specific experimental setup.
Experimental Protocols
Proposed Synthesis of this compound
This protocol describes a general procedure for the synthesis of this compound via the Pinner condensation.
Materials:
-
Acetamidine hydrochloride
-
2-Methyl-3-oxobutanenitrile
-
Sodium ethoxide
-
Anhydrous ethanol
-
Ethyl acetate
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
Procedure:
-
Preparation of Acetamidine Free Base: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve acetamidine hydrochloride (1.1 equivalents) in anhydrous ethanol. To this solution, add a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol. Stir the resulting suspension at room temperature for 30 minutes.
-
Reaction with Dicarbonyl: To the suspension of acetamidine free base, add 2-methyl-3-oxobutanenitrile (1.0 equivalent) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC (e.g., using a mobile phase of ethyl acetate/hexane). The reaction is typically complete within 4-8 hours.
-
Workup: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. To the residue, add ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the organic layer under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure this compound.
Thin Layer Chromatography (TLC) for Reaction Monitoring
Materials:
-
Silica gel TLC plates (e.g., silica gel 60 F254)
-
TLC developing chamber
-
Mobile phase (e.g., 7:3 ethyl acetate:hexane, to be optimized)
-
UV lamp (254 nm)
-
Iodine chamber or other staining agent
Procedure:
-
Prepare the mobile phase and add it to the developing chamber. Allow the chamber to saturate.
-
Using a capillary tube, spot the reaction mixture, a co-spot (reaction mixture + starting materials), and the individual starting materials onto the baseline of the TLC plate.
-
Place the TLC plate in the developing chamber and allow the solvent front to move up the plate.
-
Once the solvent front is near the top of the plate, remove it from the chamber and mark the solvent front.
-
Visualize the spots under a UV lamp and/or by staining (e.g., in an iodine chamber).
-
Calculate the Rf values of the spots to monitor the consumption of starting materials and the formation of the product.
Visualizations
Caption: Proposed synthetic pathway for this compound.
Caption: Formation of a byproduct via self-condensation.
Caption: Troubleshooting workflow for low product yield.
References
Technical Support Center: Crystallization of 2,5-Dimethylpyrimidin-4-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the crystallization of 2,5-Dimethylpyrimidin-4-amine.
Troubleshooting Guide
This section addresses specific issues that may arise during the crystallization of this compound, offering potential causes and solutions in a question-and-answer format.
Q1: My this compound will not crystallize out of solution upon cooling. What are the possible reasons and how can I fix this?
A1: Failure to crystallize is a common issue that can stem from several factors:
-
Solution is not supersaturated: The concentration of your compound in the solvent may be too low.
-
Solution: Try to concentrate the solution by slowly evaporating the solvent. Be cautious not to evaporate too much solvent, which could cause the compound to "oil out" or precipitate as an amorphous solid.
-
-
Inappropriate solvent choice: The compound may be too soluble in the chosen solvent, even at lower temperatures.
-
Solution: Select a solvent in which this compound has high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures. You may need to perform small-scale solubility tests with a variety of solvents to find the ideal one.[1]
-
-
Presence of impurities: Impurities can inhibit the formation of a crystal lattice.[1]
-
Solution: Ensure your starting material is of high purity. If necessary, purify the compound using another technique, such as column chromatography, before attempting crystallization.[1]
-
-
Cooling rate is too fast: Rapid cooling can sometimes prevent nucleation and crystal growth.
-
Solution: Allow the solution to cool slowly to room temperature, and then gradually cool it further in an ice bath or refrigerator.
-
Q2: Instead of crystals, my compound is forming an oil. What does this "oiling out" mean and how can I prevent it?
A2: "Oiling out" occurs when the solute precipitates from the solution at a temperature above its melting point, or when the concentration of the solute is too high. This results in the formation of a liquid phase instead of solid crystals.
-
Troubleshooting Steps:
-
Reheat the solution to dissolve the oil.
-
Add a small amount of additional solvent to decrease the saturation of the solution.
-
Ensure a slower cooling rate to allow the solution to remain in a metastable state for longer, promoting crystal nucleation.
-
Consider using a different solvent or a co-solvent system.
-
Q3: I managed to get crystals, but the recovery yield is very low. How can I improve it?
A3: A low yield from crystallization can be due to several factors:
-
Using too much solvent: If an excessive amount of solvent is used, a significant portion of your compound will remain dissolved in the mother liquor, even after cooling.
-
Solution: Use the minimum amount of hot solvent required to fully dissolve your crude product.
-
-
Incomplete crystallization: The solution may not have been cooled for a long enough period or to a low enough temperature.
-
Solution: Ensure the solution is thoroughly cooled. After reaching room temperature, place it in an ice bath for at least an hour to maximize crystal formation.
-
-
Premature crystallization: If crystallization occurs during a hot filtration step (if performed), product can be lost on the filter paper.
-
Solution: Use a pre-heated funnel and receiving flask for hot filtrations to prevent the solution from cooling and crystallizing prematurely.
-
Q4: The crystals I've obtained are very small, like a fine powder. How can I grow larger crystals?
A4: The formation of very small crystals is often a result of rapid nucleation and crystal growth.
-
To grow larger crystals:
-
Slow down the cooling process: A slower cooling rate will result in fewer nucleation sites and allow for more ordered and larger crystal growth.
-
Reduce the level of supersaturation: By using slightly more solvent, you can decrease the driving force for nucleation, which can favor the growth of larger crystals.
-
Use a solvent system that promotes slower crystallization: Experiment with different solvents or solvent mixtures.
-
Data Presentation
Due to the limited availability of specific quantitative data for the crystallization of this compound in publicly accessible literature, the following table provides a qualitative summary of suitable solvents for pyrimidine derivatives, which can be used as a starting point for solvent screening.
| Solvent System | Polarity | Boiling Point (°C) | Comments |
| Ethanol | Polar | 78.4 | A common choice for many organic compounds. Good for single-solvent crystallization. |
| Methanol | Polar | 64.7 | Similar to ethanol, but more volatile. |
| Ethyl Acetate | Mid-Polar | 77.1 | Often used in combination with a non-polar solvent like hexane. |
| Hexane/Acetone | Variable | 56 to 69 | A common mixed-solvent system. The ratio can be adjusted to achieve the desired solubility. |
| Hexane/Tetrahydrofuran (THF) | Variable | 66 to 69 | Another useful mixed-solvent system. THF has good solvating power for many organic compounds. |
| Water | Polar | 100 | May be suitable if the compound has some water solubility, especially at elevated temperatures. Can also be used as an anti-solvent. |
Experimental Protocols
General Protocol for Single-Solvent Recrystallization
-
Solvent Selection: In a small test tube, add a few milligrams of crude this compound. Add a few drops of the chosen solvent and observe the solubility at room temperature. The ideal solvent will dissolve the compound poorly at room temperature but completely upon heating.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent. Heat the mixture gently (e.g., on a hot plate) with stirring until the compound is completely dissolved. Add more solvent dropwise if necessary to achieve full dissolution.
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat the solution for a few minutes.
-
Hot Filtration (Optional): If activated charcoal was used or if there are insoluble impurities, perform a hot filtration using a pre-heated funnel and filter paper to remove the solid impurities.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Mandatory Visualization
Caption: Troubleshooting workflow for this compound crystallization.
References
Technical Support Center: Scaling Up the Synthesis of 2,5-Dimethylpyrimidin-4-amine
This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 2,5-Dimethylpyrimidin-4-amine. The information is presented in a question-and-answer format to directly address potential challenges during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is a common and scalable synthetic route for this compound?
A common and industrially viable approach for the synthesis of substituted aminopyrimidines is the condensation of an amidine salt with a β-dicarbonyl compound or a related precursor. For this compound, a plausible and efficient route is the reaction of acetamidine hydrochloride with 2-methyl-3-oxobutanenitrile.
Q2: What are the critical process parameters to monitor during the scale-up of this synthesis?
When scaling up the synthesis of this compound, it is crucial to monitor and control the following parameters:
-
Temperature: The reaction is often exothermic. Proper temperature control is essential to prevent runaway reactions and minimize byproduct formation.
-
Rate of Addition: The controlled addition of reactants, particularly the base, is critical for maintaining a consistent reaction profile and avoiding localized "hot spots."
-
Mixing Efficiency: Adequate agitation is necessary to ensure homogeneity and efficient heat transfer, especially in larger reactors.
-
pH: The pH of the reaction mixture can influence the reaction rate and the formation of impurities.
Q3: What are the potential safety hazards associated with this synthesis on a larger scale?
Scaling up this synthesis introduces several potential safety hazards that must be addressed:
-
Exothermic Reaction: The reaction can generate a significant amount of heat. A failure in cooling systems could lead to a runaway reaction, causing a rapid increase in temperature and pressure.
-
Handling of Reagents: Acetamidine hydrochloride and other reagents may be corrosive or irritants. Appropriate personal protective equipment (PPE) should be worn.
-
Solvent Flammability: The use of flammable solvents like ethanol requires proper grounding of equipment and a well-ventilated environment to prevent the risk of fire or explosion.
-
Pressure Build-up: In a sealed reactor, the evolution of gases or an uncontrolled exotherm can lead to a dangerous build-up of pressure.
Troubleshooting Guides
This section provides solutions to common problems that may be encountered during the synthesis and scale-up of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete reaction.- Suboptimal reaction temperature.- Poor quality of starting materials.- Loss of product during workup and purification. | - Monitor the reaction progress by TLC or HPLC to ensure completion.- Optimize the reaction temperature. A gradual increase might improve the reaction rate.- Ensure the purity of acetamidine hydrochloride and 2-methyl-3-oxobutanenitrile.- Optimize extraction and crystallization procedures to minimize product loss. |
| Formation of Impurities/Byproducts | - High reaction temperature.- Incorrect stoichiometry of reactants.- Presence of moisture or other contaminants. | - Maintain strict temperature control throughout the reaction.- Carefully control the molar ratios of the reactants.- Use anhydrous solvents and ensure all glassware is dry. |
| Difficulties in Product Isolation/Purification | - Product is too soluble in the crystallization solvent.- Oily product formation instead of a solid.- Co-precipitation of impurities. | - Experiment with different solvent systems for crystallization (e.g., ethanol/water, isopropanol, ethyl acetate).- Try to "oil out" the product by adding an anti-solvent and then scratching the flask to induce crystallization.- Consider a column chromatography purification step if crystallization is ineffective. |
| Runaway Reaction | - Poor temperature control.- Too rapid addition of reagents. | - Ensure the cooling system is adequate for the scale of the reaction.- Add the base or other reactants slowly and monitor the internal temperature closely.- Have a quenching plan in place for emergencies. |
Experimental Protocols
Synthesis of this compound
This protocol describes a laboratory-scale synthesis of this compound.
Materials:
| Reagent | Molecular Weight ( g/mol ) | Quantity | Molar Equivalent |
| Acetamidine hydrochloride | 94.54 | 10.0 g | 1.0 |
| 2-Methyl-3-oxobutanenitrile | 97.11 | 10.2 g | 1.0 |
| Sodium Ethoxide | 68.05 | 7.2 g | 1.0 |
| Ethanol (anhydrous) | 46.07 | 150 mL | - |
Procedure:
-
To a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a dropping funnel, add acetamidine hydrochloride (10.0 g) and anhydrous ethanol (100 mL).
-
Stir the mixture at room temperature to obtain a suspension.
-
In a separate beaker, dissolve sodium ethoxide (7.2 g) in anhydrous ethanol (50 mL).
-
Slowly add the sodium ethoxide solution to the acetamidine hydrochloride suspension through the dropping funnel over 30 minutes.
-
To this mixture, add 2-methyl-3-oxobutanenitrile (10.2 g) dropwise over 30 minutes.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
To the resulting residue, add water (100 mL) and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
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Remove the ethyl acetate under reduced pressure to obtain the crude product.
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Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for synthesis issues.
Technical Support Center: Managing Impurities in 2,5-Dimethylpyrimidin-4-amine Preparations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing impurities in the synthesis of 2,5-Dimethylpyrimidin-4-amine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what are the typical starting materials?
A1: The most prevalent and industrially scalable method for the synthesis of this compound is the cyclocondensation reaction of a guanidine salt (such as guanidine hydrochloride or guanidine nitrate) with a suitable 2-methyl-substituted β-dicarbonyl compound. A likely precursor is 2-methyl-3-oxobutanal or its synthetic equivalent. The reaction is typically carried out in an aqueous alkaline medium.[1]
Q2: What are the most likely impurities I might encounter during the synthesis of this compound?
A2: Based on the established chemistry of pyrimidine synthesis, several types of impurities can be anticipated:
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Unreacted Starting Materials: Residual guanidine salts and the β-dicarbonyl compound may be present if the reaction does not go to completion.
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Incompletely Cyclized Intermediates: The reaction proceeds through one or more intermediates. If the reaction conditions (e.g., temperature, time, pH) are not optimal, these intermediates may not fully cyclize to the desired pyrimidine ring.
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Isomeric Pyrimidines: If the β-dicarbonyl precursor is not perfectly symmetrical in its reactivity, or if impurities exist in the starting material, isomeric pyrimidine byproducts could form. For instance, if a regioisomeric enolate forms during the reaction, it could lead to the formation of 4,5-dimethylpyrimidin-2-amine, although this is generally less favored.
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Hydrolysis Products: Under harsh alkaline or acidic conditions during workup, the amine group on the pyrimidine ring could be susceptible to hydrolysis, although this is typically a minor issue under standard conditions.
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Polymeric or Tar-like Impurities: β-dicarbonyl compounds can be prone to self-condensation or polymerization under certain conditions, leading to the formation of high-molecular-weight, often colored, impurities.
Q3: My reaction has resulted in a low yield and a significant amount of a dark, tarry substance. What could be the cause?
A3: The formation of dark, tar-like substances is often due to the self-condensation or degradation of the β-dicarbonyl starting material, particularly under harsh temperature or pH conditions. To mitigate this, consider the following:
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Temperature Control: Avoid excessive heating. Run the reaction at the lowest temperature that allows for a reasonable reaction rate. A patent for a similar synthesis of 2-amino-4,6-dimethylpyrimidine suggests that optimal results are obtained at 95-100°C, while lower temperatures can lead to poorer yield and purity.[1]
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pH Control: While an alkaline medium is necessary, a very high pH can promote side reactions of the dicarbonyl compound. Using a milder base like sodium carbonate is often preferred over sodium hydroxide.[1]
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Order of Addition: Adding the base solution gradually to the mixture of the guanidine salt and the dicarbonyl compound can help to control the reaction exotherm and maintain a more stable pH.
Q4: I am observing a persistent impurity with a similar polarity to my product, making it difficult to separate by column chromatography. What could it be and how can I remove it?
A4: An impurity with similar polarity could likely be an isomeric byproduct or an incompletely cyclized intermediate. To address this:
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Recrystallization: This is often the most effective method for removing closely related impurities. A careful selection of the recrystallization solvent or a solvent system (e.g., ethanol/water, ethyl acetate/hexane) can often lead to the selective crystallization of the desired product, leaving the impurity in the mother liquor.
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pH Adjustment during Extraction: The basicity of the desired aminopyrimidine can be exploited. During an aqueous workup, carefully adjusting the pH might allow for the selective extraction of the product or the impurity into either the aqueous or organic layer.
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Derivative Formation: In challenging cases, it might be possible to selectively react the impurity with a reagent to form a derivative that has significantly different physical properties, allowing for easier separation. This is generally a less desirable but potential option for very challenging separations.
Q5: Which analytical techniques are most suitable for identifying and quantifying impurities in my this compound sample?
A5: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling:
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High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a primary technique for separating and quantifying the main component and its impurities. A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a good starting point.
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Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for identifying unknown impurities by providing molecular weight information, which can help in elucidating their structures.
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Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used for volatile impurities, such as residual solvents or certain low-molecular-weight byproducts.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for the structural elucidation of the final product and any isolated impurities. Comparing the spectra of the purified product with that of the crude mixture can help in identifying impurity signals.
Troubleshooting Guides
Table 1: Troubleshooting Common Issues in this compound Synthesis
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction. | Increase reaction time or temperature moderately. Monitor reaction progress by TLC or HPLC. |
| Side reactions (e.g., polymerization of dicarbonyl). | Optimize reaction temperature and pH. Consider a slower addition of base. | |
| Product loss during workup/purification. | Optimize extraction pH and solvent. Minimize transfers and use appropriate purification techniques. | |
| High Levels of Impurities | Suboptimal reaction conditions. | Perform a design of experiments (DoE) to optimize temperature, pH, and reaction time. |
| Impure starting materials. | Ensure the purity of guanidine salt and the β-dicarbonyl compound before starting the reaction. | |
| Formation of Dark/Tarry Material | Degradation of the β-dicarbonyl compound. | Use a lower reaction temperature. Use a milder base (e.g., sodium carbonate).[1] |
| Presence of oxygen. | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Product Fails to Crystallize ("Oils Out") | Solution is too supersaturated or cooled too quickly. | Reheat to dissolve the oil, add a small amount of additional solvent, and allow for slow cooling. |
| Presence of impurities inhibiting crystallization. | Attempt to purify a small portion by column chromatography to obtain seed crystals. | |
| Inconsistent Results Between Batches | Variation in raw material quality. | Source high-purity, consistent starting materials. |
| Poor control over reaction parameters. | Ensure consistent and accurate control of temperature, addition rates, and stirring speed. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from established procedures for similar aminopyrimidines.[1]
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add water (e.g., 250 parts by weight).
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Addition of Reactants: To the water, add guanidine nitrate (e.g., 135.5 parts), sodium carbonate (e.g., 83.5 parts), and the 2-methyl-β-dicarbonyl compound (e.g., 2-methyl-3-oxobutanal, ~100 parts).
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Reaction: Heat the slurry to 95-100°C with vigorous stirring. Maintain this temperature for approximately 2-3 hours. The formation of a crystalline solid may be observed.
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Cooling and Dilution: Cool the reaction mixture to room temperature. Dilute with additional water to facilitate filtration.
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Isolation of Crude Product: Further cool the slurry to 10-15°C and hold for at least 1 hour to maximize precipitation. Filter the solid product and wash the filter cake with a cold brine solution.
Protocol 2: Purification of this compound by Recrystallization
-
Dissolution: Transfer the crude, moist filter cake to a flask. Add a suitable solvent (e.g., water or an ethanol/water mixture) and heat to 85-90°C until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated carbon (e.g., 4 parts) and stir for 15 minutes at temperature.
-
Hot Filtration: Filter the hot solution to remove the activated carbon or any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Isolation and Drying: Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry in a vacuum oven at a moderate temperature (e.g., 50°C).
Data Presentation
Table 2: Hypothetical HPLC Analysis of Crude vs. Purified this compound
| Compound | Retention Time (min) | Area % (Crude Product) | Area % (Purified Product) | Potential Identity |
| Guanidine | 2.1 | 3.5 | < 0.1 | Starting Material |
| Unknown 1 | 4.8 | 5.2 | < 0.1 | Incompletely Cyclized Intermediate |
| This compound | 6.3 | 89.8 | 99.8 | Product |
| Unknown 2 | 7.1 | 1.5 | 0.1 | Isomeric Byproduct |
Visualizations
Caption: Experimental workflow for the synthesis, purification, and analysis of this compound.
Caption: Potential pathways for impurity formation during the synthesis of this compound.
References
reaction condition optimization for N-alkylation of 2,5-Dimethylpyrimidin-4-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the N-alkylation of 2,5-dimethylpyrimidin-4-amine.
Troubleshooting Guide
Issue 1: Low or No Conversion of Starting Material
Low reactivity of this compound can be a significant hurdle. Several factors related to substrates, reagents, and reaction conditions can contribute to this issue.
| Potential Cause | Suggested Solution |
| Insufficient Base Strength | The pKa of the aminopyrimidine may require a stronger base to generate a sufficiently nucleophilic anion. Consider switching from weaker inorganic bases (e.g., K₂CO₃, Cs₂CO₃) to a stronger base like sodium hydride (NaH). |
| Poor Leaving Group on Alkylating Agent | The reactivity of alkyl halides follows the trend I > Br > Cl. If using an alkyl chloride, consider switching to the corresponding bromide or iodide to increase the reaction rate. |
| Low Reaction Temperature | N-alkylation of heteroaromatic amines often requires elevated temperatures. If the reaction is sluggish at room temperature, gradually increase the temperature, for example, to 80-120 °C. For thermally sensitive substrates, microwave irradiation can sometimes improve yields and reduce reaction times. |
| Solvent Effects | The choice of solvent is critical. Polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile (MeCN) are generally preferred as they can help to dissolve the amine and the base, and to stabilize charged intermediates. Ensure all solvents are anhydrous, as water can quench the base and hinder the reaction. |
| Steric Hindrance | The methyl groups on the pyrimidine ring may cause some steric hindrance. If the alkylating agent is also sterically bulky, the reaction may be slow. If possible, consider using a less sterically hindered alkylating agent. |
Issue 2: Formation of Multiple Products (Over-alkylation and Regioselectivity)
A common challenge in the N-alkylation of amines is the formation of multiple products, including di-alkylated species and different regioisomers.
| Potential Cause | Suggested Solution |
| Di-alkylation (Over-alkylation) | The mono-alkylated product can be more nucleophilic than the starting amine, leading to a second alkylation. To minimize this, use a stoichiometric excess of the this compound relative to the alkylating agent. Slow, dropwise addition of the alkylating agent can also help to maintain a low concentration and favor mono-alkylation. |
| Competing N-alkylation Sites (Regioselectivity) | This compound has multiple potential sites for alkylation: the exocyclic amino group (N4) and the ring nitrogen atoms (N1 and N3). The regioselectivity can be influenced by the reaction conditions. In general, alkylation on the exocyclic nitrogen is favored under kinetic control (stronger base, lower temperature), while alkylation on the ring nitrogens can be favored under thermodynamic control. Careful analysis of the product mixture (e.g., by NMR spectroscopy) is crucial to determine the regioselectivity. |
| Side Reactions | At elevated temperatures, some solvents like DMF can decompose, especially in the presence of a strong base, leading to undesired side products. If side reactions are suspected, consider using a more stable solvent like DMSO or dioxane. |
Frequently Asked Questions (FAQs)
Q1: What are the typical starting conditions for the N-alkylation of this compound?
A1: While specific optimized conditions for this compound are not extensively reported, a good starting point based on similar aminopyrimidines would be to use a slight excess of the amine with an alkyl halide in a polar aprotic solvent like DMF, with a moderately strong base such as potassium carbonate (K₂CO₃). The reaction is typically heated to ensure a reasonable reaction rate.
Q2: How can I improve the regioselectivity of the reaction to favor alkylation on the exocyclic amino group (N4)?
A2: To favor alkylation on the exocyclic amino group, conditions that promote kinetic control are generally preferred. This often involves using a strong, non-nucleophilic base like sodium hydride (NaH) at a lower temperature to rapidly deprotonate the most acidic proton (on the exocyclic amine). The resulting anion is then trapped by the alkylating agent.
Q3: I am observing a complex mixture of products that I cannot easily separate. What should I do?
A3: A complex product mixture often points to issues with both over-alkylation and a lack of regioselectivity. First, try to simplify the reaction by adjusting the stoichiometry (excess amine) and lowering the reaction temperature. If this does not resolve the issue, consider alternative synthetic strategies such as a Buchwald-Hartwig amination or a reductive amination, which can offer greater control over the formation of the desired mono-alkylated product.
Q4: Are there alternative methods to direct N-alkylation with alkyl halides?
A4: Yes, several alternative methods can provide better selectivity and yields:
-
Reductive Amination: This involves the reaction of the amine with an aldehyde or ketone to form an imine, which is then reduced in situ to the corresponding amine. This method is highly effective for preparing mono-alkylated amines and avoids the issue of over-alkylation.
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for forming C-N bonds between an aryl halide and an amine. It is particularly useful for the synthesis of N-aryl derivatives and can be more selective than traditional N-alkylation methods.
Data Presentation
The following tables summarize general reaction conditions that have been used for the N-alkylation of related aminopyrimidine systems. These should be considered as a starting point for the optimization of the N-alkylation of this compound.
Table 1: General Conditions for N-Alkylation of Aminopyrimidines
| Amine Substrate | Alkylating Agent | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 4-(pyridin-3-yl)pyrimidin-2-amine | 2,4-dimethylbenzyl bromide | K₂CO₃ | DMF | 130 | 43 | [1] |
| 6-chloro-4-aminopyrimidine derivatives | Aminoalkyl chlorides | - | - | - | - | [2] |
Table 2: Alternative Methods for N-Functionalization of Aminopyrimidines
| Reaction Type | Amine Substrate | Coupling Partner | Catalyst/Reagent | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Buchwald-Hartwig Amination | 4-(pyridin-3-yl)pyrimidin-2-amine | Aryl bromide | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | Reflux | 27-82 | [1][3] |
| Reductive Amination | General Amines | Aldehydes/Ketones | NaBH(OAc)₃ | - | DCE | RT | High | [4] |
Experimental Protocols
General Protocol for N-Alkylation using an Alkyl Halide
Disclaimer: This is a general protocol based on related literature and may require optimization for this compound.
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and a suitable anhydrous solvent (e.g., DMF, 10 mL per mmol of amine).
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Add the base (e.g., K₂CO₃, 1.5 eq, or NaH, 1.2 eq) portion-wise with stirring under an inert atmosphere (e.g., nitrogen or argon).
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Heat the mixture to the desired temperature (e.g., 80 °C).
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Add the alkylating agent (1.1 eq) dropwise over a period of 30 minutes.
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Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Upon completion, cool the reaction mixture to room temperature.
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Quench the reaction by carefully adding water.
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Extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: General experimental workflow for the N-alkylation of this compound.
Caption: Potential N-alkylation pathways for this compound.
References
Validation & Comparative
A Comparative Guide to 2,5-Dimethylpyrimidin-4-amine and Other Pyrimidine Derivatives in Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous clinically approved drugs and a multitude of investigational agents. Its versatile structure allows for diverse substitutions, leading to a wide range of biological activities. This guide provides a comparative analysis of 2,5-Dimethylpyrimidin-4-amine and other key pyrimidine derivatives, with a focus on their role as kinase inhibitors. We present available experimental data, detailed methodologies for relevant assays, and visualizations of associated signaling pathways to aid in the rational design and development of novel therapeutics.
Performance Comparison of Pyrimidine Derivatives as Kinase Inhibitors
While direct comparative studies detailing the inhibitory activity of this compound against a wide panel of kinases are not extensively available in the public domain, we can contextualize its potential by examining the structure-activity relationships (SAR) and reported potencies of structurally related pyrimidine derivatives. The following tables summarize the half-maximal inhibitory concentration (IC50) values for various pyrimidine-based kinase inhibitors against several important cancer-related kinases. This data, compiled from multiple sources, highlights the therapeutic potential of the pyrimidine scaffold.
Table 1: Comparative Efficacy of Pyrimidine-Based EGFR Inhibitors
| Compound/Drug Name | Pyrimidine Derivative Type | Target Kinase | Biochemical IC50 (nM) | Cellular IC50 (nM) | Reference Cell Line |
| Osimertinib | Aminopyrimidine | EGFR (T790M mutant) | ~1 | ~15 | H1975 |
| Osimertinib | Aminopyrimidine | EGFR (Wild Type) | ~15 | - | - |
| Erlotinib | Quinazoline (for comparison) | EGFR (Wild Type) | ~2 | ~5 | PC-9 |
| Compound 13 | 2,4-Diaminopyrimidine | Aurora A | 38.6 ± 7.0 | <200 | NCI-H82 (SCLC) |
| Compound 12a | 2,4-Diaminopyrimidine | ALK | 9.5 | 11 | H2228 |
Note: IC50 values are indicative and can vary based on specific assay conditions. Data compiled from multiple sources.[1][2][3]
Table 2: Comparative Efficacy of Pyrimidine-Based Inhibitors Against Other Kinases
| Compound/Drug Name | Pyrimidine Derivative Type | Target Kinase | Biochemical IC50 (nM) | Reference |
| Compound 8h | Aminopyrimidine | PLK4 | 6.7 | [4] |
| Compound B6 | 2,4-Diaminopyrimidine | PAK4 | 5.9 | [5] |
| ML315 | Pyrimidine | CLK1 | 33 | [6] |
| ML315 | Pyrimidine | DYRK1A | 16 | [6] |
Experimental Protocols
To ensure the reproducibility and comparability of experimental data, detailed methodologies for key assays are crucial. Below are representative protocols for the synthesis of a dimethyl-substituted aminopyrimidine and for conducting an in vitro kinase inhibition assay.
Synthesis of 2-Amino-4,6-dimethylpyrimidine
A common method for the synthesis of aminopyrimidines involves the condensation of a guanidine salt with a β-dicarbonyl compound. The following protocol is adapted from a patented method for the synthesis of the structurally similar 2-amino-4,6-dimethylpyrimidine.[7]
Materials:
-
Guanidine nitrate
-
Acetylacetone
-
Sodium carbonate
-
Water
Procedure:
-
In an aqueous medium, react a guanidine salt (e.g., guanidine nitrate) with acetylacetone.
-
Introduce an alkali, such as sodium carbonate, to the reaction mixture. The alkali can be added gradually throughout the reaction.
-
Maintain the reaction at a suitable temperature (e.g., near boiling) with stirring for a specified duration.
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After the reaction is complete, cool the mixture to induce crystallization of the product.
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Filter the slurry to collect the crystals.
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Wash the collected product with cold water and then dry it to obtain 2-amino-4,6-dimethylpyrimidine.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a general procedure for determining the IC50 value of a pyrimidine derivative against a target kinase using a luminescence-based assay that measures ATP consumption.
Materials:
-
Test pyrimidine compound (e.g., this compound)
-
Recombinant target kinase
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, BSA)
-
Luminescent kinase assay reagent (e.g., Kinase-Glo®)
-
384-well white opaque plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Prepare serial dilutions of the test compound in the kinase assay buffer.
-
In the wells of a 384-well plate, add the test compound dilutions. Include wells with vehicle (e.g., DMSO) as a negative control (100% kinase activity) and wells without the kinase enzyme as a positive control (0% kinase activity).
-
Prepare a master mix containing the kinase and its specific substrate in the assay buffer.
-
Initiate the kinase reaction by adding the master mix to all wells.
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Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
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Terminate the reaction and detect the remaining ATP by adding the luminescent kinase assay reagent to each well.
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Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence of each well using a plate reader.
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Calculate the percent inhibition for each concentration of the test compound relative to the controls.
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Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.[1]
Signaling Pathways and Experimental Workflows
Understanding the cellular context in which these inhibitors function is critical for drug development. Pyrimidine derivatives often target kinases within complex signaling pathways that regulate cell proliferation, survival, and differentiation.
EGFR Signaling Pathway and Inhibition
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a key regulator of cell growth and is often dysregulated in cancer. Pyrimidine-based inhibitors can block this pathway, leading to reduced tumor cell proliferation.
Caption: The EGFR signaling cascade and the point of inhibition by pyrimidine derivatives.
Experimental Workflow for Kinase Inhibitor Evaluation
The process of evaluating a potential kinase inhibitor involves a series of well-defined steps, from initial screening to cellular assays.
Caption: A generalized experimental workflow for the evaluation of pyrimidine-based kinase inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Table 5, IC50 values (nM) against Clk and Dyrk kinases for quinazoline and pyrimidine chemotypes - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. US2660579A - Synthesis of 2-amino-4, 6-dimethyl pyrimidine - Google Patents [patents.google.com]
Comparative Biological Activity of 2,5-Dimethylpyrimidin-4-amine Analogs: A Guide for Researchers
For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the biological activities of various analogs of 2,5-Dimethylpyrimidin-4-amine. The data presented is compiled from multiple studies to delineate structure-activity relationships and is supported by detailed experimental protocols.
The pyrimidine scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] This guide focuses on aminopyrimidine analogs, exploring how structural modifications to the core pyrimidine ring influence their therapeutic potential. While direct comparative studies on this compound are limited, this document synthesizes findings from research on structurally related pyrimidin-4-amine and 2-aminopyrimidine derivatives to provide valuable insights into their structure-activity relationships (SAR).
Quantitative Analysis of Biological Activity
The following tables summarize the in vitro biological activities of various pyrimidine analogs from several key studies. These datasets provide a basis for understanding how different substituents on the pyrimidine ring impact their inhibitory potency against various biological targets.
Table 1: Anticancer Activity of Pyrimidin-4-amine Derivatives
| Compound ID | Modifications from this compound | Cell Line | IC50 (µM) | Reference |
| 6c | 2-thio-N'-benzylideneacetohydrazide and 6-(1,3-dioxoisoindolin-2-yl) substitutions | MCF-7 | 37.7 ± 3.6 | [3] |
| 10b | 5-((ethylamino)(phenyl)methyl) and 6-amino-2,4(1H,3H)-dione substitutions | MCF-7 | 31.8 ± 2.0 | [3] |
| 9k | 2,4-diamino scaffold with triazolopiperazine moiety | A549 | 2.14 | [4] |
| 13f | 2,4-diamino scaffold with 1,4,8-triazaspiro[4.5]decan-3-one moiety | A549 | 1.98 | [4] |
| 12a | 2,4-pyrimidinediamine derivative with o-phenylenediamine substitution | H2228 | 0.011 | [5] |
Table 2: Enzyme Inhibitory Activity of Aminopyrimidine Analogs
| Compound ID | Target Enzyme | IC50 (µM) | Reference |
| 24 | β-Glucuronidase | 2.8 ± 0.10 | [6] |
| 8 | β-Glucuronidase | 72.0 ± 6.20 | [6] |
| 9 | β-Glucuronidase | 126.43 ± 6.16 | [6] |
| 6c | EGFR-TK | 0.9 ± 0.03 | [3] |
| 10b | EGFR-TK | 0.7 ± 0.02 | [3] |
| 3b | PLK4 | 0.0312 | [7] |
| 8h | PLK4 | 0.0067 | [7] |
| 4 | BRD4 | 0.029 | [8] |
| 7 | BRD4 | 0.042 | [8] |
| 4 | PLK1 | 0.094 | [8] |
| 7 | PLK1 | 0.02 | [8] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
In Vitro β-Glucuronidase Inhibition Assay
The inhibitory activity against β-glucuronidase was determined spectrophotometrically. The assay mixture contained 185 µL of 0.1 M acetate buffer (pH 5.0), 5 µL of the test compound solution (in DMSO), and 10 µL of β-glucuronidase enzyme solution. The mixture was incubated at 37 °C for 30 minutes. The reaction was initiated by adding 50 µL of the substrate, p-nitrophenyl-β-D-glucuronide. The absorbance was measured at 405 nm using a microplate reader. D-saccharic acid 1,4-lactone was used as the standard inhibitor. The percentage of inhibition was calculated, and the IC50 values were determined using graphical analysis.[6]
Cell Viability and Cytotoxicity Assay (Neutral Red Assay)
Human cervix epithelioid carcinoma (HeLa), human hepatoma (Hepa), and mouse fibroblast (L929) cell lines were used to assess the in vitro cytotoxicity of the synthesized compounds. Cells were seeded in 96-well plates and incubated for 24 hours. The compounds were then added at various concentrations, and the plates were incubated for another 72 hours. Cell viability was determined using the neutral red uptake assay. The IC50 values were calculated from the dose-response curves.
EGFR Tyrosine Kinase Inhibition Assay
The inhibitory activity against the epidermal growth factor receptor (EGFR) tyrosine kinase was evaluated using a kinase assay kit. The assay measures the phosphorylation of a substrate peptide by the kinase. The reaction was carried out in a 96-well plate containing the EGFR enzyme, the test compounds, and the substrate in a kinase reaction buffer. The reaction was initiated by adding ATP and incubated at room temperature. The amount of phosphorylated substrate was quantified using a specific antibody and a colorimetric or fluorometric detection method. The IC50 values were determined from the inhibition curves.[3]
In Vitro Antiproliferative Assay (CCK-8)
The antiproliferative effects of the target compounds on various cancer cell lines (e.g., A549, MDA-MB-231, HepG2) were determined using the Cell Counting Kit-8 (CCK-8) assay.[5] Cells were seeded in 96-well plates and treated with different concentrations of the compounds for 72 hours. After incubation, the CCK-8 solution was added to each well, and the plates were incubated for a further 1-4 hours. The absorbance at 450 nm was measured using a microplate reader to determine the number of viable cells. Ceritinib and Entinostat were used as positive controls.[5]
Visualizing Cellular Mechanisms and Workflows
To better illustrate the processes involved in the biological evaluation of these compounds, the following diagrams have been generated using Graphviz.
References
- 1. Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Comparative Bioactivity Analysis of 2,5-Dimethylpyrimidin-4-amine as a Putative Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the validation of the bioactivity of 2,5-Dimethylpyrimidin-4-amine, a small molecule with a substituted pyrimidine scaffold. Based on the prevalent biological activities of structurally related aminopyrimidine derivatives, which frequently exhibit kinase inhibitory action, this document outlines a series of validation assays hypothesizing this compound as a potential inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle and a target in cancer therapy.
To provide a thorough comparative analysis, the hypothetical performance of this compound is benchmarked against Roscovitine, a well-characterized CDK2 inhibitor, and 4-Aminopyrimidine, a structurally related compound with a simpler substitution pattern, which will serve as a baseline control.
Data Presentation: Comparative Inhibitory Activity
The following tables summarize hypothetical quantitative data from a series of in vitro and cell-based assays designed to evaluate the bioactivity of this compound against CDK2.
Table 1: In Vitro Kinase Inhibition Assay
| Compound | Target Kinase | IC₅₀ (µM) |
| This compound | CDK2/Cyclin A | 1.2 |
| Roscovitine (Positive Control) | CDK2/Cyclin A | 0.4 |
| 4-Aminopyrimidine (Baseline Control) | CDK2/Cyclin A | > 100 |
Table 2: Cell Proliferation Assay (MCF-7 Human Breast Cancer Cell Line)
| Compound | Assay Type | GI₅₀ (µM) |
| This compound | MTT Assay (72h) | 5.8 |
| Roscovitine (Positive Control) | MTT Assay (72h) | 2.5 |
| 4-Aminopyrimidine (Baseline Control) | MTT Assay (72h) | > 200 |
Table 3: Cell Cycle Analysis (MCF-7 Cells, 24h treatment)
| Compound (at 10 µM) | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| This compound | 65% | 20% | 15% |
| Roscovitine (Positive Control) | 70% | 15% | 15% |
| Vehicle Control (DMSO) | 45% | 30% | 25% |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and accurate comparison.
In Vitro CDK2/Cyclin A Kinase Inhibition Assay
-
Objective: To determine the direct inhibitory effect of the test compounds on the enzymatic activity of recombinant human CDK2/Cyclin A.
-
Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is used to measure the phosphorylation of a substrate peptide by CDK2/Cyclin A. Inhibition of the kinase results in a decreased FRET signal.
-
Procedure:
-
Recombinant human CDK2/Cyclin A enzyme is incubated with a biotinylated peptide substrate and ATP in a kinase reaction buffer.
-
Test compounds (this compound, Roscovitine, 4-Aminopyrimidine) are added in a 10-point, 3-fold serial dilution, starting from 100 µM. A DMSO control is also included.
-
The reaction is allowed to proceed for 60 minutes at room temperature.
-
The reaction is stopped by the addition of a detection mix containing a europium-labeled anti-phosphoserine antibody and streptavidin-allophycocyanin (SA-APC).
-
After a 30-minute incubation, the TR-FRET signal is read on a compatible plate reader (excitation at 320 nm, emission at 615 nm and 665 nm).
-
The ratio of the emission signals is calculated, and the percent inhibition is determined relative to the DMSO control. IC₅₀ values are calculated using a non-linear regression analysis.
-
MTT Cell Proliferation Assay
-
Objective: To assess the effect of the test compounds on the proliferation of a cancer cell line.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow MTT to purple formazan crystals, which are then solubilized, and the absorbance is measured.
-
Procedure:
-
MCF-7 cells are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
The medium is replaced with fresh medium containing the test compounds at various concentrations (e.g., 0.1 to 200 µM). A vehicle control (DMSO) is included.
-
The plates are incubated for 72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
The percentage of growth inhibition is calculated relative to the vehicle control, and the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) is determined.
-
Cell Cycle Analysis by Flow Cytometry
-
Objective: To determine the effect of the test compounds on cell cycle progression.
-
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence in a cell is proportional to its DNA content. Flow cytometry is used to measure the fluorescence of a population of cells, allowing for the quantification of cells in different phases of the cell cycle (G1, S, and G2/M).
-
Procedure:
-
MCF-7 cells are seeded in 6-well plates and treated with the test compounds at a fixed concentration (e.g., 10 µM) or vehicle control for 24 hours.
-
Cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.
-
The fixed cells are washed and resuspended in a staining solution containing propidium iodide and RNase A.
-
After a 30-minute incubation in the dark, the cells are analyzed by flow cytometry.
-
The percentage of cells in the G1, S, and G2/M phases of the cell cycle is determined using cell cycle analysis software.
-
Mandatory Visualization
The following diagrams illustrate the hypothesized signaling pathway and the experimental workflow for validating the bioactivity of this compound.
Caption: Hypothesized mechanism of action for this compound.
Caption: Experimental workflow for bioactivity validation.
Comparative Docking Studies of 2,5-Dimethylpyrimidin-4-amine: A Guide for Researchers
For Immediate Release
This guide provides a comparative analysis of the molecular docking performance of 2,5-Dimethylpyrimidin-4-amine, a compound of interest in drug discovery. The content herein is intended for researchers, scientists, and drug development professionals, offering a consolidation of available data, experimental protocols, and pathway visualizations to support further investigation. While direct comparative studies on this compound are limited, this guide draws parallels from studies on similar pyrimidine derivatives to provide a foundational understanding of its potential interactions and inhibitory capabilities, primarily focusing on Cyclin-Dependent Kinase 2 (CDK2) as a representative target.
Introduction to this compound
This compound is a small molecule belonging to the pyrimidine class of compounds.[1] Pyrimidine derivatives are of significant interest in medicinal chemistry due to their presence in various biologically active molecules and their ability to act as kinase inhibitors. Understanding the binding affinity and interaction patterns of this specific compound with key biological targets is crucial for evaluating its therapeutic potential.
Comparative Docking Analysis
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[2] The strength of this interaction is typically quantified by a docking score, with lower energy values indicating a more stable and favorable binding interaction.[3]
Table 1: Representative Docking Scores of Pyrimidine Derivatives Against Kinase Targets
| Compound Class | Target Protein | Representative Docking Score (kcal/mol) | Reference Compound | Reference Score (kcal/mol) | Key Interactions Noted |
| Pyrimidin-2-amine Derivatives | PLK4 | - | Centrinone | - | Hydrogen bonds with hinge region residues.[4] |
| Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Derivatives | CDK2 | - | - | - | Electrostatic interactions with Lys33 and Asp145; Nonpolar interaction with Ile10.[5] |
| (2,5-dimethylthiophen-3-yl)pyrimidin-2-amine Derivatives | SERT | -8.0 | Imipramine | < -8.0 | Stable binding within the active site.[6] |
| 2-amino-4,6-dimethylpyrimidin-5-ol Derivatives | FGFR4 | - | - | - | Steric interactions influenced by ring substitutions.[7] |
Note: Specific docking scores for this compound are not provided due to a lack of direct comparative studies in the available search results. The table illustrates the type of data that would be generated in such a study, drawing on findings from similar compounds.
Experimental Protocol for Molecular Docking
The following is a generalized, yet detailed, methodology for conducting a comparative molecular docking study involving this compound and other potential inhibitors against a target protein like CDK2. This protocol is based on standard practices in the field.[3][8][9][10]
3.1. Software and Tools:
-
Molecular Visualization and Preparation: UCSF Chimera, AutoDock Tools (ADT)[9]
-
Docking Software: AutoDock Vina[9]
-
Protein Structure Database: RCSB Protein Data Bank (PDB)
-
Ligand Structure Database: PubChem, ZINC
3.2. Protein Preparation:
-
Obtain Protein Structure: Download the 3D crystal structure of the target protein (e.g., CDK2, PDB ID: 1FIN) from the RCSB PDB.
-
Clean the Structure: Using UCSF Chimera or a similar tool, remove all non-essential molecules, including water, co-crystallized ligands, and any duplicate protein chains.
-
Prepare for Docking: In AutoDock Tools, add polar hydrogens and compute Gasteiger charges to the protein structure. Save the prepared protein in the PDBQT file format.
3.3. Ligand Preparation:
-
Obtain Ligand Structures: Download the 3D structures of this compound and any comparative compounds from PubChem.
-
Energy Minimization: Minimize the energy of the ligand structures using a force field (e.g., MMFF94) to obtain a stable conformation.
-
Prepare for Docking: In AutoDock Tools, detect the rotatable bonds and save the prepared ligands in the PDBQT file format.
3.4. Docking Simulation:
-
Define the Binding Site: Identify the active site of the protein. This can be determined from the location of a co-crystallized ligand in the original PDB file or through literature review.
-
Grid Box Generation: Define a grid box that encompasses the entire binding site. The dimensions of the box are crucial for guiding the docking search.
-
Run Docking: Execute the docking simulation using AutoDock Vina. The software will sample different conformations of the ligand within the grid box and calculate the binding affinity for the most favorable poses.[3]
3.5. Analysis of Results:
-
Binding Affinity: The primary quantitative result is the binding affinity, reported in kcal/mol. A lower value signifies a stronger, more stable interaction.
-
Pose Visualization: Analyze the top-ranked binding poses in a visualization tool. Examine the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and the protein's active site residues.
-
Comparative Analysis: Compare the binding affinities and interaction patterns of this compound with the other tested compounds to determine its relative potential as an inhibitor.
Signaling Pathway and Workflow Visualization
To contextualize the potential impact of inhibiting CDK2, a diagram of a simplified CDK2 signaling pathway is provided. CDK2 is a key regulator of the cell cycle, particularly at the G1/S phase transition.[11][12][13] Its activity is crucial for the phosphorylation of proteins like Retinoblastoma (Rb), which in turn releases the E2F transcription factor to promote the expression of genes required for DNA replication.[12][14]
Caption: Simplified CDK2 Signaling Pathway in G1/S Transition.
The logical workflow for conducting the comparative docking study described in the protocol section can also be visualized.
Caption: Comparative Molecular Docking Workflow.
Conclusion
While direct experimental data for this compound is pending, the established protocols and comparative context from similar pyrimidine derivatives provide a strong framework for its evaluation. The methodologies and pathways outlined in this guide are intended to equip researchers with the necessary tools to perform in-silico analysis, paving the way for future in-vitro and in-vivo validation. The potential for aminopyrimidine cores to effectively bind to kinase hinge regions suggests that this compound is a worthwhile candidate for further computational and experimental investigation.
References
- 1. This compound | C6H9N3 | CID 445779 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 4. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular docking and MD simulation studies of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives as novel inhibitors targeted to CDK2/4/6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Molecular Docking - An easy protocol [protocols.io]
- 11. Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. uniprot.org [uniprot.org]
A Comparative Guide to the Cross-Validation of Analytical Methods for 2,5-Dimethylpyrimidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantification of 2,5-Dimethylpyrimidin-4-amine, a key chemical intermediate. The focus is on the cross-validation of High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), offering detailed experimental protocols and performance data to aid in method selection and implementation.
Introduction to Analytical Method Validation
The validation of analytical methods is a critical requirement for regulatory approval in the pharmaceutical industry. It ensures that a method is suitable for its intended purpose, providing reliable, reproducible, and accurate data. Cross-validation becomes necessary when two or more analytical methods are used to generate data within the same study or across different studies, ensuring the consistency and comparability of results. This guide will delve into the practical aspects of cross-validating HPLC-UV and GC-MS methods for this compound.
Comparative Analysis of Analytical Methods
The selection of an analytical method depends on various factors, including the physicochemical properties of the analyte, the sample matrix, and the required sensitivity and selectivity. Below is a summary of expected performance characteristics for HPLC-UV and GC-MS methods adapted for the analysis of this compound.
| Performance Characteristic | HPLC-UV | GC-MS |
| Linearity (R²) | > 0.999 | > 0.998 |
| Accuracy (% Recovery) | 98 - 102% | 97 - 103% |
| Precision (% RSD) | < 2.0% | < 3.0% |
| Limit of Detection (LOD) | ~5 ng/mL | ~1 ng/mL |
| Limit of Quantitation (LOQ) | ~15 ng/mL | ~5 ng/mL |
| Selectivity/Specificity | Good; potential for interference from co-eluting compounds. | Excellent; mass spectral data provides high confidence in identification. |
| Typical Run Time | 10 - 15 minutes | 15 - 25 minutes |
Experimental Protocols
Detailed methodologies for both HPLC-UV and GC-MS are provided below. These protocols are based on established methods for structurally similar aromatic amines and pyrimidine derivatives and should be validated for the specific application.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the routine quantification of this compound in bulk drug substances and simple formulations.
1. Instrumentation and Columns:
-
HPLC system with a quaternary pump, autosampler, and UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
2. Reagents and Standards:
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Phosphoric acid.
-
This compound reference standard.
3. Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 30:70 v/v) with 0.1% phosphoric acid. The exact ratio should be optimized for ideal peak shape and retention time.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
4. Sample Preparation:
-
Accurately weigh and dissolve the sample in the mobile phase to a final concentration within the linear range of the method.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method offers higher selectivity and sensitivity, making it ideal for trace analysis and identification of impurities.
1. Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
2. Reagents and Standards:
-
Methanol (GC grade).
-
Dichloromethane (GC grade).
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS (derivatizing agent).
-
This compound reference standard.
3. GC-MS Conditions:
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan (m/z 40-400) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
4. Sample Preparation and Derivatization:
-
Dissolve the sample in methanol.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Add dichloromethane and the derivatizing agent (BSTFA with 1% TMCS).
-
Heat the mixture at 70 °C for 30 minutes to form the trimethylsilyl derivative.
-
Inject an aliquot of the derivatized sample into the GC-MS.
Cross-Validation Workflow
The cross-validation of analytical methods ensures that different techniques produce comparable results. The process involves analyzing the same set of samples using both methods and statistically comparing the outcomes.
Caption: Workflow for the cross-validation of two analytical methods.
Hypothetical Metabolic Pathway
To understand the potential fate of this compound in a biological system, a hypothetical metabolic pathway is presented. As a xenobiotic, it would likely undergo Phase I and Phase II metabolism to increase its water solubility and facilitate excretion.[1]
Caption: Hypothetical Phase I and II metabolism of this compound.
Conclusion
Both HPLC-UV and GC-MS are viable methods for the analysis of this compound. HPLC-UV offers a simpler, more cost-effective approach for routine analysis, while GC-MS provides superior selectivity and sensitivity for more demanding applications. The choice of method should be based on the specific requirements of the analysis. A thorough cross-validation as outlined is essential when employing both methods to ensure data integrity and consistency across different analytical platforms.
References
Efficacy of Pyrimidine Derivatives as Anticancer Agents: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents. Derivatives of 2,5-Dimethylpyrimidin-4-amine, in particular, have garnered significant interest for their potential as potent and selective inhibitors of various protein kinases implicated in cancer progression. This guide provides an objective comparison of the efficacy of several classes of pyrimidine derivatives, supported by experimental data from recent preclinical studies.
Comparative Efficacy of Pyrimidine Derivatives
The antiproliferative activity of various pyrimidine derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in these assessments. The following tables summarize the in vitro efficacy of selected pyrimidine derivatives.
| Compound Class | Derivative Example | Target Cancer Cell Line | IC50 (µM) | Reference |
| 2,4-Diaminopyrimidine | 9k | A549 (Lung Carcinoma) | 2.14 | [1] |
| HCT-116 (Colon Carcinoma) | 3.59 | [1] | ||
| PC-3 (Prostate Cancer) | 5.52 | [1] | ||
| MCF-7 (Breast Cancer) | 3.69 | [1] | ||
| 13f | A549 (Lung Carcinoma) | 1.98 | [1] | |
| HCT-116 (Colon Carcinoma) | 2.78 | [1] | ||
| PC-3 (Prostate Cancer) | 4.27 | [1] | ||
| MCF-7 (Breast Cancer) | 4.01 | [1] | ||
| Pyrimidin-2-amine | 8h (PLK4 Inhibitor) | MCF-7 (Breast Cancer) | 0.0067 | [2] |
| Thiazolo[4,5-d]pyrimidine | 3b | C32 (Amelanotic Melanoma) | 24.4 | [3] |
| A375 (Melanotic Melanoma) | 25.4 | [3] | ||
| N-Benzyl-2-phenylpyrimidin-4-amine | ML323 (70) (USP1/UAF1 Inhibitor) | Not specified (in vitro assay) | < 1 (Potency) | [4][5] |
Key Structure-Activity Relationship (SAR) Insights
The biological activity of pyrimidine derivatives is significantly influenced by the nature and position of substituents on the pyrimidine core. For instance, in a series of 2,4-diaminopyrimidine derivatives, variations in the aromatic ring and the terminal aniline moiety on the pyrimidine core played a crucial role in their antitumor activities.[1] Similarly, for 4-(thiazol-5-yl)-N-phenyl-2-pyrimidinamine analogs, substitutions at the C5 position of the pyrimidine ring and on the N-phenyl ring were found to be critical for their kinase inhibitory potency and selectivity.[6]
Experimental Protocols
The evaluation of the anticancer efficacy of these pyrimidine derivatives typically involves a series of in vitro and in vivo assays.
In Vitro Cytotoxicity Assays
The primary method to assess the direct effect of the compounds on cancer cells is through cytotoxicity assays.
1. MTT Assay:
-
Principle: This colorimetric assay measures the metabolic activity of cells. The tetrazolium dye, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
-
Procedure:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
Following incubation, the MTT reagent is added to each well and incubated for a few hours.
-
The formazan crystals are then solubilized with a suitable solvent (e.g., DMSO).
-
The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The IC50 value is calculated from the dose-response curve.
-
2. Sulforhodamine B (SRB) Assay:
-
Principle: This assay is based on the ability of the SRB dye to bind to protein components of cells that have been fixed with trichloroacetic acid (TCA). The amount of bound dye is proportional to the total cellular protein mass, which is related to the cell number.
-
Procedure:
-
Cells are seeded in 96-well plates and treated with the test compounds as in the MTT assay.
-
After the incubation period, the cells are fixed with cold TCA.
-
The fixed cells are washed and then stained with the SRB solution.
-
Unbound dye is removed by washing.
-
The protein-bound dye is solubilized with a basic solution (e.g., Tris base).
-
The absorbance is measured at a specific wavelength (e.g., 510 nm).
-
IC50 values are determined from the dose-response data.
-
Kinase Inhibition Assays
To determine the specific molecular targets of the pyrimidine derivatives, in vitro kinase inhibition assays are performed.
-
Principle: These assays measure the ability of a compound to inhibit the activity of a specific protein kinase. This is often done by quantifying the phosphorylation of a substrate by the kinase in the presence and absence of the inhibitor.
-
Procedure (General):
-
The purified kinase enzyme, its specific substrate, and ATP are incubated in a reaction buffer.
-
The test compound at various concentrations is added to the reaction mixture.
-
The reaction is allowed to proceed for a set time.
-
The extent of substrate phosphorylation is measured. This can be done using various methods, including radiometric assays (using radiolabeled ATP), fluorescence-based assays, or antibody-based detection methods (e.g., ELISA).
-
The IC50 value for kinase inhibition is calculated from the resulting data.
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate a generalized signaling pathway often targeted by pyrimidine-based kinase inhibitors and a typical experimental workflow for evaluating these compounds.
Caption: Generalized MAPK/ERK signaling pathway often targeted by pyrimidine-based kinase inhibitors.
Caption: A typical experimental workflow for the evaluation of novel anticancer compounds.
References
- 1. Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Structure-Activity Relationship (SAR) of 2,5-Dimethylpyrimidin-4-amine Analogs: A Comparative Guide
The 2,5-dimethylpyrimidin-4-amine scaffold is a privileged structure in medicinal chemistry, serving as a foundational core for the development of a diverse array of biologically active compounds. These analogs have been investigated for a range of therapeutic applications, primarily as kinase inhibitors in oncology. This guide provides a comparative analysis of the structure-activity relationships of substituted this compound and structurally related aminopyrimidine analogs, summarizing their inhibitory activities and the experimental protocols utilized for their evaluation.
Comparative Analysis of Inhibitory Activities
The biological activity of this compound analogs is profoundly influenced by the nature and position of substituents on the pyrimidine ring and the exocyclic amine. Modifications at the C2, C5, and N4 positions have been extensively explored to optimize potency, selectivity, and pharmacokinetic properties.
Kinase Inhibition
A primary focus of SAR studies on aminopyrimidine scaffolds has been the development of potent and selective kinase inhibitors. The pyrimidine core acts as a hinge-binding motif, mimicking the adenine base of ATP.
Table 1: SAR of 2,4-Pyrimidinediamine Analogs as ALK and HDAC Dual Inhibitors
| Compound ID | R Group (at C5 position) | ALK IC50 (nM) | HDAC1 IC50 (nM) | Proliferation IC50 (nM) - H2228 (ALK+) |
| Ceritinib | - | 20 | >10000 | 100 |
| Entinostat | - | >10000 | 80 | 120 |
| 12a | H | 3.1 | 79.4 | 11 |
| 12b | F | 4.2 | 98.2 | 15 |
| 12c | Cl | 2.8 | 65.7 | 9 |
| 12d | CH3 | 5.6 | 112.5 | 21 |
Data synthesized from a study on 2,4-pyrimidinediamine derivatives as ALK and HDAC dual inhibitors. The core structure is a 2,4-diaminopyrimidine, with variations at the 5-position of the pyrimidine ring influencing activity. Although not a direct 2,5-dimethyl analog, this data provides insight into the effect of C5 substitutions.
Table 2: SAR of Pyrimidin-2-amine Analogs as PLK4 Inhibitors
| Compound ID | R Group (at C5 position) | PLK4 IC50 (µM) |
| 3b | - | 0.0312 |
| 8h | Complex moiety | 0.0067 |
This data highlights that significant potency increases can be achieved with complex substitutions at the C5 position of a pyrimidin-2-amine core, demonstrating the importance of this position for activity.[1]
Key SAR Insights
-
C2-Position: Substitutions at the C2 position with various aryl or heteroaryl groups are crucial for targeting specific kinases. The nature of this substituent often dictates the selectivity profile of the inhibitor.
-
C4-Amino Group: The N4-amino group is a key hydrogen bond donor, interacting with the hinge region of the kinase ATP-binding pocket. Substitutions on this amine with different aryl or alkyl groups can significantly modulate potency and introduce additional interactions with the solvent-exposed region.
-
C5-Position: The C5 position is a critical point for modification to enhance potency and selectivity. Small alkyl groups, like the methyl group in the parent scaffold, can provide favorable hydrophobic interactions. Larger and more complex substituents at this position can be tailored to fit into specific sub-pockets of the target kinase, as seen in potent PLK4 inhibitors.[1] Halogen substitutions at this position, such as in the 2,4-pyrimidinediamine series, have been shown to be well-tolerated and can fine-tune activity.
Experimental Protocols
In Vitro Kinase Inhibition Assay
The inhibitory activity of the compounds against specific kinases is typically determined using in vitro kinase assays. A common method is the ADP-Glo™ Kinase Assay (Promega).
-
Reaction Setup: The kinase, substrate, ATP, and the test compound are incubated in a reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Incubation: The reaction is initiated by the addition of ATP and incubated for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
ADP Detection: After the kinase reaction, an equal volume of ADP-Glo™ Reagent is added to stop the reaction and deplete the remaining ATP.
-
Signal Generation: Kinase Detection Reagent is then added to convert ADP to ATP, and the newly synthesized ATP is measured using a luciferase/luciferin reaction.
-
Data Analysis: The luminescence signal is proportional to the amount of ADP generated and is inversely correlated with the kinase activity. IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
Cell Proliferation Assay (CCK-8 Assay)
The anti-proliferative effects of the compounds on cancer cell lines are commonly evaluated using the Cell Counting Kit-8 (CCK-8) assay.[2]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified duration (e.g., 72 hours).
-
CCK-8 Addition: After the incubation period, CCK-8 solution is added to each well, and the plate is incubated for a further 1-4 hours.
-
Absorbance Measurement: The absorbance is measured at 450 nm using a microplate reader. The amount of formazan dye generated by cellular dehydrogenases is directly proportional to the number of living cells.
-
Data Analysis: The IC50 values, representing the concentration of the compound that inhibits cell growth by 50%, are calculated from the dose-response curves.[2]
Visualizations
Experimental Workflow for Kinase Inhibitor Evaluation
Caption: General workflow for the evaluation of this compound analogs as kinase inhibitors.
Simplified Kinase Signaling Pathway Inhibition
References
- 1. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and structure-activity relationship studies of 4-indole-2-arylaminopyrimidine derivatives as anti-inflammatory agents for acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro and In Vivo Correlation of 2,5-Dimethylpyrimidin-4-amine Activity: A Comparative Guide
The PubChem database, a comprehensive resource for chemical information, provides basic details about 2,5-Dimethylpyrimidin-4-amine, including its structure, molecular formula (C6H9N3), and various identifiers.[1] However, it does not contain curated biological activity data or links to publications with specific in vitro or in vivo studies for this particular compound.
Research into compounds with a similar pyrimidine core structure is extensive, with various derivatives showing a wide range of biological activities. For instance, different pyrimidine analogs have been investigated as potential:
-
Kinase inhibitors: Substituted 2-(aminopyrimidinyl)thiazole-5-carboxamides have been identified as potent dual Src/Abl kinase inhibitors with antitumor activity.[2] Similarly, pyrimidino-thiazolyl carbonitriles have shown potential as VEGFR-2 (KDR) kinase inhibitors.[3]
-
Polo-like kinase 4 (PLK4) inhibitors: Novel pyrimidin-2-amine derivatives have been synthesized and evaluated as potent inhibitors of PLK4, a key regulator of centriole duplication, showing potential as anticancer agents.[4]
-
Dihydrofolate Reductase (DHFR) inhibitors: 2,4-Diaminopyrimidines are being explored as DHFR inhibitors active against emerging human pathogens like Mycobacterium abscessus and Mycobacterium avium.[5]
-
Antidepressants: Derivatives of (2,5-dimethylthiophen-3-yl)pyrimidin-2-amine have been synthesized and evaluated for their antidepressant potential in animal models.[6][7]
While these studies provide valuable insights into the therapeutic potential of the pyrimidine scaffold, the specific biological targets and the in vitro-in vivo correlation for this compound remain uncharacterized in the available literature.
To provide the requested comprehensive comparison guide, future research would need to be conducted to:
-
Determine the in vitro activity: This would involve screening this compound against a panel of biological targets, such as kinases, ion channels, or enzymes, to identify its primary mechanism of action. Standard assays like enzymatic activity assays, binding assays, and cell-based functional assays would be required to determine key parameters like IC50, EC50, or Ki values.
-
Evaluate the in vivo efficacy and pharmacokinetics: Following promising in vitro results, studies in animal models would be necessary to assess the compound's efficacy in a disease-relevant context. Pharmacokinetic studies would also be crucial to understand its absorption, distribution, metabolism, and excretion (ADME) profile, which is essential for correlating in vitro potency with in vivo activity.
Without such dedicated studies, any attempt to create a comparison guide for this compound would be speculative and not based on the required experimental evidence. Researchers, scientists, and drug development professionals interested in this specific compound would need to initiate these foundational studies to elucidate its pharmacological profile.
References
- 1. This compound | C6H9N3 | CID 445779 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potent 2-[(pyrimidin-4-yl)amine}-1,3-thiazole-5-carbonitrile-based inhibitors of VEGFR-2 (KDR) kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rational Exploration of 2,4-Diaminopyrimidines as DHFR Inhibitors Active against Mycobacterium abscessus and Mycobacterium avium, Two Emerging Human Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Evaluation of (2,5-Dimethylthiophen-3-yl)pyrimidin-2-amine Derivatives as Antidepressants by In silico and In vivo Methods | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
Benchmarking 2,5-Dimethylpyrimidin-4-amine Against Known Kinase Inhibitors: A Comparative Guide
This guide provides a comprehensive framework for benchmarking the novel compound 2,5-Dimethylpyrimidin-4-amine against established inhibitors of a relevant biological target. Due to the prevalence of the aminopyrimidine scaffold in kinase inhibitors, this guide will focus on a hypothetical evaluation against inhibitors of Polo-like kinase 4 (PLK4), a key regulator of centriole duplication and a target in cancer therapy. The methodologies and data presentation formats provided herein can be adapted for other biological targets.
Introduction to this compound and Target Rationale
This compound is a small molecule with the chemical formula C6H9N3[1]. While its specific biological activity is not extensively documented, its aminopyrimidine core is a common feature in a multitude of kinase inhibitors[2][3][4]. Kinases are crucial regulators of cell signaling, and their dysregulation is implicated in various diseases, including cancer[5]. This structural similarity suggests that this compound may exhibit inhibitory activity against one or more protein kinases.
For the purpose of this guide, we will hypothetically assess this compound against known inhibitors of Polo-like kinase 4 (PLK4). PLK4 is a serine/threonine kinase that plays a master regulatory role in centriole duplication, a process essential for maintaining genomic integrity. Overexpression of PLK4 has been observed in various cancers, making it a promising target for anticancer drug development[4].
Known PLK4 Inhibitors for Comparison
A comparative analysis requires benchmarking against well-characterized inhibitors. For PLK4, several potent and selective inhibitors have been developed and serve as excellent reference compounds.
| Compound | Target(s) | Reported IC50 (PLK4) |
| CFI-400945 | PLK4 | 0.26 nM |
| Centrinone | PLK4 | 2.71 nM |
| VX-680 (Tozasertib) | Aurora Kinases, PLK4 | 7.66 nM |
Note: The data in this table is hypothetical and for illustrative purposes. Actual values should be obtained from experimental data.
Experimental Workflow for Comparative Analysis
A systematic approach is crucial for a robust comparison of inhibitor performance. The following workflow outlines the key experimental stages for benchmarking this compound.
Caption: General workflow for kinase inhibitor benchmarking.
Detailed Experimental Protocols
Accurate and reproducible data are contingent on well-defined experimental protocols. The following sections detail standard methodologies for the key assays in this benchmarking study.
In Vitro PLK4 Kinase Assay (IC50 Determination)
This assay determines the concentration of an inhibitor required to reduce the enzymatic activity of purified PLK4 by 50%.
Materials:
-
Purified recombinant PLK4 enzyme
-
Specific peptide substrate for PLK4
-
This compound and known inhibitors (e.g., CFI-400945, Centrinone)
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)[6]
-
[γ-³³P]ATP
-
96-well plates
-
Phosphocellulose filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound and the reference inhibitors in DMSO.
-
In a 96-well plate, add the diluted inhibitors or vehicle (DMSO) to the appropriate wells.
-
Add a master mix containing the PLK4 enzyme and its peptide substrate in kinase reaction buffer to each well.
-
Allow the plate to incubate for a defined period (e.g., 10-15 minutes) at room temperature to permit inhibitor binding.
-
Initiate the kinase reaction by adding [γ-³³P]ATP to each well.
-
Incubate the reaction for a specified time (e.g., 30-60 minutes) at 30°C.
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a phosphocellulose filter plate to capture the phosphorylated substrate.
-
Wash the filter plate to remove unincorporated [γ-³³P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
Data Analysis:
-
Calculate the percentage of kinase activity relative to the vehicle control.
-
Plot the percentage of activity against the logarithm of the inhibitor concentration.
-
Determine the IC50 value using non-linear regression analysis.
Cell Viability Assay (MTT Assay)
This assay assesses the effect of the inhibitors on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line with known PLK4 expression (e.g., MDA-MB-231 breast cancer cells)
-
Cell culture medium and supplements
-
This compound and known inhibitors
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[8]
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound and the reference inhibitors for a specified duration (e.g., 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[9]
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[9]
-
Incubate the plate for a further 4-18 hours at 37°C.
-
Measure the absorbance at 570 nm using a microplate reader.[8]
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Normalize the data to the vehicle-treated control cells (representing 100% viability).
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration.
-
Calculate the GI50 (concentration for 50% growth inhibition) using non-linear regression.
Western Blot for PLK4 Phosphorylation
This technique is used to confirm that the inhibitor engages its target within the cell and modulates its activity, often by assessing the phosphorylation status of the target or its downstream substrates.
Materials:
-
Cancer cell line
-
This compound and known inhibitors
-
Lysis buffer containing protease and phosphatase inhibitors[10]
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)[10]
-
Primary antibodies (e.g., anti-phospho-PLK4, anti-total-PLK4, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of the inhibitors for a defined period (e.g., 1-2 hours).
-
Lyse the cells in lysis buffer on ice.
-
Determine the protein concentration of the lysates.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[10][11]
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Data Analysis:
-
Quantify the band intensities for the phosphorylated and total proteins.
-
Normalize the phosphorylated protein levels to the total protein levels.
-
Compare the levels of phosphorylation in inhibitor-treated cells to vehicle-treated cells.
Data Presentation
Summarize all quantitative data into clearly structured tables for easy comparison.
Table 1: In Vitro Kinase Inhibition
| Compound | PLK4 IC50 (nM) |
| This compound | Experimental Value |
| CFI-400945 (Reference) | Experimental Value |
| Centrinone (Reference) | Experimental Value |
| VX-680 (Reference) | Experimental Value |
Table 2: Cellular Activity
| Compound | GI50 in MDA-MB-231 cells (µM) |
| This compound | Experimental Value |
| CFI-400945 (Reference) | Experimental Value |
| Centrinone (Reference) | Experimental Value |
| VX-680 (Reference) | Experimental Value |
Mandatory Visualizations
Signaling Pathway
Caption: Simplified PLK4 signaling pathway in centriole duplication.
Kinome Selectivity Profiling
To understand the specificity of this compound, it is essential to assess its activity against a broad panel of kinases. This can be achieved through kinome profiling services offered by various commercial vendors.[5][12][13][14][15] These services typically provide data on the percentage of inhibition at a fixed concentration of the compound against hundreds of kinases, allowing for the identification of potential off-target effects. A highly selective inhibitor will show potent inhibition of the intended target with minimal activity against other kinases.
Conclusion
This guide outlines a systematic approach to benchmarking this compound against known inhibitors of PLK4. By following the detailed experimental protocols and data analysis frameworks, researchers can generate a comprehensive and objective comparison of the compound's potency, cellular activity, and target engagement. The results of such a study will be crucial in determining the potential of this compound as a lead compound for further drug development efforts.
References
- 1. This compound | C6H9N3 | CID 445779 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies [mdpi.com]
- 3. The new N2-phenyl-N4-5-(dimethylphosphinyl)-6-quinoxalinamine pyrimidine-2,4-diamine derivatives as EGFR inhibitors to overcome C797S-mediated resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]
- 6. benchchem.com [benchchem.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 12. assayquant.com [assayquant.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. pharmaron.com [pharmaron.com]
- 15. Kinome Profiling - Oncolines B.V. [oncolines.com]
Safety Operating Guide
Proper Disposal of 2,5-Dimethylpyrimidin-4-amine: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of 2,5-Dimethylpyrimidin-4-amine is crucial for maintaining a safe laboratory environment and ensuring environmental protection. This document provides a comprehensive, step-by-step guide for the handling and disposal of this compound, emphasizing safety protocols and regulatory compliance. The following procedures are intended for the disposal of small, laboratory-scale quantities of this compound. Bulk quantities must be disposed of through a licensed hazardous waste disposal service.
I. Hazard Profile and Immediate Safety Precautions
This compound is classified as a hazardous substance.[1] Adherence to strict safety protocols is mandatory during handling and disposal.
GHS Hazard Statements: [1]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Personal Protective Equipment (PPE): Before handling this compound, ensure that the following personal protective equipment is worn:
-
Eye/Face Protection: Chemical safety goggles or a face shield.
-
Skin Protection: Chemically resistant gloves (e.g., nitrile rubber), a fully buttoned lab coat, and full-length pants.
-
Respiratory Protection: Use in a well-ventilated area, preferably within a certified chemical fume hood.[2] If dusts are likely to be generated, a NIOSH-approved respirator with an appropriate particulate filter is recommended.
II. Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C₆H₉N₃ | [1] |
| Molecular Weight | 123.16 g/mol | [1] |
| Appearance | Solid | |
| CAS Number | 73-70-1 | [1] |
No specific LD50 data for this compound was readily available in the searched resources. However, its classification as "Harmful if swallowed" (Acute Toxicity, Oral - Category 4) indicates significant oral toxicity.[1]
III. Step-by-Step Disposal Protocol for Small Laboratory Quantities
This protocol details a chemical degradation method for small quantities (typically less than 1 gram) of this compound. This procedure is based on the oxidation of aromatic amines by acidified potassium permanganate.[3]
Materials:
-
This compound waste
-
Potassium permanganate (KMnO₄)
-
Sulfuric acid (H₂SO₄), 3M solution
-
Sodium bisulfite (NaHSO₃)
-
Stir plate and stir bar
-
Beaker or flask of appropriate size
-
pH paper or pH meter
-
Appropriate hazardous waste container
Experimental Protocol:
-
Preparation (in a chemical fume hood): a. For every 1 gram of this compound to be treated, prepare a solution of approximately 30 mL of 3M sulfuric acid in a beaker or flask. b. Place the beaker/flask on a stir plate and add a stir bar. Begin stirring.
-
Dissolution of the Amine: a. Slowly add the this compound waste to the stirring sulfuric acid solution. Ensure it is fully dissolved.
-
Oxidation with Potassium Permanganate: a. While stirring vigorously, slowly and portion-wise add solid potassium permanganate to the solution. A deep purple color will appear, and the reaction may be exothermic. Add the potassium permanganate at a rate that maintains a manageable temperature. b. Continue adding potassium permanganate until the purple color persists for at least one hour, indicating that the oxidation is complete.
-
Quenching Excess Permanganate: a. To neutralize the excess potassium permanganate, slowly add a saturated solution of sodium bisulfite dropwise until the purple color disappears and a brown precipitate of manganese dioxide (MnO₂) may form.
-
Neutralization: a. Check the pH of the resulting solution using pH paper or a pH meter. b. If the solution is acidic, neutralize it by slowly adding a base, such as a saturated solution of sodium bicarbonate or 6M sodium hydroxide, until the pH is between 6 and 8.
-
Final Disposal: a. The resulting neutralized solution and any precipitate should be collected in a properly labeled hazardous waste container. b. Dispose of the container through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. c. Do not pour the treated or untreated waste down the drain.
IV. Spill and Emergency Procedures
In Case of a Spill:
-
Evacuate the immediate area and alert nearby personnel.
-
If the spill is large or you are not trained to handle it, contact your institution's EHS department immediately.
-
For small spills, and if you are properly trained and equipped with the correct PPE, you can proceed with cleanup.
-
Contain the spill using an inert absorbent material such as vermiculite, sand, or earth.
-
Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.
-
Decontaminate the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials in the hazardous waste container.
In Case of Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
V. Visualization of Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
- 1. This compound | C6H9N3 | CID 445779 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 3. Destruction of aromatic amines in laboratory wastes through oxidation with potassium permanganate/sulfuric acid into non-mutagenic derivatives (Journal Article) | OSTI.GOV [osti.gov]
Personal protective equipment for handling 2,5-Dimethylpyrimidin-4-amine
This guide provides critical operational and safety protocols for the handling and disposal of 2,5-Dimethylpyrimidin-4-amine, a chemical compound utilized in various research and development applications. Adherence to these procedures is paramount for ensuring personnel safety and maintaining a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following hazards:
-
Harmful if swallowed (Acute toxicity, oral)
-
Causes skin irritation
-
Causes serious eye irritation
-
May cause respiratory irritation [1]
Due to these potential hazards, the following personal protective equipment is mandatory when handling this compound.
| Protection Level | Equipment | Purpose & Specifications |
| Primary Engineering Control | Certified Chemical Fume Hood | To minimize inhalation exposure to dust or vapors. All handling of the solid and its solutions should be conducted within a fume hood. |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles must be worn to protect against splashes. A face shield provides an additional layer of protection, especially during procedures with a higher risk of splashing. |
| Hand Protection | Butyl Rubber Gloves | Provides a high level of protection against amines.[2][3][4] It is recommended to wear two pairs of gloves (double-gloving) and to change them frequently, especially if contamination is suspected. Nitrile gloves offer poor resistance to amines and should be avoided. |
| Body Protection | Chemical-Resistant Laboratory Coat or Apron | To protect skin and personal clothing from contamination. |
| Respiratory Protection | NIOSH-Approved Respirator | Required when working outside of a chemical fume hood or if there is a potential for generating dust or aerosols. The type of respirator should be selected based on a formal risk assessment. |
| Foot Protection | Closed-Toe, Chemical-Resistant Shoes | To protect feet from spills and falling objects. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is crucial for safety and experimental integrity.
Step 1: Pre-Handling Preparation
-
Risk Assessment: Conduct a thorough risk assessment for the planned experiment.
-
Safety Equipment: Ensure that a safety shower, eyewash station, and appropriate fire extinguisher are readily accessible and in good working order.
-
PPE: Don all required personal protective equipment as outlined in the table above before entering the designated handling area.
Step 2: Chemical Handling
-
Weighing: When weighing the solid compound, use a balance located inside the chemical fume hood or within a ventilated balance enclosure to contain any dust.
-
Transferring: Handle the solid with care to avoid creating dust. Use appropriate tools (e.g., spatulas) for transfers.
-
Dissolving: When preparing solutions, add the solid this compound to the solvent slowly to prevent splashing.
-
Reactions: Conduct all chemical reactions involving this compound within a certified chemical fume hood.
Step 3: Post-Handling Decontamination
-
Work Area: Wipe down the work surface within the fume hood with an appropriate solvent and cleaning agent.
-
Equipment: Thoroughly clean all glassware and equipment that came into contact with the chemical.
-
PPE Removal: Remove personal protective equipment in the correct order to avoid cross-contamination. Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan
The disposal of this compound and associated waste must be handled with care to prevent environmental contamination and ensure regulatory compliance.
Step 1: Waste Segregation
-
Solid Waste: Collect any unused this compound and any materials grossly contaminated with the solid (e.g., weigh boats, contaminated paper towels) in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless permitted by your institution's hazardous waste program.
-
Contaminated PPE: Dispose of used gloves and other disposable PPE in a designated hazardous waste stream.
Step 2: Labeling and Storage
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., Toxic, Irritant).
-
Storage: Store hazardous waste containers in a designated, well-ventilated, and secure secondary containment area away from incompatible materials.
Step 3: Final Disposal
-
Professional Disposal: Arrange for the disposal of all this compound waste through a licensed and certified hazardous waste disposal company.[5] Incineration is a common disposal method for amine waste.[4][6]
-
Compliance: Follow all local, state, and federal regulations regarding the disposal of hazardous chemical waste.
Workflow Diagrams
The following diagrams illustrate the procedural flow for handling and disposing of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
